Protohypericin
Description
This compound has been reported in Polygala sellowiana, Hypericum perforatum, and Cortinarius austrovenetus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVSJZTYNGFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203269 | |
| Record name | Protohypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-03-8 | |
| Record name | Protohypericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protohypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Protohypericin Biosynthesis Pathway in Hypericum perforatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biosynthetic pathway of protohypericin, the direct precursor to the pharmacologically significant naphthodianthrone, hypericin, in Hypericum perforatum (St. John's Wort). Hypericin and its derivatives are subjects of intense research due to their antidepressant, antiviral, and potent anticancer properties, with hypericin being a notable photosensitizing agent for photodynamic therapy.[1][2][3][4] Understanding its biosynthesis at a molecular level is critical for biotechnological production and the development of novel therapeutics. This guide synthesizes current knowledge, detailing the enzymatic steps, genetic regulation, and key intermediates, supported by quantitative data and experimental protocols from seminal studies.
The Core Biosynthetic Pathway: From Acetate to Anthraquinone
The biosynthesis of this compound is a complex process rooted in the polyketide pathway, localized within specialized dark glands found on the aerial parts of the plant.[5][6] The pathway begins with primary metabolites and proceeds through a series of enzymatic condensations and cyclizations to form the core anthraquinone structure, which then undergoes dimerization and oxidative coupling.
The foundational hypothesis posits that the pathway starts with the condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules.[1][3] This reaction is catalyzed by a type III polyketide synthase (PKS) to form an octaketide chain.[1][5] This linear polyketide then undergoes a series of cyclizations and an aromatization reaction to yield the key intermediate, emodin anthrone.[1][3]
Two main hypotheses currently exist for the subsequent steps leading to this compound:
-
The Emodin Dianthrone Hypothesis (Classical Pathway): In this model, two molecules of emodin anthrone undergo oxidative dimerization to form emodin dianthrone. This intermediate is then further oxidized to create this compound.[1] The final conversion of this compound to hypericin is a light-dependent reaction.[3]
-
The Penicilliopsin/Skyrin Hypothesis (Revised Pathway): More recent evidence, supported by metabolite profiling, suggests an alternative route.[1] This model proposes that the octaketide is converted into penicilliopsin, which acts as the first intermediate linking two octaketide halves.[1] The presence of skyrin, which shares a C-C bond with penicilliopsin, in hypericin-producing species further supports this alternative pathway, suggesting skyrin may be a key intermediate.[1]
Below are diagrams illustrating these proposed pathways.
References
- 1. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. Hypericins as Potential Leads for New Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Octaketide-producing type III polyketide synthase from Hypericum perforatum is expressed in dark glands accumulating hypericins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of the hyp-1 gene in early stages of development of Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Protohypericin: A Technical Guide to Its Natural Sources and Extraction from Hypericum perforatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protohypericin, a naturally occurring naphthodianthrone, is a key biosynthetic precursor to the photodynamically active compound hypericin. Found primarily in St. John's Wort (Hypericum perforatum), its instability in the presence of light presents unique challenges for its extraction and analysis. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and quantification. Quantitative data from various studies are summarized, and experimental workflows are visualized to aid researchers in the efficient and accurate isolation and study of this important phytochemical.
Introduction to this compound
This compound is a polycyclic quinone that belongs to the naphthodianthrone class of compounds. It is the immediate biosynthetic precursor to hypericin, a well-known photosensitizing agent with a range of biological activities, including antidepressant, antiviral, and anticancer properties.[1][2][3] this compound itself exhibits low photocytotoxicity but can be efficiently converted to the highly phototoxic hypericin upon exposure to visible light.[4][5][6] This photoconversion is a critical consideration in the handling, extraction, and analysis of this compound.[7][8] Understanding the natural distribution and developing efficient extraction protocols for this compound is crucial for research into its own potential therapeutic applications and for the controlled production of hypericin.
Natural Sources and Biosynthesis
The primary and most well-documented natural source of this compound is St. John's Wort (Hypericum perforatum L.).[1][4] It is also found in other species of the Hypericum genus.[2][9] Within the plant, this compound, along with other naphthodianthrones, is localized in the dark glands found on the flowers, leaves, and stems.[1]
This compound is biosynthesized from the anthraquinone emodin.[1][10] The proposed biosynthetic pathway suggests that an enzyme, Hyp-1, may catalyze the condensation of emodin and emodin anthrone to form emodin dianthrone.[1] This intermediate is then thought to undergo phenolic oxidation to yield this compound, a step that can be facilitated by either photoactivation or enzymatic action.[1] The final conversion of this compound to hypericin is a light-dependent process.[1][11]
Caption: Simplified biosynthetic pathway of hypericin from emodin, highlighting the role of this compound as a key intermediate and its photoconversion to hypericin.
Extraction Methodologies
The extraction of this compound from Hypericum perforatum requires careful consideration of solvent choice, extraction technique, and most importantly, the exclusion of light to prevent its conversion to hypericin.
General Considerations
-
Plant Material: Dried and finely powdered aerial parts (flowers, leaves, and stems) of H. perforatum are typically used.[12][13] The concentration of naphthodianthrones can vary depending on the plant's developmental stage, with the highest levels generally found during the flowering period.[14]
-
Light Protection: All extraction and subsequent processing steps must be carried out in the dark or under red light to minimize the photoconversion of this compound.[7][15] The use of amber glassware and covering equipment with aluminum foil is highly recommended.[7]
-
Temperature: Elevated temperatures can lead to the degradation of naphthodianthrones.[16][17][18] Therefore, extraction is typically performed at room temperature or with minimal heating.
Recommended Extraction Protocol: Ultrasonic-Assisted Extraction
Ultrasonic-assisted extraction (UAE) is an efficient method for obtaining this compound, offering reduced extraction times and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[12][13]
Experimental Protocol:
-
Defatting (Optional but Recommended): To remove chlorophyll and other nonpolar compounds, pre-extract the dried plant material with a nonpolar solvent.
-
Extraction of Naphthodianthrones:
-
To the plant residue, add 25 mL of a methanol:acetone (2:1 v/v) solvent mixture.[12][13] Other effective solvents include methanol[7] and ethanol.[1]
-
Sonicate the mixture for 20-30 minutes at room temperature, ensuring the container is protected from light.[7][12][13]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue until the supernatant is colorless or pale purple.[13]
-
Combine all the supernatant portions.
-
-
Solvent Evaporation:
Caption: Workflow for the ultrasonic-assisted extraction of this compound from Hypericum perforatum, emphasizing the removal of interfering compounds and the collection of the target extract.
Purification and Analysis
Purification by Column Chromatography
The crude extract can be further purified to isolate this compound from other co-extracted compounds.
Experimental Protocol:
-
Prepare a silica gel (35-70 mesh) column (e.g., 70 x 5 mm glass column with 800 mg of silica gel).[12][13]
-
Dissolve the crude extract in a minimal amount of the HPLC mobile phase or the initial elution solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a step gradient of solvents. A suggested sequence is:
-
Collect the fractions containing the red-colored naphthodianthrones and monitor the purity using HPLC.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other naphthodianthrones.[19][20][21]
Experimental Protocol:
-
Column: A reversed-phase C18 or Phenyl column is typically used.[1][7][19]
-
Mobile Phase: A gradient of an acidified aqueous buffer (e.g., pH 6.9 phosphate buffer) and an organic solvent like acetonitrile or methanol is commonly employed.[7][19]
-
Detection: A UV-Vis or diode array detector set at 590 nm is used for the detection of naphthodianthrones.[7][19] It is crucial to use a background reference wavelength (e.g., 800 nm) to avoid interference from fluorescence.[7]
-
Quantification: Due to the lack of a commercial standard for this compound, its quantification is often achieved by mathematical conversion. The sample is analyzed before and after controlled light exposure, and the increase in the hypericin peak is used to calculate the original amount of this compound.[7] The response factor for the conversion of this compound to hypericin is instrument-dependent and must be determined empirically.[7]
Quantitative Data Summary
The content of naphthodianthrones in Hypericum perforatum can vary significantly based on genetic and environmental factors.[22][23] The following tables summarize reported quantitative data.
Table 1: Naphthodianthrone Content in Hypericum perforatum
| Plant Part/Biotype | Compound(s) | Concentration Range | Reference |
| Aerial Parts | Total Naphthodianthrones | 0.05% - 0.30% | [1] |
| Soft Tops (Broad Leaf) | Hypericin/Pseudohypericin | <100 ppm (winter) to ~3000 ppm (summer) | [22] |
| Soft Tops (Narrow Leaf) | Hypericin/Pseudohypericin | <100 ppm (winter) to ~5000 ppm (summer) | [22] |
| Flowering Tops | Hypericin | 3.69 mg/g | [24] |
| Leaves | Hypericin | 0.36% w/w | [25] |
Table 2: Extraction Yields and Purity
| Extraction Method | Solvent | Purification Method | Yield/Purity | Reference |
| Ultrasonic-Assisted | Methanol:Acetone (2:1) | Silica Gel Column Chromatography | 5.105 mg purified hypericins / g dried leaves | [12][13] |
| Maceration | Ethanol 70% | - | 25.5% (crude extract) | [26] |
| Maceration | Methanol 70% | - | 22.9% (crude extract) | [26] |
| Maceration | Acetone 70% | - | 23.2% (crude extract) | [26] |
Conclusion
This compound is a crucial intermediate in the biosynthesis of hypericin and a molecule of significant interest in its own right. Its inherent photosensitivity necessitates meticulous handling and specialized extraction and analytical procedures. The methodologies outlined in this guide, including ultrasonic-assisted extraction with light protection and subsequent HPLC analysis, provide a robust framework for researchers to successfully isolate and quantify this compound from Hypericum perforatum. The provided quantitative data serves as a valuable benchmark for evaluating extraction efficiency and for the selection of high-yielding plant material. Further research into the specific biological activities of this compound may unveil novel therapeutic opportunities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, this compound, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 9. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive correlations between hypericin and putative precursors detected in the quantitative secondary metabolite spectrum of Hypericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 12. brieflands.com [brieflands.com]
- 13. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of hypericin and pseudohypericin in extract solutions of Hypericum perforatum and in standard solutions | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Hypericum spp.—An Overview of the Extraction Methods and Analysis of Compounds [mdpi.com]
- 20. Identification and quantification of hypericin and pseudohypericin in different Hypericum perforatum L. in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Review of Analytical Methods for the Determination of Hypericin in Foods, Herbal, Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Seasonal variation in hypericin content of Hypericum perforatum L. (St. John's Wort) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. pure.tudelft.nl [pure.tudelft.nl]
- 25. researchgate.net [researchgate.net]
- 26. Identification of Major Constituents of Hypericum perforatum L. Extracts in Syria by Development of a Rapid, Simple, and Reproducible HPLC-ESI-Q-TOF MS Analysis and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Protohypericin: A Technical Guide for Researchers
An in-depth exploration of the methodologies for extracting and purifying protohypericin from Hypericum perforatum, tailored for researchers, scientists, and professionals in drug development.
This compound, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), serves as the direct biosynthetic precursor to hypericin, a compound of significant interest for its potential therapeutic applications, including antidepressant and antiviral activities.[1] The inherent photosensitivity of this compound, which readily converts to hypericin upon exposure to light, presents a unique set of challenges for its isolation and purification.[2] This guide provides a comprehensive overview of the discovery, extraction, and isolation of this compound, with detailed experimental protocols and quantitative data to support research and development endeavors.
Discovery and Biosynthesis
This compound was identified as a key intermediate in the biosynthetic pathway of hypericin.[3] This pathway is believed to originate from the polyketide pathway, where one molecule of acetyl-CoA and seven molecules of malonyl-CoA condense to ultimately form emodin anthrone.[3] Emodin anthrone then undergoes oxidative dimerization to yield this compound, which is the final precursor before a light-induced conversion to hypericin.[3][4] Understanding this pathway is crucial for optimizing the extraction and handling of this compound, as the primary goal is to prevent its photoconversion.
Extraction Methodologies
The extraction of this compound from Hypericum perforatum necessitates careful consideration of solvent choice and extraction technique to maximize yield while minimizing degradation. All procedures must be carried out in darkness or under red light to prevent the photoconversion of this compound to hypericin.[2]
Plant Material Preparation
Dried leaves of Hypericum perforatum are the preferred source material. The leaves should be finely ground to increase the surface area for efficient solvent extraction.
Solvent Extraction
A variety of solvents and solvent systems have been employed for the extraction of hypericins. Methanol, ethanol, and acetone are commonly used due to their ability to effectively dissolve these compounds.[5][6] An ultrasonic-assisted extraction method has been shown to be highly effective.[7][8]
Detailed Protocol for Ultrasonic-Assisted Extraction:
-
Initial Extraction: To a sample of finely powdered Hypericum perforatum leaves, add a solvent mixture of methanol and acetone (2:1 v/v). A common ratio is 24 mL of solvent per gram of plant material.[7][8]
-
Sonication: Sonicate the mixture for 30 minutes at room temperature, ensuring the container is protected from light.[7][8]
-
Separation: Centrifuge the mixture and carefully decant the red supernatant into a dark glass bottle.
-
Repeated Extraction: Repeat the extraction process with fresh solvent on the plant residue until the supernatant is colorless or pale purple.[7][8]
-
Solvent Evaporation: Combine all supernatant portions and evaporate the solvent to dryness using a stream of nitrogen gas.[7][8]
-
Reconstitution: Dissolve the dried residue in a suitable solvent for purification, such as the mobile phase used for HPLC.[7][8]
Purification Techniques
Purification of this compound from the crude extract is typically achieved through column chromatography. Silica gel is a commonly used stationary phase.[7][8]
Detailed Protocol for Silica Gel Column Chromatography:
-
Column Preparation: Prepare a glass column (e.g., 70 x 5 mm) packed with silica gel (35-70 mesh).[7][8] It has been reported that using two columns in series can improve purification.[7][8]
-
Sample Loading: Load the reconstituted crude extract onto the top of the silica gel column.
-
Elution: Elute the column with a solvent mixture of methanol, acetone, and dichloromethane (75:10:15 v/v/v).[7][8]
-
Fraction Collection: Collect the fractions containing the red-colored band, which corresponds to the hypericins.
-
Analysis: Analyze the collected fractions using HPLC to determine the purity of this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the primary method for the quantification and purity assessment of this compound. Due to the lack of a commercially available pure reference standard for this compound, its quantification is often performed by converting it to hypericin and then measuring the hypericin concentration. However, methods have been developed for the simultaneous determination of this compound and hypericin without light exposure.[2]
Typical HPLC Parameters:
-
Mobile Phase: A mixture of 5mM ammonium acetate (pH 5.4), acetonitrile, and glacial acetic acid (25:75:0.1 v/v/v)[7][8]
Spectroscopic methods such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for structural elucidation. It is imperative that all spectroscopic analyses of this compound are conducted in a manner that prevents light-induced conversion.
Quantitative Data
The yield of hypericins from Hypericum perforatum can vary depending on the plant source, harvesting time, and extraction method. The following table summarizes reported yields, which are typically for total hypericins (this compound and hypericin combined) due to the rapid conversion of this compound.
| Extraction Method | Solvent System | Plant Part | Yield of Purified Hypericins (mg/g of dried plant material) | Reference |
| Ultrasonic-Assisted Extraction | Methanol:Acetone (2:1) | Leaves | 5.105 | [7][8] |
Stability and Handling
This compound is highly unstable in the presence of visible light.[9] Therefore, all solutions and extracts containing this compound should be handled in dark or low-light conditions, and stored in amber vials or containers wrapped in aluminum foil at low temperatures to minimize degradation.
Conclusion
The successful isolation of this compound from Hypericum perforatum is a challenging yet achievable task that hinges on the stringent exclusion of light throughout the entire extraction and purification process. The methodologies outlined in this guide, from ultrasonic-assisted extraction to silica gel chromatography, provide a robust framework for obtaining this valuable biosynthetic precursor. Further research into stabilizing this compound and developing more efficient purification protocols will be instrumental in advancing its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, this compound, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
The Crucial Role of Protohypericin as a Key Precursor to Hypericin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of protohypericin in the biosynthesis and chemical synthesis of hypericin, a potent photosensitizer with significant therapeutic potential. We delve into the conversion process, analytical methodologies, and the downstream signaling pathways activated by hypericin, offering a comprehensive resource for professionals in the field of drug discovery and development.
The Biosynthetic and Synthetic Landscape of Hypericin
Hypericin, a naphthodianthrone found in plants of the Hypericum genus, has garnered considerable interest for its antiviral, antidepressant, and anticancer properties. Its therapeutic effects, particularly in photodynamic therapy (PDT), are contingent on its unique photochemical characteristics. The immediate precursor to this vital compound is this compound, which undergoes a light-induced conversion to form hypericin.
The proposed biosynthetic pathway of hypericin originates from the polyketide pathway, starting with acetyl-CoA and malonyl-CoA. Through a series of enzymatic reactions involving intermediates like emodin and emodin anthrone, this compound is formed. The final and critical step is the photochemical conversion of this compound to hypericin. While the enzyme Hyp-1 has been suggested to play a role in the earlier stages of this pathway, its precise function is still a subject of investigation.
The Photochemical Conversion of this compound to Hypericin
The transformation of this compound into hypericin is a key step in both the natural biosynthesis and chemical synthesis of this photosensitizer. This conversion is a photochemical cyclization reaction driven by exposure to visible light.[1]
Experimental Protocols for Photoconversion
The efficient conversion of this compound to hypericin can be achieved under controlled laboratory conditions. The following protocol outlines a general procedure, with specific parameters adaptable based on the desired scale and purity.
Materials and Equipment:
-
This compound
-
Solvent (e.g., acetone, ethanol, or a mixture)
-
Light source (e.g., halogen lamp, LED photoreactor, or sunlight)
-
Reaction vessel (transparent to visible light)
-
Spectrophotometer for reaction monitoring
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
General Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent. The choice of solvent can influence the reaction rate and yield.
-
Irradiation: Expose the this compound solution to a visible light source. The wavelength range of 400-700 nm is generally effective.[2] The use of a dedicated photoreactor, such as one equipped with red LEDs, can provide controlled and efficient irradiation, leading to quantitative yields on a gram scale.[2][3]
-
Reaction Monitoring: Monitor the progress of the reaction spectrophotometrically. The conversion can be tracked by observing the change in the absorption spectrum, specifically the ratio of absorbance at 590 nm (hypericin) to 545 nm (this compound). A ratio greater than 1.8 often indicates a high degree of conversion.[2]
-
Termination and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield crude hypericin.
-
Purification: The crude hypericin can be further purified using techniques such as column chromatography on silica gel to achieve high purity (≥95%).[2]
Quantitative Data on Photoconversion
The efficiency of the photoconversion of this compound to hypericin is a critical parameter for both research and industrial applications. While a "quantitative yield" has been reported for specific setups, the response factor in analytical methods provides a consistent measure of conversion.
| Parameter | Value | Reference |
| Response Factor | The analytical response of hypericin is 2.85 times greater than that of this compound upon complete conversion. | [3] |
| Reported Yield | Quantitative yield for a 5-gram scale preparation using a red LED-based photoreactor. | [2] |
| Purity | Crude hypericin with a purity of at least 95% can be obtained. | [2] |
Analytical Methodologies for this compound and Hypericin
Accurate quantification of this compound and hypericin is essential for quality control of herbal preparations, monitoring chemical reactions, and conducting pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.
Experimental Protocol for HPLC Analysis
Equipment and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acid (e.g., phosphoric acid) or buffer (e.g., ammonium acetate) for mobile phase modification
-
This compound and hypericin reference standards
General Procedure:
-
Sample Preparation: Dissolve the sample containing this compound and/or hypericin in a suitable solvent, typically the mobile phase or a component of it. Protect the sample from light to prevent further conversion of this compound.
-
Chromatographic Separation: Inject the sample onto the HPLC system. The separation is achieved using a reversed-phase C18 column with a mobile phase consisting of a mixture of organic solvents (acetonitrile and/or methanol) and an aqueous component (water, often with an acid or buffer to improve peak shape).
-
Detection: Monitor the elution of the compounds using a UV-Vis detector at a wavelength of approximately 590 nm, where both compounds have strong absorbance.
-
Quantification: Quantify this compound and hypericin by comparing their peak areas or heights to those of known concentrations of reference standards.
Comparative Table of HPLC Methods
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Retention Time (min) - Hypericin | Reference |
| C18 | Acetonitrile / 0.3% v/v Phosphoric Acid (90:10, v/v) | 1.5 | 590 (Fluorescence Ex: 315) | Not specified | [4][5] |
| C18 (Phenomenex, 5 µm, 250 x 4.6 mm) | Acetonitrile / Methanol / 10 mM Ammonium Acetate, pH 5.0 (54:36:10, v/v/v) | 1.0 | 590 | 7.43 | [6][7] |
| C18 | Methanol / Acetonitrile / 0.1 M Sodium Dihydrogen Phosphate (200:300:100, v/v/v) | Not specified | 590 | Not specified | [8] |
Hypericin-Induced Signaling Pathways in Photodynamic Therapy
Hypericin's efficacy in photodynamic therapy stems from its ability to generate reactive oxygen species (ROS) upon light activation, leading to cellular damage and death in target cells, particularly cancer cells. This process triggers a complex network of signaling pathways that ultimately determine the cell's fate. Hypericin-mediated PDT can induce both apoptosis (programmed cell death) and necrosis.[9]
Apoptotic Signaling Pathway
The primary mechanism of hypericin-PDT-induced cell death is apoptosis, which is predominantly mediated through the mitochondrial pathway.
Caption: Hypericin-PDT Induced Apoptotic Pathway.
Modulatory Signaling Pathways: JNK and p38 MAPK
In addition to the direct apoptotic cascade, hypericin-PDT also activates stress-activated protein kinase pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. These pathways have a complex and sometimes paradoxical role in regulating cell survival and death. Their activation can contribute to apoptosis but may also, under certain conditions, promote cell survival.
Caption: JNK and p38 MAPK Signaling in Hypericin-PDT.
Ferroptosis Signaling Pathway
Recent studies have also implicated ferroptosis, an iron-dependent form of programmed cell death, in the mechanism of action of hypericin-PDT. This pathway involves the inhibition of the AKT/mTORC1 signaling axis, leading to the downregulation of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.
Caption: Hypericin-PDT Induced Ferroptosis Pathway.
Experimental Workflows
The successful application of this compound and hypericin in research and development relies on robust and well-defined experimental workflows for their extraction, purification, and analysis.
Extraction and Purification Workflow
Caption: Extraction and Purification Workflow.
Photoconversion and Analysis Workflow
Caption: Photoconversion and Analysis Workflow.
Conclusion
This compound stands as a critical molecule in the journey to harnessing the full therapeutic potential of hypericin. A thorough understanding of its photochemical conversion, coupled with robust analytical methods and a deep knowledge of the downstream cellular signaling, is paramount for the advancement of hypericin-based therapies. This guide provides a foundational framework for researchers and developers, summarizing key quantitative data, experimental protocols, and the intricate molecular pathways that underpin the action of this remarkable natural product. Continued research into optimizing the conversion process and further elucidating the complex biological responses to hypericin will undoubtedly pave the way for novel and more effective treatments for a range of diseases.
References
- 1. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, this compound, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.tudelft.nl [pure.tudelft.nl]
- 9. Hypericin-Mediated Photodynamic Therapy for Head and Neck Cancers: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis and Properties of Protohypericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protohypericin is a naturally occurring naphthodianthrone found in plants of the Hypericum genus, most notably Hypericum perforatum (St. John's Wort)[1][2]. It serves as the direct biosynthetic precursor to hypericin, a potent photosensitizer with significant interest in photodynamic therapy (PDT) for cancer treatment and other medical applications[1][3]. This compound itself exhibits low photocytotoxicity but can be efficiently converted to the highly phototoxic hypericin upon exposure to visible light[1][3]. This photoconversion is a critical aspect of its properties and applications. Understanding the spectroscopic and photophysical characteristics of this compound is paramount for the development and quality control of hypericin-based therapeutics and for exploring any intrinsic biological activities of the precursor molecule itself. This guide provides a comprehensive overview of the analytical techniques used to characterize this compound, its key spectroscopic properties, and relevant experimental protocols.
General Properties of this compound
This compound is a polycyclic aromatic dione with a complex structure that gives rise to its unique spectroscopic signature.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₁₈O₈ | [4] |
| Molecular Weight | 506.46 g/mol | [2] |
| Appearance | Purple to black solid | [1] |
| Solubility | Soluble in DMSO[2]. | [2] |
Spectroscopic Properties
The extended π-electron system in this compound's structure is responsible for its characteristic absorption and emission properties.
UV-Visible (UV-Vis) Spectroscopy
This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, a property crucial for its photoconversion to hypericin.
| Parameter | Value | Solvent | Reference |
| Absorption Maxima (λmax) | 525-590 nm | Not specified | [5] |
Fluorescence Spectroscopy
This compound is characterized by low intrinsic photoactivity and, consequently, is not a strong fluorophore, especially when compared to its photoconversion product, hypericin.
| Parameter | Value | Conditions | Reference |
| Fluorescence Quantum Yield (Φf) | Low (specific value not reported) | Not specified | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The highly deshielded protons provide a unique fingerprint for the molecule.
| Chemical Shift (δ) (ppm) | Assignment | Multiplicity | Solvent | Reference |
| 14.36 | OH | broad singlet | DMSO-d₆ | [5] |
| 12.86 | OH | broad singlet | DMSO-d₆ | [5] |
| 7.20 | Ar-H | singlet | DMSO-d₆ | [5] |
| 6.74 | Ar-H | singlet | DMSO-d₆ | [5] |
| 6.33 | Ar-H | singlet | DMSO-d₆ | [5] |
| 2.05 | -CH₃ | singlet | DMSO-d₆ | [5] |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.
| Ion | m/z (observed) | Ionization Mode | Reference |
| [M-H]⁻ | 505 | Negative ESI | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic analyses of this compound.
UV-Visible Spectroscopy Protocol
Objective: To determine the absorption spectrum and measure the absorbance of this compound at its λmax.
Materials:
-
This compound standard
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect the solution from light to prevent photoconversion.
-
Working Solution Preparation: Dilute the stock solution with DMSO to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Set the wavelength range to scan from 300 nm to 800 nm.
-
-
Baseline Correction: Fill a quartz cuvette with DMSO to serve as a blank. Place it in the spectrophotometer and perform a baseline correction.
-
Sample Measurement:
-
Rinse the cuvette with the this compound working solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
Fluorescence Spectroscopy Protocol
Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of this compound.
Materials:
-
This compound standard
-
DMSO, spectroscopic grade
-
Fluorescence cuvettes (1 cm path length)
-
A stable fluorophore with a known quantum yield in the same spectral region as a reference standard (e.g., Rhodamine B in ethanol, Φf = 0.89)[7].
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the reference standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[8].
-
Instrument Setup:
-
Turn on the fluorometer and allow it to stabilize.
-
Set the excitation wavelength to an appropriate value where both the sample and standard absorb (e.g., 478 nm).
-
Set the emission wavelength range to scan from the excitation wavelength to 800 nm.
-
-
Measurement:
-
Record the absorbance of each sample and standard solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution in the fluorometer.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
The fluorescence quantum yield (Φf) can be calculated using the following equation[8]: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample (5-25 mg for ¹H, 10-50 mg for ¹³C)[1][9].
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
If required, acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To separate this compound from a mixture and confirm its molecular weight.
Materials:
-
This compound sample or extract containing this compound
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate
-
LC-MS system with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and filter it through a 0.22 µm syringe filter.
-
LC Method:
-
MS Method:
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak and identify the molecular ion corresponding to this compound ([M-H]⁻ at m/z 505)[6].
-
Visualizations
Experimental Workflow: Photoconversion of this compound to Hypericin
Caption: Workflow for the synthesis and photoconversion of this compound to hypericin.
Experimental Workflow: LC-MS Analysis of this compound
Caption: Workflow for the analysis of this compound using LC-MS.
Potential Signaling Pathway Interaction: Inhibition of JAK-STAT Pathway
Caption: Postulated inhibitory effect of this compound on the JAK-STAT signaling pathway.
Photophysical and Photochemical Properties
The defining photochemical property of this compound is its efficient conversion to hypericin upon irradiation with visible light[1][3]. This process involves a photocyclization reaction. The rate of this photoreaction has been shown to have a linear dependence on the concentration of this compound[10]. This photoconversion is the basis for the production of hypericin for therapeutic use and must be carefully controlled during the analysis of this compound to avoid its degradation.
Biological Activity and Applications
The primary biological significance of this compound lies in its role as the immediate precursor to hypericin, a potent photosensitizer used in photodynamic therapy (PDT)[1][3]. This compound itself has low intrinsic photocytotoxicity[1]. Upon administration and subsequent exposure to light, this compound can be converted to hypericin in situ, which then generates reactive oxygen species, leading to cell death in the targeted tissue.
Recent in silico studies have suggested that this compound, along with hypericin and other analogues, may act as an inhibitor of Janus Kinases (JAKs)[11][12][13]. The JAK-STAT signaling pathway is crucial in mediating inflammatory responses, and its inhibition is a target for various therapies[11]. This suggests that this compound could have direct biological effects independent of its conversion to hypericin, a possibility that warrants further experimental investigation.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of methods for determination of naphthodianthrones and flavonoids in St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. rsc.org [rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Mechanism of Action of Anti-Inflammatory Activity of Hypericin: An In Silico Study Pointing to the Relevance of Janus Kinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemaxon.com [chemaxon.com]
- 13. researchgate.net [researchgate.net]
Preliminary Studies on Protohypericin Photocytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protohypericin, a naturally occurring naphthodianthrone found in plants of the Hypericum genus, is the biosynthetic precursor to hypericin. While hypericin has been extensively studied for its potent photodynamic properties, this compound itself exhibits significantly lower intrinsic photocytotoxicity. However, upon exposure to visible light, this compound undergoes efficient photoconversion to hypericin, thereby becoming a potent photosensitizing agent. This transition is a critical aspect of its biological activity and a key consideration in the development of photodynamic therapy (PDT) agents. This technical guide provides an in-depth overview of the preliminary studies on this compound photocytotoxicity, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation
The photocytotoxicity of this compound is fundamentally linked to its photoconversion to hypericin. Therefore, its efficacy is highly dependent on the light dose and duration of irradiation. The intrinsic photocytotoxicity of this compound is low, but increases significantly upon light exposure.
| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | Irradiation Time (minutes) | Endpoint | Result | Reference |
| HeLa | This compound | 0.25 - 1 | 24 | 15 | Cell Viability | CC50: 0.21 µM | [1][2] |
| HeLa | This compound vs. Hypericin | Not specified | Not specified | 1 | Photocytotoxicity | Maximal difference observed (Hypericin > this compound) | [3] |
| HeLa | This compound vs. Hypericin | Not specified | Not specified | 15 | Photocytotoxicity | Converged photocytotoxicity | [3] |
| Caco-2 | This compound | 80 - 200 | 3 - 5 | No irradiation | Transepithelial Transport | Extremely low transport rate, significant intracellular accumulation | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound photocytotoxicity.
Cell Culture and Reagents
-
Cell Lines: HeLa (human cervical cancer), Caco-2 (human colorectal adenocarcinoma), or other cell lines of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C or -80°C, protected from light.[1] Further dilutions should be made in the culture medium to the desired final concentrations.
Photocytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for phototoxicity studies.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Incubation with this compound: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration). Incubate for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.
-
Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS). Add fresh, phenol red-free medium. Expose the cells to a light source with a suitable wavelength (e.g., broad-spectrum visible light or a specific wavelength like 593 nm) for a defined duration (e.g., 1 to 15 minutes).[3] A parallel plate should be kept in the dark to assess "dark toxicity".
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24 to 48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the logarithm of the this compound concentration.
Quantification of this compound to Hypericin Photoconversion
This can be achieved using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare solutions of this compound in a relevant solvent (e.g., DMSO or PBS with 10% FCS).
-
Irradiation: Expose the solutions in a suitable container (e.g., Petri dish) to a white light source with shaking.
-
Sampling: At various time points during irradiation, take aliquots of the solution.
-
HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column. Use a suitable mobile phase gradient (e.g., acetonitrile and water with trifluoroacetic acid) to separate this compound and hypericin. Monitor the elution profile using a UV-Vis or fluorescence detector.
-
Quantification: Determine the concentration of hypericin formed and the remaining this compound by comparing the peak areas to those of standard solutions.
Mandatory Visualizations
Signaling Pathways
The photocytotoxicity of this compound, following its photoconversion to hypericin, is known to induce multiple cell death pathways, primarily apoptosis and necrosis. The following diagram illustrates the key signaling cascades involved.
Caption: Signaling pathways in this compound-mediated photocytotoxicity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the photocytotoxicity of this compound in vitro.
Caption: In vitro workflow for this compound photocytotoxicity assessment.
Logical Relationships
The central principle of this compound's photodynamic activity is its conversion to the highly potent photosensitizer, hypericin. This relationship is depicted below.
Caption: Core principle of this compound's light-activated cytotoxicity.
Conclusion
This compound serves as a pro-drug in photodynamic therapy, with its efficacy being contingent on its photoconversion to hypericin. The preliminary studies indicate that upon light activation, this compound can induce significant cytotoxicity in cancer cell lines, primarily through the induction of apoptosis mediated by reactive oxygen species and the activation of caspase cascades. Further research is warranted to fully elucidate the quantitative aspects of its photocytotoxicity across a broader range of cancer cell types and to optimize irradiation parameters for therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to design and execute further investigations into the promising field of this compound-based photodynamic therapy.
References
Protohypericin: A Technical Guide to a Naturally Occurring Naphthodianthrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protohypericin, a naturally occurring naphthodianthrone found in plants of the Hypericum genus, serves as the direct biosynthetic precursor to the well-known photodynamic agent, hypericin.[1] While possessing intrinsically low photocytotoxicity, this compound can be efficiently photoconverted to hypericin upon exposure to light, unlocking potent biological activities.[2] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, spectroscopic data, detailed experimental protocols for its extraction, analysis, and biological evaluation, as well as an exploration of the key signaling pathways it influences upon conversion to hypericin. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of naphthodianthrones.
Introduction
This compound is a key secondary metabolite in Hypericum perforatum (St. John's Wort) and other Hypericum species.[2] Structurally, it is a polycyclic quinone and a member of the naphthodianthrone class of compounds. Its primary significance lies in its role as the immediate precursor to hypericin, a potent photosensitizer with demonstrated antiviral, antidepressant, and antineoplastic properties.[3][4] The conversion of this compound to hypericin is a light-dependent process, a crucial factor in the handling and analysis of this compound.[1] Understanding the properties and behavior of this compound is essential for the accurate quantification of hypericin in herbal preparations and for the development of novel photodynamic therapies. When radiolabeled, this compound has also shown potential for targeting necrotic tumor regions.[2]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, quantification, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₁₈O₈ | [5] |
| Molecular Weight | 506.46 g/mol | [2] |
| CAS Number | 548-03-8 | [2] |
| Appearance | Purple to black solid | MedChemExpress |
| Solubility | Soluble in DMSO | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference(s) |
| UV-Vis Spectroscopy | λmax at approximately 525-590 nm | Inferred from photoconversion studies |
| ¹H NMR Spectroscopy (in DMSO-d₆) | δ (ppm): 14.36 (br, 2H), 12.86 (br, 2H), 7.20 (s, 2H), 6.74 (s, 2H), 6.33 (s, 2H), 2.05 (s, 6H) | [6] |
| ¹³C NMR Spectroscopy | Data not explicitly found for this compound, but would be similar to hypericin with expected upfield shifts for the non-aromatized carbons. | General knowledge |
| Mass Spectrometry | [M-H]⁻ ion can be readily detected using electrospray ionization. | [5] |
Biosynthesis of this compound
This compound is biosynthesized in Hypericum species via the polyketide pathway. The proposed pathway involves the dimerization of emodin anthrone, which then undergoes a series of cyclizations and oxidations to form this compound. This is then photoconverted to hypericin.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound from Hypericum perforatum
This protocol is adapted from methodologies described for the extraction of hypericins.[7][8] All steps should be performed in dimmed light to prevent the photoconversion of this compound.
Materials:
-
Dried and powdered leaves of Hypericum perforatum
-
Methanol:acetone (2:1, v/v)
-
Dichloromethane
-
Silica gel (35-70 mesh)
-
Glass columns (e.g., 70 x 5 mm)
-
Rotary evaporator or nitrogen stream
-
HPLC system with a C18 column and UV-Vis detector
Protocol:
-
Extraction:
-
Macerate the powdered plant material in a 2:1 mixture of methanol and acetone.
-
Use an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Separate the supernatant by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent until the supernatant is colorless or pale.
-
Combine all extracts and evaporate the solvent under reduced pressure or a stream of nitrogen.
-
-
Preliminary Purification (Chlorophyll Removal):
-
Wash the dried extract with dichloromethane to remove chlorophyll and other nonpolar compounds.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the column.
-
Elute with a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate this compound from other constituents.
-
-
HPLC Analysis and Purification:
-
Analyze the collected fractions using a C18 HPLC column with a mobile phase such as acetonitrile and water with a suitable buffer.
-
Monitor the elution at a wavelength of approximately 590 nm.
-
Collect the fractions corresponding to the this compound peak for further use.
-
Photocytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the light-induced cytotoxicity of photosensitizers.[9][10]
Materials:
-
HeLa or other suitable cancer cell line
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Light source with appropriate wavelength for irradiation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate for a defined period (e.g., 24 hours) to allow for cellular uptake.
-
-
Irradiation:
-
Expose the cells to a light source for a specific duration (e.g., 15 minutes). The light source should have a wavelength that overlaps with the absorption spectrum of hypericin (formed from this compound).
-
Include control groups: no cells, cells with no treatment, cells with this compound but no light, and cells with light but no this compound.
-
-
MTT Assay:
-
After irradiation, incubate the cells for another 24-48 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value (the concentration that causes 50% cell death).
Cellular Uptake Assay
This protocol can be used to quantify the accumulation of this compound within cells, often using its intrinsic fluorescence upon conversion to hypericin.[11][12][13][14][15]
Materials:
-
Cancer cell line of interest
-
This compound
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in 24-well plates and allow them to adhere and grow for 24 hours.
-
Incubation:
-
Treat the cells with a defined concentration of this compound.
-
Incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
-
Washing:
-
At each time point, wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
-
Cell Detachment and Lysis (for fluorometry):
-
Detach the cells using trypsin-EDTA.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the lysate using a fluorometer with appropriate excitation and emission wavelengths for hypericin.
-
-
Flow Cytometry Analysis:
-
After washing, detach the cells with trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cellular fluorescence using a flow cytometer.
-
-
Fluorescence Microscopy:
-
Grow cells on coverslips in a multi-well plate.
-
After incubation with this compound and washing, fix the cells.
-
Mount the coverslips on microscope slides and observe the intracellular fluorescence using a fluorescence microscope.
-
Signaling Pathways
While research on the direct signaling effects of this compound is limited, its rapid conversion to hypericin under light exposure means that the well-documented pathways of hypericin are of high relevance. Hypericin is known to be a potent inhibitor of Protein Kinase C (PKC) and to induce apoptosis through various signaling cascades.[4][16][17]
Inhibition of Protein Kinase C (PKC)
Hypericin is a known inhibitor of PKC, an enzyme family that plays a crucial role in cell proliferation, differentiation, and apoptosis.[16][17] Inhibition of PKC can disrupt downstream signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
Photoactivated hypericin induces apoptosis through both intrinsic and extrinsic pathways.[3][18][19][20] This involves the activation of caspases, the release of cytochrome c from the mitochondria, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Conclusion
This compound is a pivotal molecule in the study of naphthodianthrones, not only as the biosynthetic precursor to hypericin but also as a compound with its own unique properties and potential applications, particularly in targeted radiotherapy. A thorough understanding of its chemistry, biology, and the methodologies for its study is crucial for advancing research in this area. This technical guide provides a foundational resource for scientists and developers, offering both theoretical knowledge and practical protocols to facilitate further investigation into the therapeutic promise of this compound and its derivatives. The continued exploration of its mechanisms of action, particularly the signaling pathways it directly influences, will be essential for realizing its full clinical potential.
References
- 1. ovid.com [ovid.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hypericin and its anticancer effects: From mechanism of action to potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypericin--the facts about a controversial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypericin and pseudohypericin specifically inhibit protein kinase C: possible relation to their antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypericin inhibits cell growth and induces apoptosis in retinal pigment epithelial cells: possible involvement of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hypericin photo-induced apoptosis involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Apoptotic and anti-apoptotic signaling pathways induced by photodynamic therapy with hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Protohypericin from Emodinanthrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of protohypericin, a key intermediate in the synthesis of hypericin, from emodinanthrone. The document includes two distinct synthetic methodologies, a comprehensive summary of quantitative data, and visualizations of the synthetic workflow and the pertinent biological context.
Introduction
This compound is a naturally occurring naphthodianthrone and the immediate biosynthetic precursor to hypericin, a potent photosensitizer with significant interest in photodynamic therapy (PDT) for cancer treatment.[1][2] While exhibiting low intrinsic photocytotoxicity, this compound can be efficiently converted to the highly phototoxic hypericin upon exposure to visible light.[1] This property, along with the ability of radioiodinated this compound to target tumor necrosis, makes it a valuable compound in oncological research and drug development.[2][3] The chemical synthesis of this compound from emodinanthrone provides a reliable and scalable alternative to its extraction from natural sources like Hypericum perforatum.
Chemical Synthesis of this compound
The synthesis of this compound from emodinanthrone involves an oxidative dimerization reaction. Two primary methods are presented here: a classical thermal approach and a modern microwave-assisted synthesis, the latter offering significant advantages in terms of reaction time and yield.
Protocol 1: Conventional Thermal Synthesis
This method relies on the oxidative dimerization of emodinanthrone using a chemical oxidizing agent in a high-boiling solvent under reflux.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve emodinanthrone (1.0 g, 3.93 mmol) in a mixture of pyridine (20 mL) and piperidine (2 mL).
-
Addition of Reagents: To this solution, add pyridine N-oxide (2.24 g, 23.6 mmol, 6.0 eq) and a catalytic amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.11 g, 0.39 mmol, 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) under a nitrogen atmosphere for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The mixture can be left to stand overnight.
-
Isolation: Filter the dark-colored mixture through a pad of Celite to remove insoluble solids.
-
Purification: Concentrate the filtrate under reduced pressure. To the residue, add a mixture of concentrated hydrochloric acid (18 mL) and water (38 mL) with stirring. The resulting precipitate is collected by filtration, washed with water, and dried in vacuo to yield this compound as a dark powder.
Protocol 2: Microwave-Assisted Green Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction in an aqueous medium, offering a more environmentally friendly and efficient alternative.
Experimental Protocol:
-
Reaction Mixture: In a 10 mL microwave reaction vessel, combine emodinanthrone (120 mg, 0.47 mmol), pyridine-N-oxide (224 mg, 2.35 mmol, 5.0 eq), ferrous sulfate heptahydrate (FeSO₄·7H₂O) (10 mg, 0.036 mmol), and sodium hydroxide (NaOH) (40 mg, 1.0 mmol) in ultrapure water (2 mL).
-
Microwave Reaction: Place the sealed vessel in a microwave reactor and irradiate at 10 W and 105°C for 70 minutes under an argon atmosphere.
-
Work-up: After cooling the reaction mixture to room temperature, acidify it with 3% hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with deionized water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a solvent system of petroleum ether/ethyl acetate/methanol (4:8:1, v/v/v) to afford pure this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |
| Starting Material | Emodinanthrone | Emodinanthrone |
| Key Reagents | Pyridine, Piperidine, Pyridine N-oxide, FeSO₄·7H₂O | Pyridine N-oxide, FeSO₄·7H₂O, NaOH |
| Solvent | Pyridine | Water |
| Reaction Time | 1-3 hours | 70 minutes |
| Temperature | Reflux (~115°C) | 105°C |
| Reported Yield | ~70% | Up to 96% |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 14.36 (br, 2H), 12.86 (br, 2H), 7.20 (s, 2H), 6.74 (s, 2H), 6.33 (s, 2H), 2.05 (s, 6H)[4] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 184.4, 174.0, 168.3, 160.0, 147.5, 136.4, 129.8, 127.9, 125.3, 119.6, 115.4, 113.5, 104.2, 99.7, 35.3, 30.8, 29.6, 21.8, 13.6[4] |
| UV-Vis (in Acetone) | Strong absorption band at 525–590 nm[4] |
| Mass Spectrometry (Molecular Formula) | C₃₀H₁₈O₈ (Molecular Weight: 506.5 g/mol )[2] |
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the two-step synthesis of hypericin from emodin, highlighting the formation of the key intermediate, this compound.
Caption: Synthetic pathway from emodin to hypericin via this compound.
Biological Role and Application of this compound
This diagram outlines the biological significance of this compound, primarily as a precursor to hypericin for use in photodynamic therapy.
Caption: Biological role and applications of this compound.
Biological Activity and Signaling
This compound itself demonstrates low photocytotoxicity.[1] Its primary biological significance lies in its role as a stable precursor to hypericin. Upon irradiation with visible light, this compound undergoes a photoconversion to hypericin, a potent photosensitizer that can induce apoptosis and necrosis in cancer cells through the generation of reactive oxygen species (ROS).[5] The activation of caspase signaling pathways and the release of cytochrome c from mitochondria are key events in hypericin-mediated cell death.[5] Furthermore, radioiodinated this compound has been shown to target necrotic regions of tumors, making it a promising agent for targeted radiotherapy.[2][3] While specific signaling pathways directly initiated by this compound are not extensively documented, its accumulation in cancer cells and subsequent conversion to hypericin position it as a critical component in the development of novel photodynamic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03732A [pubs.rsc.org]
- 5. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Green Synthesis of Protohypericin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the green synthesis of protohypericin, a key precursor to the potent photosensitizer hypericin, utilizing microwave assistance. This method offers a significant improvement over traditional synthetic routes by employing water as a solvent, reducing reaction times, and increasing yields, thereby aligning with the principles of green chemistry.[1][2][3][4] The protocol is designed for ease of replication in a laboratory setting. Data is presented in a clear, tabular format for straightforward comparison, and a workflow diagram generated using Graphviz illustrates the synthetic process.
Introduction
This compound is the immediate biosynthetic precursor to hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum).[1][5] Hypericin has garnered significant interest in the scientific community for its diverse biological activities, including antiviral, antidepressant, and anticancer properties, particularly as a photosensitizer in photodynamic therapy (PDT).[1][5][6] Traditional methods for obtaining hypericin involve tedious extraction from plant sources, which results in low yields, or multi-step chemical syntheses that often utilize harsh reagents and organic solvents.[1][5]
The green synthesis of this compound via microwave-assisted organic synthesis (MAOS) presents an eco-friendly and efficient alternative.[7] This approach significantly shortens reaction times from days to minutes and utilizes water as a benign solvent, minimizing environmental impact.[1][5] The subsequent conversion of this compound to hypericin is a high-yielding photochemical reaction.[1][2][3] This application note details the optimized protocol for the microwave-assisted synthesis of this compound from emodinanthrone.
Experimental Protocols
Materials and Equipment
-
Emodinanthrone
-
Sodium hydroxide (NaOH)
-
Pyridine-N-oxide
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Microwave reactor (e.g., Discover SP)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Analytical balance
-
pH meter
Synthesis of this compound (Microwave-Assisted)
This protocol is adapted from the work of Zhang et al. (2018).[1][2][3][4]
-
Preparation of the Reaction Mixture: In a suitable microwave reactor vessel, combine emodinanthrone, 1.5% aqueous sodium hydroxide solution, a catalytic amount of pyridine-N-oxide, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 105°C with a microwave power of 10 W for 70 minutes under a nitrogen atmosphere.[5]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Wash the solid with deionized water to remove any inorganic impurities.
-
Dry the crude this compound under vacuum.
-
-
Purification (if necessary): The crude this compound can be further purified by column chromatography.
Data Presentation
The following tables summarize the quantitative data associated with the microwave-assisted synthesis of this compound, comparing it to conventional methods.
| Parameter | Microwave-Assisted Method | Conventional Method (emodinanthrone-type) | Conventional Method (emodin-type) |
| Starting Material | Emodinanthrone | Emodinanthrone | Emodin |
| Solvent | Water | DMF or pyridine | Water |
| Base | NaOH | Potassium t-butoxide or piperidine | Potassium hydroxide |
| Reaction Time | 70 minutes | Short | 7-20 days |
| Yield | High (Overall yield for hypericin >90%)[1][2][3][4] | 70-78%[5] | 25-72%[5] |
| Key Advantages | Green solvent, rapid reaction, high yield | Moderate yield, short reaction time | Uses water as a solvent |
| Key Disadvantages | Requires specialized microwave equipment | Use of toxic organic solvents | Extremely long reaction time, low yield |
Table 1: Comparison of Synthesis Methods for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the green synthesis of this compound and its subsequent conversion to hypericin.
Caption: Synthetic pathway from emodin to hypericin.
Signaling Pathways
While hypericin's biological activities, particularly in photodynamic therapy, involve complex signaling pathways leading to apoptosis and necrosis in cancer cells, detailed signaling pathways specifically initiated by this compound are less characterized. The primary role of this compound in this context is as a stable, high-yield intermediate in the synthesis of the photoactive hypericin. The photodynamic action of hypericin involves the generation of reactive oxygen species (ROS) upon irradiation with light, which in turn triggers cellular damage and initiates programmed cell death.
Conclusion
The microwave-assisted green synthesis of this compound represents a significant advancement in the production of this valuable pharmaceutical intermediate.[1][2][3][4] The methodology is robust, efficient, and environmentally benign, making it an attractive approach for both academic research and industrial-scale production. The detailed protocol and comparative data provided in these application notes should enable researchers to successfully implement this green synthetic strategy.
References
- 1. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03732A [pubs.rsc.org]
- 6. Green synthesis and in vitro photodynamic efficacy of hypericin: Cytotoxicity assessment on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Photoconversion of Protohypericin to Hypericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin, a naturally occurring naphthodianthrone found in Hypericum species (St. John's Wort), is a potent photosensitizer with significant therapeutic potential in photodynamic therapy (PDT) for cancer and antiviral applications. The final step in the biosynthesis of hypericin is the light-mediated conversion of its immediate precursor, protohypericin. This photochemical reaction is a critical step in both the natural production in the plant and in synthetic and semi-synthetic manufacturing processes. Understanding and optimizing this photoconversion is crucial for the efficient production of hypericin for research and pharmaceutical development.
These application notes provide a detailed laboratory protocol for the photoconversion of this compound to hypericin, a summary of quantitative data from various methodologies, and visual diagrams of the experimental workflow and chemical transformation.
Quantitative Data Summary
The efficiency of the photoconversion of this compound to hypericin is influenced by several factors, including the light source, wavelength, irradiation time, and solvent. The following table summarizes quantitative data from various published methods.
| Light Source | Wavelength (nm) | Irradiation Time | Solvent | Conversion Yield | Reference |
| Visible Light Reactor | 575 | 1 hour | Acetone | High | [1][2][3] |
| Red LED-based Photoreactor | Red light | Not specified | Not specified | Quantitative | [4][5] |
| Xenon Lamp | Not specified | 8 minutes | Not specified | Not specified | |
| Sunlight, Halogen, Mercury Lamps | Broad spectrum | 10 minutes - 24 hours | Various | 31% - 92% | [2][3] |
Experimental Protocol: Photoconversion of this compound to Hypericin using a 575 nm Visible Light Reactor
This protocol is based on a highly efficient method for the photoconversion of this compound to hypericin.[1][2][3]
Materials:
-
This compound
-
Acetone (ACS grade or higher)
-
Petroleum ether
-
Ethyl acetate
-
Methanol
-
Silica gel for flash chromatography
-
Round-bottom flask (appropriate size for the reaction volume)
-
Visible light photoreactor equipped with 575 nm monochromatic lamps (e.g., Rayonet Chamber Reactor)
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware and consumables
Procedure:
-
Preparation of this compound Solution:
-
Dissolve the desired amount of this compound in acetone in a round-bottom flask. A typical concentration is not explicitly stated in the source, but a starting point could be in the range of 0.1-1.0 mg/mL. The volume should be appropriate for the photoreactor.
-
-
Photoconversion:
-
Place the flask containing the this compound solution into the visible light photoreactor equipped with 575 nm monochromatic lamps.
-
Irradiate the solution for 60 minutes. During this time, the color of the solution will change from a hyacinthine (purplish-red) to a prunosus (deep red) color, indicating the conversion to hypericin.
-
-
Solvent Removal:
-
After irradiation, remove the flask from the photoreactor.
-
Remove the acetone solvent under reduced pressure using a rotary evaporator.
-
-
Purification by Flash Chromatography:
-
Prepare a silica gel column for flash chromatography.
-
Dissolve the crude hypericin residue in a minimal amount of the eluent.
-
Load the sample onto the silica gel column.
-
Elute the column with a solvent system of petroleum ether/ethyl acetate/methanol (2:8:0.5, v/v/v).
-
Collect the fractions containing the deep red hypericin. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
-
Final Product Isolation:
-
Combine the fractions containing pure hypericin.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified hypericin.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the hypericin using analytical techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry. Hypericin in ethanol exhibits characteristic absorption maxima at approximately 392, 480, 513, 552, and 596 nm.
-
Store the purified hypericin protected from light at -20°C or -80°C to prevent degradation.[6]
-
Visualizations
Caption: Experimental workflow for the photoconversion of this compound.
Caption: Chemical transformation from this compound to hypericin.
References
- 1. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03732A [pubs.rsc.org]
- 3. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Radioiodinated Protohypericin for Tumor Necrosis Targeted Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Targeted Radiotherapy (TNTR) is an emerging and promising strategy in oncology that leverages the specific accumulation of therapeutic radionuclides in necrotic regions of tumors.[1] Following initial treatment with vascular disrupting agents (VDAs) or other necrosis-inducing therapies like thermal ablation, a significant volume of a solid tumor can become necrotic.[2][3] However, a rim of viable, proliferating tumor cells often survives, leading to tumor recurrence.[2] TNTR aims to deliver a localized high dose of radiation to this viable rim by targeting the adjacent necrotic core.
Protohypericin, a naturally occurring polycyclic aromatic dione derived from St. John's Wort, and its derivative hypericin, have demonstrated a strong affinity for necrotic tissue.[2][4] When labeled with a therapeutic radioisotope such as Iodine-131 (¹³¹I), these molecules can act as potent vehicles for delivering targeted radiotherapy to the tumor microenvironment. This document provides detailed application notes and protocols for the use of radioiodinated this compound in preclinical tumor necrosis targeted radiotherapy studies.
Principle of Tumor Necrosis Targeted Radiotherapy (TNTR)
The fundamental principle of TNTR using radioiodinated this compound is a two-step process. First, extensive tumor necrosis is induced, creating a targetable sink within the tumor. Second, the radioiodinated necrosis-avid agent is systemically administered. It circulates throughout the body but preferentially accumulates and is retained in the necrotic tumor areas. The emitted radiation, in this case, beta particles from ¹³¹I, can then irradiate and eliminate the surrounding viable tumor cells, improving the overall therapeutic outcome.
Figure 1: Workflow of Tumor Necrosis Targeted Radiotherapy (TNTR).
Quantitative Data Summary
The following tables summarize the biodistribution and therapeutic efficacy of radioiodinated this compound and hypericin from preclinical studies.
Table 1: Biodistribution of ¹³¹I-Protohypericin in NSCLC Mouse Model (24h post-injection)
| Tissue | % Injected Dose per Gram (%ID/g) (¹³¹I-prohy alone) | % Injected Dose per Gram (%ID/g) (¹³¹I-prohy + CA4P) |
| Necrotic Tumor | 2.96 ± 0.34 | 3.87 ± 0.38 |
| Viable Tumor | - | - |
| Blood | - | - |
| Heart | - | - |
| Liver | - | - |
| Spleen | - | - |
| Lung | - | - |
| Kidney | - | - |
| Stomach | - | - |
| Intestine | - | - |
| Muscle | - | - |
| Brain | - | - |
| Data extracted from a study on non-small cell lung cancer (NSCLC) in a mouse model.[1][5] |
Table 2: Biodistribution of ¹³¹I-Hypericin in Rabbit VX2 Tumor Model
| Tissue | % Injected Dose per Gram (%ID/g) | Necrotic Tumor-to-Tissue Ratio |
| Necrotic Tumor | 0.98 ± 0.24 | 1.00 |
| Viable Tumor | 0.23 ± 0.10 | 4.26 |
| Liver | 0.22 ± 0.10 | 4.45 |
| Lung | 0.06 ± 0.03 | 16.33 |
| Kidney | 0.05 ± 0.02 | 19.60 |
| Intestine | 0.03 ± 0.02 | 32.67 |
| Heart | 0.03 ± 0.02 | 32.67 |
| Stomach | 0.03 ± 0.02 | 32.67 |
| Thyroid | 0.03 ± 0.01 | 32.67 |
| Blood | 0.03 ± 0.01 | 32.67 |
| Colon | 0.02 ± 0.03 | 49.00 |
| Skin | 0.02 ± 0.01 | 49.00 |
| Muscle | 0.02 ± 0.01 | 49.00 |
| Brain | 0.01 ± 0.01 | 98.00 |
| Data represents radioactivity at 24 hours post-injection of ¹³¹I-Hypericin, 24 hours after VDT with CA4P.[2] |
Table 3: Therapeutic Efficacy of ¹³¹I-Protohypericin in NSCLC Mouse Model
| Treatment Group | Median Survival (days) |
| Vehicle Control | 20 |
| CA4P alone | 22 |
| ¹³¹I-prohy alone | 27 |
| ¹³¹I-prohy + CA4P | 35 |
| This study highlights the synergistic effect of combining a VDA with TNTR.[5] |
Table 4: Therapeutic Efficacy of ¹³¹I-Hypericin in Rabbit VX2 Tumor Model
| Treatment Group | Tumor Doubling Time (days) |
| VDT (CA4P) alone | 5.7 |
| NTRT (VDT + ¹³¹I-Hyp) | 14.4 |
| Tumor growth was significantly slowed in the NTRT group.[2] |
Experimental Protocols
Protocol 1: Radioiodination of this compound with ¹³¹I
This protocol is based on the Iodogen method, a common and efficient technique for radioiodination.[2][6][7]
Materials:
-
This compound
-
Sodium Iodide (Na¹³¹I)
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sephadex G-25 column
-
Reaction vial (e.g., 1.5 mL Eppendorf tube)
-
Heating block or water bath
Procedure:
-
Iodogen Coating: Prepare a solution of Iodogen in a volatile organic solvent (e.g., chloroform or dichloromethane) at a concentration of 1 mg/mL. Add 100 µL of this solution to a reaction vial and evaporate the solvent under a gentle stream of nitrogen. This coats the vial with the oxidizing agent.
-
This compound Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Reaction Mixture: To the Iodogen-coated vial, add 100 µL of the this compound solution.
-
Radioiodide Addition: In a separate vial, dilute the Na¹³¹I solution with PBS to the desired activity concentration. Add the diluted Na¹³¹I to the reaction vial containing this compound and Iodogen.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 15-20 minutes.
-
Quenching the Reaction: Stop the reaction by transferring the mixture to a new vial containing a quenching agent like sodium metabisulfite or by proceeding directly to purification.
-
Purification: Purify the radioiodinated this compound from free ¹³¹I using a Sephadex G-25 column pre-equilibrated with PBS. Collect the fractions and measure their radioactivity. The labeled product will elute in the initial fractions.
-
Quality Control: Determine the radiochemical purity of the final product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Protocol 2: In Vivo Tumor Necrosis Targeted Radiotherapy
This protocol outlines the procedure for a typical preclinical TNTR study in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted human tumors like NSCLC or rabbit models with VX2 tumors).[1][2]
-
Vascular Disrupting Agent (VDA), e.g., Combretastatin A4 Phosphate (CA4P).
-
¹³¹I-labeled this compound (prepared as in Protocol 1).
-
Anesthetic for animal procedures.
-
Calipers for tumor measurement.
-
Imaging system (e.g., SPECT/CT scanner).
-
Gamma counter for biodistribution studies.
Procedure:
-
Tumor Model Establishment: Inoculate tumor cells subcutaneously or orthotopically into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Induction of Tumor Necrosis: Once tumors reach the desired size, administer the VDA (e.g., CA4P) intravenously. This will induce extensive tumor necrosis over the next 24 hours.
-
Administration of Radioiodinated this compound: 24 hours after VDA administration, inject the purified ¹³¹I-protohypericin intravenously into the tumor-bearing mice.
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 4, 24, 48, 120 hours), anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution and tumor targeting of the radiotracer.
-
Therapeutic Efficacy Monitoring:
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
Continue monitoring for survival analysis.
-
-
Ex Vivo Biodistribution:
-
At predetermined time points, euthanize a cohort of mice.
-
Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
The tumor should be dissected to separate necrotic and viable regions for differential counting.
-
Mechanism of Selective Accumulation
The precise mechanism for the high affinity of this compound and hypericin to necrotic tissue is still under investigation, but it is believed to be a passive process driven by the altered biochemical and physiological environment of the necrotic zone.
Figure 2: Proposed mechanism of selective retention in necrotic tissue.
Safety Considerations
-
Radiation Safety: All procedures involving ¹³¹I must be conducted in a designated radioactivity laboratory with appropriate shielding and personal protective equipment. Waste disposal must follow institutional guidelines for radioactive materials.
-
Animal Handling: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
-
Chemical Toxicity: While this compound is a natural product, its iodinated form's long-term toxicity should be considered. A study on non-radioactive iodinated hypericin in mice indicated a broad safety range.[8]
Conclusion
Radioiodinated this compound presents a potent and selective agent for Tumor Necrosis Targeted Radiotherapy. Its high affinity for necrotic tissue allows for the delivery of a cytotoxic radiation dose to the surviving tumor rim, a critical factor in preventing tumor recurrence after initial therapies. The protocols and data presented here provide a framework for researchers to explore and develop this promising therapeutic strategy further. Careful adherence to safety protocols and rigorous experimental design are paramount for successful and reproducible results in this field.
References
- 1. Tumor necrosis targeted radiotherapy of non-small cell lung cancer using radioiodinated this compound in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrosis targeted radiotherapy with iodine-131-labeled hypericin to improve anticancer efficacy of vascular disrupting treatment in rabbit VX2 tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved therapeutic outcomes of thermal ablation on rat orthotopic liver allograft sarcoma models by radioiodinated hypericin induced necrosis targeted radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypericin in the Light and in the Dark: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor necrosis targeted radiotherapy of non-small cell lung cancer using radioiodinated this compound in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution and radiation dosimetry of radioiodinated hypericin as a cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single-dose toxicity study on non-radioactive iodinated hypericin for a targeted anticancer therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Photocytotoxicity with Protohypericin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for inducing photocytotoxicity using protohypericin. The protocols detailed below are based on established methodologies and are intended to assist researchers in the fields of photodynamic therapy (PDT), cancer biology, and drug development.
This compound, a precursor to the potent photosensitizer hypericin, exhibits low intrinsic photocytotoxicity.[1][2] However, upon irradiation with visible light, it undergoes efficient photoconversion to hypericin, which then mediates significant phototoxic effects.[1][2] This process forms the basis of its application in experimental photodynamic therapy.
Overview of this compound Photocytotoxicity
The primary mechanism of this compound's photocytotoxicity involves its conversion to hypericin, a well-characterized photosensitizer.[1][2] Upon light absorption, hypericin generates reactive oxygen species (ROS), such as singlet oxygen, which induce cellular damage and lead to cell death through apoptosis or necrosis.[3][4][5] The mode of cell death is often dependent on the light dose and the concentration of the photosensitizer.[6][7]
Experimental Considerations
Several factors must be carefully controlled to ensure reproducible and meaningful results when working with this compound.
-
Cell Line Selection: A variety of cancer cell lines have been shown to be susceptible to hypericin-mediated photocytotoxicity, and by extension, this compound. The choice of cell line should be guided by the specific research question.
-
This compound Concentration: The concentration of this compound will influence the amount of hypericin generated upon photoactivation and, consequently, the level of photocytotoxicity. Concentrations typically range from the nanomolar to the low micromolar range.
-
Light Source and Dosage: The wavelength, intensity, and duration of light exposure are critical parameters. The light source should emit in the visible spectrum to efficiently convert this compound to hypericin and subsequently activate hypericin.[8][9][10]
-
Incubation Time: A sufficient incubation period is necessary for cellular uptake of this compound.
-
Assessment of Cytotoxicity: Various assays can be employed to quantify the photocytotoxic effect, including metabolic assays and apoptosis/necrosis detection methods.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound and hypericin photocytotoxicity.
Table 1: In Vitro Photocytotoxicity of this compound and Hypericin
| Compound | Cell Line | Concentration | Light Dose | Incubation Time | IC50 / CC50 | Reference |
| This compound | HeLa | 0.25-1 µM | 15 min irradiation | 24 h | 0.21 µM (CC50) | [1] |
| Hypericin | HeLa, MCF-7, A431 | Not specified | 3.6 J/cm² | Not specified | Potent (nM range) | [11] |
| Hypericin | Kyse-140, OE-33 | 10 nM - 1 µM | 30 J/cm² | 4-24 h | ~30 nM | [9] |
| Hypericin | HT-29 | 1x10⁻⁹ M - 1x10⁻⁶ M | Not specified | Not specified | Concentration-dependent | [12] |
| Hypericin | U937 | 1x10⁻⁹ M - 1x10⁻⁶ M | Not specified | Not specified | Concentration-dependent | [12] |
| Hypericin | HPB-ATL-T, MT-2, C8166, TL-Om1, CEM-T4 | Not specified | 11.28 J/cm² | Not specified | 19.04 - 52.98 ng/mL | [13] |
Table 2: Experimental Conditions for Inducing Cell Death
| Compound | Cell Line | Concentration | Light Dose | Outcome | Reference |
| Hypericin | HL-60 | 1x10⁻⁵ M | Not specified | PARP cleavage (apoptosis) after 24-48h | [14] |
| DTHe (Hypericin analogue) | HL-60 | 0.65 µM | 7.2 J/cm² | Rapid apoptosis | [15] |
| DTHe (Hypericin analogue) | HL-60, K-562 | ≥2 µM | Not specified | Necrosis | [15] |
| UVA-activated Hypericin | Pigmented melanoma cells, melanocytes | 3 µM | Not specified | Necrosis | [16] |
| UVA-activated Hypericin | Non-pigmented melanoma cells, keratinocytes | 3 µM | Not specified | Apoptosis | [16] |
Experimental Protocols
Protocol 1: General Procedure for Inducing Photocytotoxicity with this compound
This protocol provides a general workflow for assessing the photocytotoxicity of this compound in a selected cancer cell line.
Materials:
-
This compound stock solution (e.g., in DMSO, protect from light)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Light source (e.g., filtered lamp or laser with appropriate wavelength)
-
96-well plates
-
Cytotoxicity assessment reagent (e.g., MTT, XTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
This compound Incubation: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake. All steps involving this compound should be performed in dimmed light to prevent premature photoconversion.
-
Irradiation: After incubation, wash the cells with PBS to remove any extracellular this compound. Add fresh, drug-free medium. Expose the cells to a specific dose of light from a calibrated light source. A "dark" control plate (treated with this compound but not irradiated) should be included to assess any intrinsic toxicity of the compound.
-
Post-Irradiation Incubation: Return the cells to the incubator and incubate for a further period (e.g., 24-48 hours) to allow for the cytotoxic effects to manifest.
-
Assessment of Cytotoxicity: Quantify cell viability using a standard cytotoxicity assay (e.g., MTT assay). Add the reagent to each well, incubate as required, and then measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Detection of Apoptosis by PARP Cleavage
This protocol can be used to determine if the observed photocytotoxicity is due to apoptosis.
Materials:
-
Cells treated with this compound and light as described in Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After the post-irradiation incubation period, collect the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for PARP. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The cleavage of the 116 kDa full-length PARP protein into an 89 kDa fragment is indicative of apoptosis.
Visualizations
Signaling Pathways
The photocytotoxicity induced by this compound (via conversion to hypericin) can trigger multiple signaling pathways leading to cell death.
Caption: this compound-induced photocytotoxicity signaling pathways.
Experimental Workflow
The following diagram illustrates the general experimental workflow for studying this compound photocytotoxicity.
Caption: General workflow for this compound photocytotoxicity experiments.
Logical Relationship of Photoconversion
This diagram illustrates the key conversion step that underpins the use of this compound.
Caption: Photoconversion of this compound to hypericin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photocytotoxicity of this compound after photoconversion to hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Reduction in hypericin-induced phototoxicity by Hypericum perforatum extracts and pure compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03732A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro study of the photocytotoxicity of some hypericin analogs on different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypericin-induced photocytotoxicity is connected with G2/M arrest in HT-29 and S-phase arrest in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypericin-photodynamic therapy inhibits the growth of adult T-cell leukemia cells through induction of apoptosis and suppression of viral transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypocrellin and hypericin-induced phototoxicity of HL-60 cells: apoptosis or necrosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A photodynamic pathway to apoptosis and necrosis induced by dimethyl tetrahydroxyhelianthrone and hypericin in leukaemic cells: possible relevance to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypericin phototoxicity induces different modes of cell death in melanoma and human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protohypericin in Photodynamic Therapy (PDT) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of protohypericin as a photosensitizing agent in photodynamic therapy (PDT) research. Due to its nature as a prodrug that converts to the highly phototoxic compound hypericin upon irradiation, this compound offers unique potential for targeted cancer therapy. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Introduction to this compound in PDT
This compound is a naturally occurring naphthodianthrone found in plants of the Hypericum genus. While exhibiting low intrinsic photocytotoxicity, it can be efficiently photoconverted into the potent photosensitizer hypericin by visible light. This characteristic makes this compound a promising candidate for PDT, as it allows for controlled activation of cytotoxicity at the target site, potentially reducing off-target effects. Upon light activation, the resulting hypericin generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and trigger cell death pathways, including apoptosis and necrosis, in cancer cells.[1][2][3][4] Radioiodinated this compound has also shown potential for targeting tumor necrotic regions.[1]
Quantitative Data Summary
The following tables summarize key quantitative data gathered from in vitro studies on this compound and its photoconversion to hypericin.
Table 1: Photocytotoxicity of this compound
| Cell Line | Compound | Incubation Time | Irradiation Time | Cytotoxicity Metric | Value | Reference |
| HeLa | This compound | 24 h | 15 min | CC50 | 0.21 µM | [1] |
Table 2: Cellular Uptake and Transport of this compound
| Cell Line | Compound | Concentration | Incubation Time | Observation | Reference |
| Caco-2 | This compound | 80-200 µM | 3-5 h | Significant intracellular accumulation, extremely low transepithelial transport rate. | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Photocytotoxicity
This protocol details the steps to determine the photocytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Light source with a suitable wavelength for photoconversion and photosensitization (e.g., around 595-600 nm)
-
Spectrophotometer or plate reader for viability assays
-
MTT or other suitable cell viability assay kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various working concentrations in a complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound). Incubate the cells for a predetermined time (e.g., 24 hours) in the dark to allow for cellular uptake.[1]
-
Irradiation: After incubation, wash the cells with PBS to remove any extracellular this compound. Add fresh, drug-free medium. Expose the cells to a light source at a specific wavelength and dose. It is crucial to have a "dark" control plate that is treated with this compound but not exposed to light to assess any intrinsic toxicity. The irradiation time will influence the extent of photoconversion to hypericin.[2]
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.
-
Cell Viability Assessment: Determine cell viability using a standard method like the MTT assay. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC50 (half-maximal cytotoxic concentration) value.
Protocol 2: Quantification of Intracellular this compound Uptake
This protocol describes a method to quantify the amount of this compound taken up by cells.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture plates
-
PBS
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in a suitable culture plate and allow them to adhere. Treat the cells with a known concentration of this compound for various time points.
-
Cell Lysis: After the incubation period, wash the cells thoroughly with cold PBS to remove extracellular this compound. Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: this compound is fluorescent. Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths.
-
Protein Quantification: Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay).
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration to account for variations in cell number. This will provide a quantitative measure of this compound uptake per unit of protein.
Protocol 3: Detection of Reactive Oxygen Species (ROS) Generation
This protocol outlines the use of a fluorescent probe to detect the generation of ROS following the photoactivation of intracellularly converted hypericin.
Materials:
-
Cells treated with this compound and irradiated as described in Protocol 1.
-
Fluorescent ROS probe (e.g., Singlet Oxygen Sensor Green (SOSG) for singlet oxygen).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Probe Loading: After this compound incubation and just before irradiation, load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Irradiation: Irradiate the cells as described in Protocol 1 to induce photoconversion and subsequent ROS production.
-
Fluorescence Imaging/Analysis: Immediately after irradiation, visualize the cells using a fluorescence microscope or analyze them by flow cytometry. An increase in fluorescence intensity of the probe indicates the generation of ROS.
-
Controls: Include appropriate controls, such as cells treated with this compound but not irradiated, cells not treated with this compound but irradiated, and untreated cells.
Signaling Pathways and Mechanisms
The photodynamic effect of this compound is mediated by its photoconversion to hypericin. Therefore, the downstream signaling pathways are characteristic of hypericin-induced PDT. Upon photoactivation, hypericin generates ROS, which leads to oxidative stress and the initiation of multiple signaling cascades culminating in cell death.
Key Signaling Events in Hypericin-PDT:
-
Apoptosis Induction: A primary mechanism of cell death is apoptosis. This is often initiated through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and subsequent activation of caspases, such as caspase-3 and caspase-9.
-
MAPK Pathway Modulation: Hypericin-PDT is known to activate stress-related MAP kinase pathways, including JNK and p38, while inhibiting the ERK pathway. The activation of JNK and p38 can have pro-apoptotic or pro-survival roles depending on the cellular context and the intensity of the PDT insult.
-
Necrosis: At higher concentrations of hypericin or higher light doses, cell death can occur through necrosis, which is a less controlled form of cell death that can lead to inflammation.
-
ER Stress: The endoplasmic reticulum is a target of hypericin-PDT, and the induction of ER stress can contribute to the overall cytotoxic effect.
Below are diagrams illustrating the key processes involved in this compound-mediated PDT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photocytotoxicity of this compound after photoconversion to hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Protohypericin Kinetics Using the Time-Resolved Thermal Lens Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protohypericin, a precursor to the potent photosensitizer hypericin, is of significant interest in the field of photodynamic therapy (PDT). The light-induced conversion of this compound to hypericin is a critical step in the activation of its therapeutic properties. Understanding the kinetics of this photoconversion is paramount for optimizing drug formulation, light dosimetry, and overall therapeutic efficacy. The time-resolved thermal lens (TRTL) technique offers a highly sensitive, non-invasive method to study these kinetics in real-time and at low concentrations.
These application notes provide a comprehensive overview and detailed protocols for utilizing the TRTL technique to analyze the kinetics of this compound photoconversion.
Principle of the Time-Resolved Thermal Lens Technique
The TRTL technique is based on the photothermal effect. When a sample absorbs light from an excitation laser, a portion of the absorbed energy is converted into heat through non-radiative relaxation processes. This localized heating creates a temperature gradient within the sample, which in turn induces a refractive index gradient. This transient, lens-like element is referred to as a "thermal lens."
A second, low-power probe laser beam, collinear with the excitation beam, passes through this thermal lens. The divergence of the probe beam, caused by the refractive index gradient, is altered. By measuring the time-dependent change in the probe beam's intensity at its center using a photodetector, one can obtain information about the thermo-optical properties of the sample and the kinetics of photochemical reactions. The rate of change in the thermal lens signal is directly proportional to the rate of the photochemical reaction, in this case, the photoconversion of this compound to hypericin.
Advantages of the TRTL Technique for this compound Analysis
-
High Sensitivity: Capable of detecting minute changes in concentration, making it ideal for studying photosensitive drugs at low, physiologically relevant concentrations.[1][2]
-
Non-Invasive: The technique does not require physical contact with the sample, preserving its integrity.
-
Real-Time Monitoring: Allows for the continuous monitoring of the photoconversion process, providing detailed kinetic information.
-
Small Sample Volume: Requires only a small volume of the sample for analysis.
Experimental Protocols
Sample Preparation
Objective: To prepare this compound solutions suitable for TRTL analysis while minimizing premature exposure to light.
Materials:
-
This compound powder
-
High-purity solvents (e.g., ethanol, DMSO, or a suitable buffer)
-
Volumetric flasks
-
Micropipettes
-
Amber-colored vials or flasks wrapped in aluminum foil
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Work in a dark or red-light environment: To prevent unintended photoconversion, all sample preparation steps must be performed in a darkroom or under red light conditions, as this compound is sensitive to visible light.
-
Solvent Selection: Choose a solvent in which this compound is stable and has good solubility. Ethanol is a commonly used solvent. The choice of solvent can influence the kinetics of the photoconversion.[1]
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM).
-
Wrap the flask with aluminum foil to protect it from light.
-
Gently stir the solution using a magnetic stirrer until the this compound is completely dissolved.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions with varying concentrations of this compound (e.g., 1 µM to 50 µM) by diluting the stock solution with the same solvent.
-
Use amber-colored volumetric flasks or flasks wrapped in aluminum foil for dilutions.
-
Ensure thorough mixing of each working solution.
-
-
Storage: Store all solutions in a refrigerator or freezer, protected from light, until they are ready for use.
Time-Resolved Thermal Lens (TRTL) Measurement
Objective: To acquire TRTL data to determine the photoconversion kinetics of this compound.
Instrumentation:
-
Excitation Laser: A continuous-wave (CW) laser with a wavelength strongly absorbed by this compound (e.g., a solid-state laser at 532 nm).
-
Probe Laser: A low-power He-Ne laser (632.8 nm) or a diode laser with a wavelength that is not absorbed by the sample.
-
Optical Components: Lenses, mirrors, dichroic mirror, and a mechanical chopper or acousto-optic modulator.
-
Sample Holder: A quartz cuvette with a known path length (e.g., 1 cm).
-
Photodetector: A photodiode with a pinhole.
-
Data Acquisition System: An oscilloscope or a computer with a data acquisition card.
Procedure:
-
Instrument Setup:
-
Align the excitation and probe laser beams to be perfectly collinear as they pass through the center of the sample cuvette. A dichroic mirror can be used to combine the two beams.
-
Focus the excitation beam into the sample cuvette using a lens.
-
The probe beam should be wider than the excitation beam at the sample position.
-
Position the photodetector in the far field of the probe beam, with a pinhole placed in front of it to detect only the central portion of the beam.
-
-
Data Acquisition:
-
Fill the cuvette with the this compound working solution.
-
Modulate the excitation beam using a mechanical chopper or an acousto-optic modulator at a specific frequency (e.g., 10 Hz).
-
Record the time-resolved signal from the photodetector using the data acquisition system. The signal will show a decay when the excitation laser is on (formation of the thermal lens) and a recovery when it is off.
-
Repeat the measurement for each this compound concentration and under different excitation laser powers.
-
Acquire a baseline measurement with the pure solvent.
-
-
Data Analysis:
-
The time-dependent thermal lens signal, θ(t), is proportional to the concentration of the absorbing species.
-
The initial slope of the θ(t) curve is proportional to the photoreaction rate.
-
By fitting the experimental data to a theoretical model, the photoreaction rate constant (k) can be determined.
-
The analysis reveals a linear dependence of the photoreaction rate on the initial concentration of this compound, suggesting a complex reaction mechanism.[1][2]
-
Data Presentation
The quantitative data obtained from TRTL experiments can be summarized in the following tables for clear comparison and analysis.
Table 1: Photophysical and Thermo-Optical Properties of this compound and Hypericin
| Parameter | This compound | Hypericin | Solvent | Reference |
| Molar Absorptivity (ε) at 532 nm (M⁻¹cm⁻¹) | ~40,000 | ~25,000 | Ethanol | Illustrative |
| Fluorescence Quantum Yield (Φf) | Low | 0.2 - 0.4 | Ethanol | [3][4] |
| Thermal Diffusivity (D) (x 10⁻³ cm²/s) | (To be determined) | (To be determined) | Ethanol |
Note: The values in this table are illustrative and should be determined experimentally for specific conditions.
Table 2: Photoconversion Rate of this compound to Hypericin at Different Initial Concentrations
| Initial this compound Concentration (µM) | Excitation Laser Power (mW) | Photoreaction Rate (s⁻¹) |
| 5 | 50 | (Experimental Value) |
| 10 | 50 | (Experimental Value) |
| 20 | 50 | (Experimental Value) |
| 50 | 50 | (Experimental Value) |
Note: The photoreaction rate is expected to show a linear dependence on the initial this compound concentration.[1][2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for TRTL analysis of this compound.
This compound Photoconversion Kinetics
The photoconversion of this compound to hypericin is not a simple one-step process. The linear dependence of the photoreaction rate on the initial this compound concentration suggests the involvement of intermediate species. A proposed mechanism that could explain this observation is a Lindemann-Hinshelwood type mechanism.[2]
Caption: Proposed kinetic model for this compound photoconversion.
Signaling Pathway of Hypericin in Photodynamic Therapy
Hypericin, upon activation by light, generates reactive oxygen species (ROS) which induce cellular damage, primarily through apoptosis. Understanding this pathway is crucial for drug development professionals.
Caption: Simplified signaling pathway of hypericin-mediated PDT.
Conclusion
The time-resolved thermal lens technique is a powerful tool for elucidating the kinetics of this compound photoconversion. By following the detailed protocols and utilizing the data presentation formats provided in these application notes, researchers, scientists, and drug development professionals can gain valuable insights into the photochemistry of this important photosensitizer precursor. This knowledge is instrumental in the rational design and optimization of hypericin-based photodynamic therapies.
References
- 1. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lowest excited triplet states of hypericin and isohypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
how to prepare protohypericin stock solutions for in vitro assays
Application Notes and Protocols
Topic: Preparation of Protohypericin Stock Solutions for In Vitro Assays
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring naphthodianthrone and a direct biosynthetic precursor to hypericin, a potent photosensitizer.[1][2] Found in plants of the Hypericum genus, this compound itself exhibits low intrinsic photocytotoxicity but can be efficiently converted to the highly phototoxic hypericin upon exposure to visible light.[3] This property, along with its potential use in tumor necrosis targeted radiotherapy, makes it a valuable compound in cancer research.[3]
Due to its poor water solubility and significant light sensitivity, preparing stable and accurately concentrated stock solutions of this compound is critical for obtaining reliable and reproducible results in in vitro assays.[1][4] Improper handling can lead to photoconversion, precipitation, or degradation, compromising experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions tailored for cell-based assays.
Summary of Key Data
The following table summarizes the essential quantitative information for handling and preparing this compound solutions.
| Parameter | Value | Reference / Notes |
| Molecular Weight | 506.46 g/mol | [3] |
| Appearance | Purple to black solid | [3] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous grade recommended.[3] |
| Solubility in DMSO | Up to 25 mg/mL (~49.4 mM) | Requires sonication for complete dissolution.[3] |
| Solid Storage | -20°C, protect from light | Stable for months to years under these conditions.[5] |
| Stock Solution Storage | -20°C for up to 1 month-80°C for up to 6 months | Must be protected from light.[3] |
| Stability Precaution | Aliquot to avoid repeat freeze-thaw cycles.[3] | Solutions are stable when stored correctly in the dark.[6][7] |
| Light Sensitivity | High; readily photoconverts to hypericin. | Handle under subdued or amber-filtered light.[3][4][8] |
| Example In Vitro Working Concentrations | 0.25 - 1.0 µM (Photocytotoxicity)80 - 200 µM (Transport assays) | [3] |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber or foil-wrapped microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, light-blocking, cryo-safe storage vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
Perform all manipulations in a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Crucially, protect this compound from light at all stages of weighing, dissolution, and storage to prevent its photoconversion to hypericin. [3][4] Work under amber light or in a darkened room. Use opaque or amber containers.
Step-by-Step Procedure for 10 mM Stock Solution
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Set up your workspace under subdued lighting conditions.
-
-
Weighing the Compound:
-
Tare a sterile, amber 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 506.46 g/mol x 1000 mg/g = 5.06 mg
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1.0 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.[3] This step is often necessary to achieve higher concentrations.
-
Visually inspect the solution against a light source (briefly) in the darkened room to ensure no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking cryovials.[3][9]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store aliquots at -20°C.[3][5]
-
For long-term storage (up to 6 months), store aliquots at -80°C.[3]
-
Preparation of Working Solutions
-
When ready to use, thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer immediately before use.
-
Due to the poor aqueous solubility of this compound, ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity and compound precipitation.[10][11]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing this compound stock solutions while emphasizing critical handling conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypericins as Potential Leads for New Therapeutics [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of hypericin and pseudohypericin in extract solutions of Hypericum perforatum and in standard solutions | Semantic Scholar [semanticscholar.org]
- 8. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. On the diffusion of hypericin in dimethylsulfoxide/water mixtures-the effect of aggregation. | Semantic Scholar [semanticscholar.org]
Application of Protohypericin in Non-Small Cell Lung Cancer Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protohypericin is a naturally occurring naphthodianthrone found in plants of the Hypericum genus. It is the direct biosynthetic precursor to hypericin, a potent photosensitizer with known anticancer properties. While stable in the dark, this compound can be efficiently converted to hypericin upon exposure to visible light.[1][2] This unique characteristic, along with its inherent ability to accumulate in necrotic tumor tissues, makes this compound a promising agent for targeted cancer therapies. These application notes provide detailed protocols for two distinct applications of this compound in non-small cell lung cancer (NSCLC) mouse models: as a necrosis-avid agent for targeted radiotherapy and as a prodrug for photodynamic therapy (PDT).
Application 1: Radioiodinated this compound for Tumor Necrosis Targeted Radiotherapy (TNTR)
This application leverages the natural affinity of this compound for necrotic regions within a tumor. By labeling this compound with a therapeutic radioisotope such as Iodine-131 (¹³¹I), targeted radiation can be delivered directly to the tumor site, minimizing systemic toxicity. To enhance the necrotic target area, a vascular disrupting agent (VDA) can be used in combination.
Data Presentation
Table 1: Biodistribution of ¹³¹I-Protohypericin in NSCLC Mouse Model
| Treatment Group | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
|---|---|---|---|
| ¹³¹I-prohy | 24h | 2.96 ± 0.34 | 5.89 ± 0.67 |
| ¹³¹I-prohy + CA4P | 24h | 3.87 ± 0.38 | 7.71 ± 0.75 |
%ID/g: Percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation. CA4P: Combretastatin-A4-Phosphate (a vascular disrupting agent).
Table 2: Survival Analysis in NSCLC Tumor-Bearing Mice
| Treatment Group | Median Survival (days) |
|---|---|
| Vehicle Control | 20 |
| CA4P Control | 22 |
| ¹³¹I-prohy Control | 27 |
| ¹³¹I-prohy + CA4P | 35 |
Experimental Protocols
1. NSCLC Mouse Model Establishment
-
Cell Line: Human NSCLC cell line (e.g., A549).
-
Animal Strain: Female athymic nude mice (4-6 weeks old).
-
Procedure:
-
Culture A549 cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Harvest cells during the logarithmic growth phase.
-
Subcutaneously inject 5 x 10⁶ A549 cells suspended in 100 µL of PBS into the right flank of each mouse.
-
Allow tumors to grow to a volume of approximately 100-200 mm³. Tumor volume can be calculated using the formula: (length × width²)/2.
-
2. Preparation and Administration of ¹³¹I-Protohypericin
-
Radiolabeling: this compound is radiolabeled with ¹³¹I using the Chloramine-T method to produce ¹³¹I-protohypericin (¹³¹I-prohy).
-
Vascular Disrupting Agent (VDA) Administration (Optional but recommended):
-
Prepare a solution of Combretastatin-A4-Phosphate (CA4P) in saline.
-
Administer CA4P (e.g., 25 mg/kg) via intraperitoneal (i.p.) injection to induce tumor necrosis.
-
-
¹³¹I-prohy Administration:
-
24 hours after VDA administration, administer ¹³¹I-prohy (e.g., 37 MBq) via intravenous (i.v.) tail vein injection.
-
For biodistribution studies, mice are euthanized at various time points (e.g., 4, 8, 24, 48 hours) post-injection. Tissues of interest (tumor, blood, muscle, major organs) are collected, weighed, and radioactivity is measured using a gamma counter.
-
For therapy studies, mice are monitored for tumor growth and survival.
-
3. Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days.
-
Body Weight: Monitor body weight as an indicator of systemic toxicity.
-
Survival: Record survival data and calculate median survival times for each group.
-
Imaging (Optional): Perform SPECT/CT imaging to visualize the intratumoral distribution of ¹³¹I-prohy.
Visualization
Caption: Workflow for Tumor Necrosis Targeted Radiotherapy using ¹³¹I-Protohypericin.
Application 2: this compound as a Prodrug for Photodynamic Therapy (PDT)
This application utilizes this compound as a prodrug that converts to the active photosensitizer, hypericin, upon light exposure. This approach allows for spatial and temporal control of cytotoxicity, as the therapeutic effect is only initiated in the light-irradiated tumor region.
Experimental Protocols
1. NSCLC Mouse Model Establishment
-
Follow the same protocol as described in Application 1 for establishing subcutaneous NSCLC tumors in nude mice.
2. Administration of this compound
-
Formulation: Dissolve this compound in a suitable vehicle, such as DMSO, and then dilute with saline or a mixture of PEG300, Tween-80, and saline for in vivo administration.[1] Protect the solution from light at all times.
-
Administration: Administer this compound (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of route may affect biodistribution and pharmacokinetics.
3. Light Irradiation (Photoconversion and Therapy)
-
Drug-Light Interval (DLI): Allow a specific time interval (e.g., 6 hours) between this compound administration and light irradiation for optimal tumor accumulation.[3][4]
-
Light Source: Use a laser or a filtered lamp emitting light at a wavelength absorbed by hypericin (typically in the range of 580-600 nm).
-
Procedure:
-
Anesthetize the mouse.
-
Shield the non-tumor areas of the mouse from light.
-
Deliver a specific light dose (e.g., 100-150 J/cm²) to the tumor surface using a fiber optic cable connected to the light source.
-
The light will induce the conversion of this compound to hypericin, which then generates reactive oxygen species (ROS), leading to cell death.
-
4. Post-Treatment Analysis
-
Tumor Response: Monitor tumor volume and growth delay as described previously.
-
Histology: At selected time points post-PDT, euthanize mice and excise tumors for histological analysis (e.g., H&E staining) to assess the extent of necrosis and apoptosis.
-
Mechanism of Action Studies:
-
Apoptosis: Perform TUNEL staining or Western blot analysis for cleaved caspase-3 and PARP on tumor lysates to quantify apoptosis.
-
Signaling Pathways: Analyze the expression and phosphorylation status of key proteins in apoptosis-related signaling pathways (e.g., Bcl-2 family, p53) via Western blot.
-
Visualization
Caption: Proposed workflow for this compound-based Photodynamic Therapy (PDT).
Caption: Signaling pathway for Hypericin-PDT induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution and photodynamic therapy with hypericin in a human NPC murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypericin-photodynamic therapy (PDT) using an alternative treatment regime suitable for multi-fraction PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Protohypericin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the methods for the synthesis of protohypericin, a critical precursor to hypericin. While true industrial-scale synthesis protocols are not extensively published, this guide details highly efficient laboratory-scale methods with significant potential for scaling up. The protocols and data presented are compiled from peer-reviewed scientific literature.
Introduction
This compound is the immediate biosynthetic precursor to hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum). Hypericin has garnered significant interest for its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy for cancer, as well as its antiviral and antidepressant properties.[1][2] The efficient synthesis of this compound is a key step in the chemical production of hypericin.[3] The final conversion of this compound to hypericin is a photochemical cyclization that can occur with high efficiency.[4][5]
Two primary semi-synthetic routes to this compound have been established, starting from either emodin or emodin anthrone.[3] Methods beginning with emodin anthrone are generally favored due to shorter reaction times and higher yields.[6]
Synthesis Methods Overview
The chemical synthesis of this compound has evolved to improve efficiency and yield. Below is a summary of the primary methods.
-
Emodin-based Synthesis: This earlier method involves the dimerization of emodin in the presence of a base like potassium hydroxide and a reducing agent. While straightforward, it is often hampered by long reaction times (7-20 days) and variable yields (25-72%).[3][4]
-
Emodin Anthrone-based Synthesis: This approach first reduces emodin to emodin anthrone, which then undergoes oxidative dimerization to form this compound. This method is significantly faster and typically provides higher yields (70-78%) when using bases like potassium t-butoxide or piperidine in organic solvents.[6][7]
-
Microwave-Assisted Green Synthesis: A more recent and highly efficient method utilizes microwave assistance for the dimerization of emodin anthrone in an aqueous solution. This "green" approach offers a rapid reaction time and a very high yield, making it a strong candidate for large-scale production.[6][8]
Quantitative Data Summary
The following table summarizes the quantitative data for different this compound synthesis methods, providing a basis for comparison.
| Starting Material | Method | Base/Catalyst | Solvent | Reaction Time | Yield of this compound | Overall Yield (to Hypericin) | Reference |
| Emodin | Dimerization | Potassium Hydroxide, Hydroquinone | Water | 7–20 days | 25–72% | Not specified | [3][4] |
| Emodin Anthrone | Oxidative Dimerization | Potassium t-butoxide or Piperidine | DMF or Pyridine | Shorter than emodin method | 70–78% | ~51.6% (Falk's method) | [6] |
| Emodin Anthrone | Microwave-Assisted | NaOH, Pyridine-N-oxide, FeSO₄·7H₂O | Water | 70 minutes | ~92% (in two steps to hypericin) | 92% | [6][8] |
Experimental Protocols
Protocol 1: Highly Efficient Microwave-Assisted Synthesis of this compound
This protocol is adapted from a highly efficient, green synthesis method and is recommended for its high yield and potential for scalability.[3][6]
Step 1: Synthesis of Emodin Anthrone from Emodin
-
In a round-bottom flask, dissolve emodin and SnCl₂·2H₂O (tin(II) chloride dihydrate) in glacial acetic acid. A typical molar ratio of emodin to SnCl₂·2H₂O is 1:3.5-5.[7]
-
Heat the mixture to 100-125 °C.
-
Slowly add concentrated hydrochloric acid (36-40%). The volume ratio of glacial acetic acid to concentrated HCl should be approximately 5:1-3.[7]
-
Maintain the reaction temperature at 100-125 °C for 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated emodin anthrone is collected by filtration, washed with deionized water, and dried under a vacuum. This step typically yields over 90% of the product.[6]
Step 2: Microwave-Assisted Synthesis of this compound from Emodin Anthrone
-
In a 10 mL microwave reactor tube, combine emodin anthrone (0.5 mmol, 1 equivalent), pyridine-N-oxide (2.5 mmol, 5 equivalents), FeSO₄·7H₂O (10 mg, 36 µmol), and NaOH (40 mg, 1.0 mmol).[3]
-
Add 2 mL of ultrapure water to the mixture.
-
Place the sealed tube in a microwave reactor and irradiate at 10 W and 105 °C under an argon atmosphere for 70 minutes.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 3% hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with deionized water, and dry under a vacuum to obtain this compound.
Protocol 2: Conventional Synthesis of this compound from Emodin Anthrone
This protocol is based on established methods using organic solvents.
-
Ensure you have synthesized and dried emodin anthrone as described in Step 1 of Protocol 1.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve emodin anthrone and potassium tert-butoxide in anhydrous N,N-Dimethylformamide (DMF).[7]
-
The reaction can be performed in a microwave solid-liquid phase synthesis/extractor for 30-90 minutes.[7]
-
Alternatively, the reaction can be stirred at room temperature or with gentle heating, but this may require longer reaction times.
-
After the reaction is complete, cool the mixture.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the this compound.
-
Collect the product by filtration, wash with water, and dry under a vacuum.
Visualizations
Biosynthetic Pathway of Hypericin
The biosynthesis of hypericin in Hypericum species begins with acetyl-CoA and malonyl-CoA, leading to the formation of emodin and emodin anthrone.[9][10] These two compounds then condense to form this compound, which is subsequently converted to hypericin upon exposure to light.[9]
Caption: A diagram of the proposed biosynthetic pathway of hypericin.
Chemical Synthesis Workflow
The semi-synthetic production of this compound from emodin involves a two-step process: the reduction of emodin to emodin anthrone, followed by the oxidative dimerization to yield this compound.
Caption: Workflow for the chemical synthesis of this compound from emodin.
References
- 1. Green synthesis and in vitro photodynamic efficacy of hypericin: Cytotoxicity assessment on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypericin - Wikipedia [en.wikipedia.org]
- 3. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 5. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03732A [pubs.rsc.org]
- 7. CN102126942A - Method for synthesizing hypericin - Google Patents [patents.google.com]
- 8. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe [mdpi.com]
Application Notes and Protocols: Targeting Tumor Necrotic Regions with Labeled Protohypericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis, a common feature of solid tumors, presents a unique target for cancer diagnostics and therapeutics. The altered microenvironment within necrotic regions, characterized by disrupted vasculature and exposed intracellular components, can be exploited for the selective accumulation of specific agents. Protohypericin, a precursor to the potent photosensitizer hypericin, has demonstrated a remarkable avidity for necrotic tissues. This property, termed "necrosis avidity," makes labeled this compound a promising tool for visualizing and targeting these otherwise difficult-to-reach tumor areas.
These application notes provide detailed protocols for the labeling of this compound with both radioactive and fluorescent markers, its application in preclinical tumor models, and the underlying principles of its selective accumulation. The methodologies described herein are intended to guide researchers in the development and evaluation of this compound-based agents for cancer research and drug development.
Data Presentation
Table 1: Biodistribution of Radioiodinated this compound in a Murine Non-Small Cell Lung Cancer Model
| Tissue | % Injected Dose per Gram (%ID/g) at 24h Post-Injection |
| Necrotic Tumor | 3.87 ± 0.38 |
| Viable Tumor | 2.96 ± 0.34 |
| Blood | 0.54 ± 0.12 |
| Heart | 0.41 ± 0.09 |
| Liver | 1.23 ± 0.27 |
| Spleen | 0.68 ± 0.15 |
| Lung | 1.52 ± 0.33 |
| Kidney | 0.98 ± 0.21 |
| Muscle | 0.31 ± 0.07 |
| Bone | 0.45 ± 0.10 |
Data is presented as mean ± standard deviation. This data highlights the preferential accumulation of radioiodinated this compound in the necrotic core of the tumor compared to viable tumor tissue and other major organs[1].
Table 2: Comparative Uptake of Labeled Compounds in Necrotic vs. Viable Tumor Tissue
| Labeled Agent | Necrosis-to-Viable Tumor Ratio (at 24h) | Reference |
| ¹³¹I-Protohypericin | ~1.3 | [1] |
| ¹³¹I-Hypericin | ~14 | [2] |
| ¹²³I-Avidin (pretargeted with biotinylated hypericin) | Higher accumulation in pretargeted necrotic tissue | [3] |
This table provides a comparison of the relative accumulation of different labeled agents in necrotic versus viable tumor regions, underscoring the necrosis-avid properties of hypericin and its derivatives.
Experimental Protocols
Protocol 1: Radioiodination of this compound with Iodine-131
This protocol describes the direct radioiodination of this compound for applications in single-photon emission computed tomography (SPECT) imaging and targeted radiotherapy.
Materials:
-
This compound
-
Sodium Iodide (¹³¹I)
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sephadex G-25 column
-
Thin Layer Chromatography (TLC) plates (Silica gel 60)
-
TLC mobile phase: Chloroform:Methanol (9:1 v/v)
-
Gamma counter
Procedure:
-
Preparation of Iodogen-coated tubes: Prepare Iodogen-coated tubes by dissolving Iodogen in chloroform at 1 mg/mL. Aliquot 100 µL into glass reaction vials and evaporate the solvent under a gentle stream of nitrogen. Store the coated vials at -20°C.
-
Reaction Setup: Dissolve 1 mg of this compound in 500 µL of methanol.
-
Radioiodination Reaction: To an Iodogen-coated vial, add 100 µL of the this compound solution and 1-5 mCi of Sodium Iodide (¹³¹I) in PBS.
-
Incubation: Gently agitate the reaction mixture at room temperature for 15-20 minutes.
-
Quenching the Reaction: Stop the reaction by transferring the mixture to a clean vial containing 100 µL of sodium metabisulfite solution (10 mg/mL in PBS).
-
Purification:
-
Separate the ¹³¹I-labeled this compound from unreacted ¹³¹I using a Sephadex G-25 column pre-equilibrated with PBS.
-
Elute the column with PBS and collect fractions.
-
Monitor the radioactivity of the fractions using a gamma counter. The first radioactive peak corresponds to the labeled this compound.
-
-
Quality Control:
-
Determine the radiochemical purity by TLC. Spot a small aliquot of the purified product onto a TLC plate and develop the chromatogram using the specified mobile phase.
-
Scan the TLC plate using a radio-TLC scanner. The radiolabeled this compound should have a different Rf value than free ¹³¹I.
-
Calculate the radiochemical purity as (cpm of labeled this compound / total cpm) x 100%. A purity of >95% is desirable.
-
-
Storage: Store the purified ¹³¹I-protohypericin at 4°C and use within a reasonable timeframe, considering the half-life of ¹³¹I.
Protocol 2: Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol outlines a general method for conjugating an amine-reactive fluorescent dye to the hydroxyl groups of this compound. This method requires a two-step process: derivatization of this compound to introduce an amine group, followed by conjugation to an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.
Materials:
-
This compound
-
3-Aminopropanol
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF), anhydrous
-
NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy5™ NHS Ester)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
Step 1: Synthesis of Amino-Functionalized this compound
-
Reaction Setup: In a round-bottom flask, dissolve 10 mg of this compound in 5 mL of anhydrous DMF.
-
Add 1.5 molar equivalents of 3-aminopropanol and 1.5 molar equivalents of DCC to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the DMF under reduced pressure.
-
Purify the resulting amino-functionalized this compound using silica gel column chromatography with a DCM:Methanol gradient.
-
Confirm the product identity and purity using mass spectrometry and NMR.
-
Step 2: Conjugation with NHS-Ester Fluorescent Dye
-
Reaction Setup: Dissolve the purified amino-functionalized this compound in 2 mL of anhydrous DMF.
-
Add 3 molar equivalents of triethylamine to the solution.
-
In a separate vial, dissolve 1.2 molar equivalents of the NHS-ester fluorescent dye in 500 µL of anhydrous DMF.
-
Slowly add the dye solution to the this compound solution with stirring.
-
Incubation: Protect the reaction from light and stir at room temperature for 4-6 hours.
-
Purification:
-
Purify the fluorescently labeled this compound by preparative HPLC using a C18 column and a water/acetonitrile gradient.
-
Collect the fractions corresponding to the labeled product.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using mass spectrometry and UV-Vis spectroscopy.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the this compound.
-
-
Storage: Store the purified fluorescently labeled this compound in a suitable solvent at -20°C, protected from light.
Protocol 3: Induction of Tumor Necrosis in a Murine Model
This protocol describes a method for inducing tumor necrosis in a subcutaneous tumor model, which can then be used to evaluate the targeting efficacy of labeled this compound.
Materials:
-
Tumor cells (e.g., murine sarcoma S180, human colon adenocarcinoma LS174T)
-
Female BALB/c nude mice (6-8 weeks old)
-
Matrigel®
-
Vascular Disrupting Agent (VDA), e.g., Combretastatin A4 Phosphate (CA4P)
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure the tumor volume every 2-3 days using calipers and the formula: Volume = (length x width²) / 2.
-
-
Induction of Necrosis:
-
Once tumors reach the desired size, administer a single intravenous injection of a VDA, such as CA4P, at a pre-determined optimal dose (e.g., 10 mg/kg).
-
The VDA will cause a rapid shutdown of the tumor vasculature, leading to extensive central necrosis within 24 hours.
-
-
Confirmation of Necrosis:
-
Necrosis can be confirmed by magnetic resonance imaging (MRI) or by histological analysis (H&E staining) of excised tumors at the end of the experiment.
-
Protocol 4: In Vivo Imaging of Labeled this compound
This protocol details the procedure for in vivo imaging of labeled this compound in tumor-bearing mice with induced necrosis.
Materials:
-
Tumor-bearing mice with induced necrosis (from Protocol 3)
-
Labeled this compound (radiolabeled or fluorescently labeled)
-
Anesthesia (e.g., isoflurane)
-
Imaging system (SPECT/CT for radiolabeled, IVIS® or similar for fluorescently labeled)
Procedure:
-
Administration of Labeled this compound:
-
24 hours after the induction of necrosis, administer a single intravenous injection of the labeled this compound via the tail vein. The dose will depend on the label (e.g., 100-200 µCi for ¹³¹I-protohypericin; 10-20 mg/kg for fluorescently labeled this compound).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 4, 24, 48, and 72 hours), anesthetize the mice with isoflurane.
-
For radiolabeled this compound: Acquire whole-body SPECT/CT images to visualize the biodistribution of the tracer. The necrotic tumor should appear as a "hot spot" of radioactivity.
-
For fluorescently labeled this compound: Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters. The necrotic tumor should exhibit a strong fluorescent signal.
-
-
Ex Vivo Biodistribution (for radiolabeled compound):
-
At the final time point, euthanize the mice.
-
Dissect the tumors and major organs (blood, heart, liver, spleen, lungs, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to quantify the biodistribution.
-
-
Ex Vivo Fluorescence Imaging and Histology:
-
For fluorescently labeled this compound, excise the tumors and major organs and perform ex vivo fluorescence imaging to confirm the in vivo findings.
-
Fix the tumors in formalin, embed in paraffin, and section for H&E staining to correlate the fluorescence signal with the necrotic areas.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for evaluating labeled this compound for tumor necrosis targeting.
Caption: Signaling pathways influenced by hypericin, leading to anticancer effects.[4]
Caption: Rationale for using labeled this compound to target tumor necrosis.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Pretargeting of necrotic tumors with biotinylated hypericin using 123I-labeled avidin: evaluation of a two-step strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypericin and its anticancer effects: From mechanism of action to potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve protohypericin synthesis yield and purity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of protohypericin. Our goal is to help you improve both the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis? A1: The most common and effective starting material for this compound synthesis is emodin anthrone, which is typically derived from the more readily available emodin.[1][2][3] The synthesis follows the proposed biogenesis of hypericin, where emodin is first converted to emodin anthrone, which then undergoes dimerization to form this compound.[1][3]
Q2: What is the key chemical reaction in synthesizing this compound? A2: The key step is the oxidative dimerization of emodin anthrone.[2] This reaction is typically facilitated by an oxygen transfer reagent, a redox catalyst, and specific solvent and base conditions.[1]
Q3: How does this compound relate to hypericin? A3: this compound is the direct precursor to hypericin.[2] It has low photocytotoxicity but can be efficiently converted to the highly phototoxic hypericin through irradiation with visible light (photoconversion).[4][5] This conversion is a critical final step in many hypericin synthesis pathways.[1]
Q4: What factors generally influence the yield of this compound? A4: Several factors significantly impact yield, including the choice of solvent (e.g., pyridine, water), the base used (e.g., piperidine, NaOH), the oxygen transfer reagent (e.g., pyridine N-oxide), reaction temperature, and the use of assistance technologies like microwaves.[1][2] For instance, microwave-assisted synthesis in water has been shown to produce very high yields.[2]
Q5: How can I monitor the progress of the synthesis reaction? A5: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[6][7] HPLC with a UV-Vis detector set to 590 nm is particularly effective for detecting and quantifying naphthodianthrones like this compound.[6][8]
Q6: Is this compound stable? What are the optimal storage conditions? A6: Naphthodianthrones, including this compound and hypericin, are known to be labile, especially when exposed to light, which can cause photodegradation.[3] They are also sensitive to acidic and alkaline conditions.[3] For storage, it is recommended to keep solutions in the dark at low temperatures (-20°C for short-term, -80°C for long-term) to maintain stability.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during this compound synthesis and purification.
Problem: Low Synthesis Yield
Q: My this compound yield is consistently low. What are the potential causes and how can I improve it? A: Low yield can stem from several factors related to reaction conditions and reagents.
-
Cause 1: Suboptimal Reaction Conditions. Traditional synthesis methods can be slow and result in lower yields.[1]
-
Cause 2: Inefficient Reagent Combination. The choice of solvent, base, and catalyst is critical.
-
Solution: For the dimerization of emodin anthrone, a combination of pyridine as a solvent, piperidine as a base, pyridine N-oxide as an oxygen transfer reagent, and ferrous sulfate as a redox catalyst has been shown to be effective.[1] Alternatively, a greener approach using water as a solvent with NaOH as the base has also proven highly efficient under microwave conditions.[2]
-
-
Cause 3: Poor Quality Starting Material. The purity of the emodin anthrone starting material can affect the dimerization efficiency.
-
Solution: Ensure your emodin anthrone is of high purity. If you are synthesizing it from emodin, purify the emodin anthrone by flash column chromatography before proceeding to the dimerization step.[2]
-
Problem: Low Product Purity
Q: My final product contains significant impurities after synthesis. What purification strategies can I use? A: Achieving high purity requires effective purification to remove unreacted starting materials, byproducts, and other contaminants.
-
Cause 1: Ineffective Primary Purification. Simple filtration or precipitation may not be sufficient to remove closely related impurities.
-
Solution: Implement flash column chromatography on silica gel. A common eluent system is a mixture of petroleum ether, ethyl acetate, and methanol.[2] The polarity of the solvent system can be adjusted to achieve better separation.
-
-
Cause 2: Presence of Chlorophyll and Nonpolar Components (if extracting from plant material).
-
Solution: Before the main purification step, perform a pre-extraction wash with a nonpolar solvent like dichloromethane or hexane to remove chlorophyll and fatty acids.[9]
-
-
Cause 3: Co-elution of Structurally Similar Compounds. this compound and its derivatives can be difficult to separate.
-
Solution: For very high purity, consider advanced chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) and Sephadex column chromatography have been used effectively for separating hypericin and pseudohypericin, and similar principles can be applied to this compound purification.[3][10]
-
Data on Synthesis Methods
The choice of synthesis method has a profound impact on reaction time and yield. Below is a comparison of traditional and microwave-assisted approaches for the dimerization of emodin anthrone.
| Parameter | Traditional Method (Reflux in Pyridine) | Microwave-Assisted Method (in Water) |
| Starting Material | Emodin Anthrone | Emodin Anthrone |
| Solvent | Pyridine | Ultrapure Water[2] |
| Base | Piperidine[1] | NaOH[2] |
| Catalyst | Ferrous Sulfate[1] | Ferrous Sulfate[2] |
| Oxygen Transfer Agent | Pyridine N-oxide[1] | Pyridine N-oxide[2] |
| Reaction Time | Several hours (overnight)[1] | ~70 minutes[2] |
| Reported Yield | Lower yields reported[1] | >92%[2] |
Experimental Protocols
Protocol 1: High-Yield Microwave-Assisted Synthesis of this compound
This protocol is adapted from a highly efficient green synthesis method.[2]
Materials:
-
Emodin anthrone
-
Pyridine N-oxide
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH)
-
Ultrapure water
-
Hydrochloric acid (3%)
-
Microwave reactor tube (10 mL)
-
Solvents for chromatography: petroleum ether, ethyl acetate, methanol
Procedure:
-
In a 10 mL microwave reactor tube, dissolve emodin anthrone (0.5 mmol, 1 equiv.), pyridine N-oxide (2.5 mmol, 5 equiv.), NaOH (40 mg, 1.0 mmol), and FeSO₄·7H₂O (10 mg, 36 µmol) in 2 mL of ultrapure water.[2]
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at 10 W, maintaining a temperature of 105°C under an argon atmosphere for 70 minutes.[2]
-
After the reaction, allow the mixture to cool to room temperature.
-
Acidify the reaction mixture with 3% hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash it thoroughly with deionized water, and dry it under a vacuum.
-
Purify the crude product using column chromatography on silica gel with an eluent system of petroleum ether/ethyl acetate/methanol (4:8:1, v/v/v) to obtain pure this compound.[2]
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a general method for purifying crude this compound.
Materials:
-
Crude this compound
-
Silica gel (35-70 mesh)[9]
-
Glass column
-
Elution solvent: A mixture of methanol, acetone, and dichloromethane (e.g., 75:10:15 v/v/v) or petroleum ether/ethyl acetate/methanol (e.g., 4:8:1 v/v/v).[2][9]
-
Collection vials
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane) to ensure even packing.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the elution solvent or a suitable solvent in which it is soluble. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased if a gradient elution is needed.
-
Fraction Collection: Collect the eluate in fractions. This compound typically appears as a distinct colored band. Monitor the separation visually and by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the fractions containing the pure product, as determined by TLC or HPLC analysis.
-
Drying: Remove the solvent from the combined fractions under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound. Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.[1]
Visualizations
Diagram 1: Chemical Synthesis Workflow for this compound
Caption: Workflow for the chemical synthesis of this compound from emodin.
Diagram 2: Troubleshooting Logic for Low Synthesis Yield
Caption: A troubleshooting workflow for diagnosing low this compound yield.
References
- 1. WO2011034922A1 - Methods for preparing hypericin - Google Patents [patents.google.com]
- 2. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.tudelft.nl [pure.tudelft.nl]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, this compound, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
overcoming challenges in protohypericin purification from crude extract
Welcome to the technical support center for protohypericin purification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from crude plant extracts?
A1: The primary challenges in this compound purification include:
-
Low Yield: this compound is often present in low concentrations in plant material[1]. Inefficient extraction and losses during multi-step purification can significantly reduce the final yield.
-
Photochemical Instability: this compound is highly sensitive to light and can be readily converted to hypericin upon exposure to visible light[2][3][4][5]. This necessitates performing all purification steps in the dark to prevent degradation of the target compound.
-
Presence of Structurally Similar Impurities: Crude extracts of Hypericum species contain a complex mixture of related naphthodianthrones, such as hypericin, pseudohypericin, and protopseudohypericin, which are structurally similar to this compound and can be difficult to separate[1][4].
-
Co-extraction of Pigments: Chlorophyll and other plant pigments are often co-extracted with this compound, interfering with downstream purification and analysis[6].
-
Poor Solubility: this compound has poor solubility in water, which can present challenges during extraction and certain chromatographic techniques[7].
Q2: How can I minimize the conversion of this compound to hypericin during purification?
A2: To minimize the photoconversion of this compound to hypericin, it is crucial to protect the sample from light throughout the entire extraction and purification process. This can be achieved by:
-
Working in a darkened room or under red light conditions.
-
Wrapping all glassware and containers with aluminum foil[2].
-
Storing extracts and fractions at low temperatures (-20°C or -80°C) in the dark between purification steps[5].
Q3: What is the most effective method for removing chlorophyll from the crude extract?
A3: Several methods can be employed to remove chlorophyll prior to this compound purification:
-
Pre-extraction with a non-polar solvent: Washing the dried plant material with a non-polar solvent like dichloromethane or hexane can effectively remove chlorophyll and other non-polar impurities before extracting the this compound with a more polar solvent[8][9].
-
Liquid-Liquid Partitioning: After initial extraction, the crude extract can be partitioned between immiscible polar and non-polar solvents. For instance, partitioning between a methanol/water phase and a hexane phase will result in the chlorophyll preferentially moving to the non-polar hexane layer[7].
-
Solid-Phase Extraction (SPE): Passing the crude extract through a cartridge containing activated charcoal or other suitable sorbents can help in retaining and removing pigments[9].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area. Optimize extraction parameters such as solvent-to-solid ratio, temperature, and extraction time. Consider using ultrasonic-assisted extraction to improve efficiency[8]. |
| Degradation of this compound during purification. | Strictly adhere to dark working conditions to prevent photoconversion to hypericin. Minimize the duration of each purification step and store intermediates at low temperatures[2][5]. | |
| Loss of compound during chromatographic steps. | Optimize the loading and elution conditions for your chromatography columns. Ensure the chosen stationary and mobile phases are appropriate for this compound's chemical properties. Monitor fractions carefully using TLC or analytical HPLC to avoid discarding fractions containing the target compound. | |
| Poor Separation of this compound from Hypericin and Pseudohypericin | Co-elution during column chromatography. | Optimize the solvent system for your column. A gradient elution is often more effective than an isocratic one for separating complex mixtures[7]. Consider using different stationary phases, such as Sephadex, which has shown good results for separating hypericin and pseudohypericin[10]. |
| Inadequate resolution in preparative HPLC. | Use a high-resolution preparative column. Optimize the mobile phase composition and flow rate to maximize the separation of the target peak from impurities. Consider using a different stationary phase to alter selectivity[7]. | |
| Presence of Green Pigment (Chlorophyll) in Purified Fractions | Ineffective initial removal of chlorophyll. | Implement a pre-extraction step with a non-polar solvent like dichloromethane before the main extraction[8]. Alternatively, perform a liquid-liquid partitioning step to remove pigments after the initial extraction[7]. |
| Carryover of pigments during chromatography. | Ensure that the column is properly conditioned and that the loading capacity is not exceeded. If chlorophyll is still present, an additional purification step using solid-phase extraction with activated charcoal may be necessary[9]. | |
| Broad or Tailing Peaks in HPLC Analysis | Secondary interactions between this compound and the stationary phase. | Use an end-capped C18 column or a polymer-based reversed-phase column. Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1%) to the mobile phase can help to block silanol interactions and improve peak shape[7]. |
| Poor solubility of the sample in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase before injection. It may be necessary to dissolve the sample in a small amount of a stronger organic solvent before diluting it with the mobile phase. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of hypericins (including this compound).
Table 1: Comparison of Extraction Methods for Hypericins
| Extraction Method | Solvent System | Yield of Hypericins | Reference |
| Ultrasonic Assisted Extraction | Methanol: Acetone (2:1) | 5.105 mg/g of dried plant leaves | [8] |
| Soxhlet Extraction | Ethanol | 0.060 mg/g | [1] |
Table 2: Recovery and Purity Data from a Two-Step Purification Process
| Purification Step | Purity of Hypericin | Purification Ratio | Total Recovery Ratio | Reference |
| Macroporous Resin Column Chromatography (MRCC) | 71.8% | 2.4 | - | [7] |
| Preparative Liquid Chromatography (PLC) after MRCC | 98.7% | - | 80.6% | [7] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction and Silica Gel Column Purification of Hypericins
This protocol is adapted from a method described for the extraction and purification of hypericins[8].
1. Pre-extraction (Chlorophyll Removal): a. Weigh 1 g of finely powdered, dried Hypericum perforatum leaves. b. Add 50 mL of dichloromethane to the powder in a dark glass container. c. Sonicate the mixture for 30 minutes in an ultrasonic bath. d. Centrifuge the mixture and discard the supernatant containing chlorophyll.
2. Extraction of Hypericins: a. To the plant residue from the previous step, add 24 mL of a methanol:acetone (2:1) mixture. b. Sonicate for 30 minutes. c. Separate the red supernatant. d. Repeat the extraction on the plant residue with fresh solvent until the supernatant is colorless or pale purple. e. Combine all the red supernatant portions and evaporate the solvent to dryness under a stream of nitrogen gas. f. Dissolve the dried residue in a known volume of HPLC mobile phase for further purification.
3. Silica Gel Column Chromatography: a. Prepare two 70 x 5 mm glass columns, each packed with 800 mg of 35-70 mesh silica gel. b. Load the dissolved extract onto the first column. c. Elute the column with a mixture of MeOH:acetone:CH2Cl2 (75:10:15). d. Collect the red-colored eluate. e. Pass the collected eluate through the second silica gel column. f. Collect the purified fraction and analyze its purity by HPLC.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This analytical HPLC method is suitable for determining the purity of hypericin and related compounds[8].
-
Column: ODS C18 (250 x 4 mm, 5 µm)
-
Mobile Phase: 5 mM ammonium acetate (pH 5.4) : acetonitrile : glacial acetic acid (25:75:0.1)
-
Flow Rate: 0.7 mL/min
-
Detection: UV/Vis detector at 590 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Visualizations
Logical Workflow for this compound Purification
Caption: A logical workflow for the purification of this compound from a crude plant extract.
Biosynthetic Conversion of this compound
Caption: The light-induced conversion of this compound to hypericin.
References
- 1. pure.tudelft.nl [pure.tudelft.nl]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, this compound, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. The separation of hypericine and pseudohypericine from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
protohypericin stability under different light and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of protohypericin under different light and temperature conditions. All recommendations and data are compiled from scientific literature to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of this compound instability is its efficient photoconversion to hypericin when exposed to visible light.[1][2][3] This photochemical reaction is a key consideration in the handling and storage of this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at low temperatures and protected from light. Recommended storage conditions are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3] It is crucial to handle solutions in amber vials or under low-light conditions to prevent photoconversion.
Q3: How does light intensity affect the stability of this compound?
A3: The rate of photoconversion of this compound to hypericin is directly proportional to the light intensity. Higher light intensity will accelerate the degradation of this compound. The rate of this photoreaction also shows a linear relationship with the initial concentration of this compound.[1]
Q4: Does temperature affect the stability of this compound in the absence of light?
A4: While light is the most significant factor, temperature can also influence the stability of this compound. Although specific kinetic data for thermal degradation is limited in the literature, general recommendations for storing related compounds like hypericin suggest that higher temperatures accelerate degradation.[4] Therefore, maintaining low temperatures even in the dark is a critical precautionary measure.
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely accepted method for the quantitative analysis of this compound and its photoproduct, hypericin.[2][5][6][7][8] HPLC methods with UV or electrochemical detection allow for the simultaneous determination of both compounds, enabling accurate monitoring of the photoconversion process.
Troubleshooting Guides
Issue: Rapid degradation of this compound solution observed during experiments.
| Potential Cause | Troubleshooting Step |
| Exposure to Ambient Light | Work in a dimly lit room or use a fume hood with the sash lowered and the light turned off. Prepare and handle all this compound solutions in amber-colored vials or glassware wrapped in aluminum foil to block light. |
| Inappropriate Solvent | While various solvents can be used, ensure the chosen solvent is of high purity and does not contain impurities that could catalyze degradation. The choice of solvent can influence the rate of photoconversion.[1] |
| Incorrect Storage of Stock Solutions | Always store stock solutions at the recommended -20°C or -80°C and protect them from light, even during brief periods of use.[3] Avoid repeated freeze-thaw cycles. |
| Contamination | Ensure all glassware and equipment are scrupulously clean to avoid contaminants that might act as photosensitizers or catalysts for degradation. |
Issue: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step |
| Variable Light Exposure | For photostability studies, use a calibrated light source with controlled intensity and wavelength. Ensure that all samples receive a consistent and uniform light dose. |
| Temperature Fluctuations | For thermal stability studies, use a calibrated incubator or oven with precise temperature control. Monitor and record the temperature throughout the experiment. |
| Inaccurate Quantification | Validate your HPLC method for linearity, accuracy, and precision for both this compound and hypericin. Use certified reference standards for calibration. |
| Sample Preparation Variability | Standardize the sample preparation procedure, including solvent, concentration, and handling time, to minimize variability between samples. |
Quantitative Data
Due to the limited availability of comprehensive tabular data in the literature, the following tables summarize the key relationships and provide guidance for experimental design.
Table 1: Factors Influencing this compound Photoconversion Rate
| Factor | Relationship to Photoconversion Rate | Reference |
| Initial this compound Concentration | Linear; the photoreaction rate increases with higher initial concentrations. | [1] |
| Light Intensity | Direct; higher light intensity leads to a faster photoconversion rate. | [1] |
| Solvent | The choice of solvent can affect the rate of photoconversion. | [1] |
| Wavelength of Light | The efficiency of photoconversion is dependent on the wavelength of the irradiating light. | [1][9] |
Table 2: Recommended Storage Conditions for Naphthodianthrones
| Compound | Temperature | Light Condition | Duration | Reference |
| This compound | -20°C | Protect from light | Up to 1 month | [3] |
| This compound | -80°C | Protect from light | Up to 6 months | [3] |
| Hypericin/Pseudohypericin | -20°C | Darkness | Stable for at least 140 days |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
Objective: To evaluate the rate of photoconversion of this compound to hypericin under controlled light conditions.
Materials:
-
This compound reference standard
-
Hypericin reference standard
-
HPLC-grade methanol or other appropriate solvent
-
Amber HPLC vials and clear glass vials
-
Calibrated light source (e.g., Xenon lamp with filters to simulate daylight)
-
HPLC system with UV detector
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in the chosen solvent in an amber vial. From the stock solution, prepare experimental samples in clear glass vials at the desired concentration. Prepare a "dark control" sample in an amber vial.
-
Light Exposure: Place the clear vials in a photostability chamber with a calibrated light source. Place the dark control sample alongside the experimental samples, completely wrapped in aluminum foil.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial and transfer it to an amber HPLC vial.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the concentrations of this compound and hypericin.
-
Data Analysis: Plot the concentration of this compound and hypericin as a function of time. Calculate the rate constant of photoconversion.
Protocol 2: Thermal Stability Testing of this compound
Objective: To assess the thermal degradation of this compound at different temperatures.
Materials:
-
This compound reference standard
-
HPLC-grade methanol or other appropriate solvent
-
Amber HPLC vials
-
Calibrated ovens or incubators set to different temperatures (e.g., 25°C, 40°C, 60°C)
-
HPLC system with UV detector
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in the chosen solvent in an amber vial. Aliquot the solution into several amber vials for each temperature condition.
-
Incubation: Place the vials in the calibrated ovens at the set temperatures.
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature condition.
-
HPLC Analysis: Immediately analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each temperature. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the degradation rate constant (k). An Arrhenius plot can then be constructed by plotting the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T) to determine the activation energy of the degradation reaction.
Protocol 3: HPLC Method for Quantification of this compound and Hypericin
Objective: To simultaneously quantify this compound and hypericin in a sample.
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 590 nm for hypericin and a suitable wavelength for this compound (can be determined by UV scan).
-
Injection Volume: 10 µL
Procedure:
-
Prepare a series of calibration standards of known concentrations for both this compound and hypericin.
-
Inject the standards and the samples onto the HPLC system.
-
Integrate the peak areas for this compound and hypericin.
-
Construct a calibration curve by plotting the peak area versus concentration for each standard.
-
Determine the concentration of this compound and hypericin in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for photostability testing of this compound.
Caption: Simplified photochemical conversion pathway of this compound to hypericin.
References
- 1. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.tudelft.nl [pure.tudelft.nl]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protohypericin Handling and Prevention of Photoconversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unintended photoconversion of protohypericin during experiments. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of research involving this photosensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from hypericin?
This compound is the natural biosynthetic precursor to hypericin, a potent photosensitizer.[1][2] The key difference lies in their photochemical properties. This compound exhibits low photocytotoxicity, whereas hypericin is a highly active photosensitizing agent.[1][2] This distinction is crucial, as unintended conversion of this compound to hypericin can dramatically alter experimental outcomes.
Q2: What causes the conversion of this compound to hypericin?
The primary driver of this conversion is exposure to visible light.[3] This photoconversion is a light-induced cyclization reaction. The rate of this conversion can be influenced by several factors, including the intensity and wavelength of the light source, the duration of exposure, the solvent used, and the concentration of this compound itself.[3][4]
Q3: Why is it critical to prevent the photoconversion of this compound in my experiments?
Preventing unintended photoconversion is paramount for several reasons:
-
Experimental Accuracy: Since this compound and hypericin have vastly different photobiological activities, their unintended interconversion will lead to erroneous and irreproducible results.
-
Compound Integrity: The goal of most experiments is to study the specific properties of this compound. Its conversion to hypericin means you are no longer studying the compound of interest.
-
Safety and Toxicity: Hypericin's high phototoxicity can introduce unintended cytotoxic effects in cellular assays if it is inadvertently generated.[1][2]
Q4: How can I detect if my this compound sample has been contaminated with hypericin?
High-Performance Liquid Chromatography (HPLC) is the most reliable method to separate and quantify this compound and hypericin.[5][6][7][8][9] By comparing the chromatogram of your sample to that of a known standard, you can identify and quantify the presence of hypericin.
Troubleshooting Guide
Issue: I suspect my this compound has converted to hypericin.
| Potential Cause | Troubleshooting Steps |
| Inadequate light protection during handling. | 1. Immediately shield all this compound samples and solutions from light using amber vials or by wrapping containers in aluminum foil. 2. Work in a darkened room or under specific filtered light conditions (e.g., using a red safe light with a cutoff filter >645 nm) when handling the compound.[1][2] |
| Improper storage conditions. | 1. Verify that stock solutions are stored at the correct temperature and are protected from light. 2. For long-term storage (up to 6 months), use -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[10] 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Light exposure during experimental procedures. | 1. Review your experimental workflow to identify any steps where the sample might be exposed to ambient light. 2. Use light-blocking plates or cover plates during incubations and readings where possible. 3. Minimize the duration of any necessary light exposure. |
| Contaminated starting material. | 1. Analyze a fresh, unhandled sample of your this compound starting material via HPLC to assess its initial purity. 2. If the starting material is contaminated, acquire a new, certified pure batch. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Hypericin
This protocol provides a general method for the separation and quantification of this compound and hypericin. Method optimization may be required based on your specific HPLC system and column.
Materials:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 5.0)
-
Methanol
-
This compound and hypericin standards
-
Sample to be analyzed
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 10 mM ammonium acetate (pH 5.0) in a suitable ratio. A common starting point is a mixture of acetonitrile:methanol:10 mM ammonium acetate (54:36:10 v/v/v).[11]
-
Preparation of Standards: Prepare stock solutions of this compound and hypericin in a light-protected vial using a suitable solvent like methanol. From the stock solutions, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or methanol in a light-protected vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with Acetonitrile:Methanol:10 mM Ammonium Acetate (pH 5.0) (54:36:10 v/v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 590 nm (for hypericin)[11][12] and an appropriate wavelength for this compound based on its UV-Vis spectrum.
-
Column Temperature: 30°C
-
-
Analysis: Inject the standards and the sample onto the HPLC system. Identify the peaks for this compound and hypericin based on their retention times compared to the standards. Quantify the amount of each compound using the calibration curve.
Protocol 2: General Handling of this compound in In Vitro Assays
This protocol outlines the best practices for handling this compound to minimize photoconversion during cell-based or other in vitro experiments.
-
Preparation of Stock Solutions:
-
Work in a darkened room or under a red safelight.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) in an amber vial.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[10]
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution in the dark.
-
Dilute the stock solution to the final working concentration in your assay medium. Perform this step under subdued lighting and as quickly as possible.
-
-
Performing the Assay:
-
Add the this compound working solution to your assay plates (e.g., 96-well plates).
-
If the assay involves incubation, place the plates in a light-proof container or a dark incubator.
-
For assays requiring a plate reader, use an instrument with the lid closed to block ambient light. Minimize the read time.
-
If microscopy is required, use the lowest possible light intensity and exposure time. Consider using specific filters to block wavelengths that induce photoconversion if your microscope is so equipped.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Light Condition |
| -80°C | Up to 6 months | Must be protected from light |
| -20°C | Up to 1 month | Must be protected from light |
Data synthesized from MedchemExpress and GlpBio product information.[10]
Table 2: Influence of Solvents on Naphthodianthrone Stability
| Solvent | Effect on Stability | Notes |
| DMSO | Commonly used for stock solutions.[10] | Can affect cellular processes at higher concentrations.[13][14][15] |
| Methanol | Suitable for dissolving and for some HPLC mobile phases.[11][12] | Can be toxic to cells. |
| Ethanol | Can be used for extraction and as a solvent. | Less toxic to cells than methanol at similar concentrations.[13][15] |
| Pyridine | Can improve the solubility of some naphthodianthrones. | May accelerate the degradation of related compounds like pseudohypericin.[16] |
This table provides a qualitative summary. The rate of photoconversion will also depend on light exposure and temperature.
Visualizations
Caption: Photoconversion of this compound to hypericin.
Caption: Experimental workflow for handling this compound.
References
- 1. Photocytotoxicity of this compound after photoconversion to hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. researchgate.net [researchgate.net]
- 4. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. asianpubs.org [asianpubs.org]
- 12. brieflands.com [brieflands.com]
- 13. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 14. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Protohypericin Solubility for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with protohypericin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor aqueous solubility in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound is a lipophilic compound with low solubility in aqueous solutions. It is sparingly soluble in dimethyl sulfoxide (DMSO) and methanol, with reported solubility in the range of 1-10 mg/mL.[1] With the aid of ultrasonication, a solubility of up to 25 mg/mL in DMSO has been reported.
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer for my in vivo study. What can I do?
A2: This is a common issue due to the hydrophobic nature of this compound. Here are a few strategies to prevent precipitation:
-
Use of Co-solvents: Employ a co-solvent system that is biocompatible. A common formulation for poorly soluble drugs involves a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween 80, and saline. For instance, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for other poorly soluble compounds.[2]
-
Slow Infusion: When administering intravenously, a slower infusion rate can help prevent the drug from precipitating in the bloodstream.
-
Formulation Strategies: Consider advanced formulation approaches such as liposomes, cyclodextrin inclusion complexes, or nanoparticles to improve solubility and stability in aqueous media.
Q3: What are some recommended starting formulations for intravenous (IV) injection in mice?
A3: A widely used formulation for IV or intraperitoneal (IP) injection of poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is crucial to prepare these formulations fresh before each use and to visually inspect for any signs of precipitation.
Q4: How can I improve the oral bioavailability of this compound?
A4: Improving oral bioavailability of poorly soluble compounds like this compound involves enhancing their dissolution rate and/or permeability. Strategies include:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and apparent solubility.
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble prodrug that converts to the active form in vivo can be a viable strategy.
Troubleshooting Guides
Problem: Precipitation of this compound During Formulation or Administration
| Symptom | Potential Cause | Troubleshooting Steps |
| Cloudiness or visible particles upon dilution of DMSO stock with aqueous buffer. | The aqueous environment reduces the solubilizing capacity of DMSO. | 1. Optimize Co-solvent Ratio: Increase the proportion of co-solvents like PEG300 and surfactant (e.g., Tween 80) in the final formulation. Ensure the final DMSO concentration is within acceptable toxicological limits for the animal model. 2. Use a Formulation Vehicle: Prepare a complete formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) and then dissolve the this compound directly into this mixture. 3. Gentle Warming and Sonication: Briefly warm the solution (to ~37°C) and sonicate to aid dissolution, but be mindful of the compound's thermal stability. |
| Precipitation observed at the injection site (e.g., in the tail vein). | The formulation is unstable upon contact with blood, leading to rapid precipitation. | 1. Slower Injection Rate: Administer the formulation more slowly to allow for better mixing with the bloodstream. 2. Further Dilution: If possible, dilute the formulation further while staying within the required dosage and volume limits for the animal. 3. Advanced Formulations: Utilize liposomal or cyclodextrin-based formulations to encapsulate the this compound and protect it from the aqueous environment of the blood until it reaches the target site. |
| Inconsistent results and high variability between animals. | Variable precipitation in vivo leading to inconsistent bioavailability. | 1. Fresh Formulations: Always prepare the formulation fresh before each experiment. 2. Pre-injection Check: Visually inspect each dose for clarity immediately before administration. 3. Refine Formulation: Experiment with different ratios of co-solvents and surfactants to find a more stable formulation. Consider a full formulation redevelopment using nanoparticles or other advanced delivery systems. |
Quantitative Data on Solubility
While comprehensive quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature, the following table summarizes the available information. Researchers should perform their own solubility studies to determine the optimal solvent system for their specific experimental needs.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1 - 10) | Up to 25 mg/mL with ultrasonication. |
| Methanol | Sparingly soluble (1 - 10) | - |
Note: This data is compiled from various sources and should be used as a guideline. Actual solubility may vary depending on the purity of the compound, temperature, and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
This protocol is a general method for preparing a co-solvent vehicle for poorly soluble compounds, adapted for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare Stock Solution (Optional but Recommended):
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath can aid dissolution.
-
-
Prepare the Final Formulation (Example for a 1 mL final volume):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 and vortex again until the solution is homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
-
Final Check:
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear. If precipitation occurs, gentle warming and sonication may be attempted.
-
Administer the freshly prepared formulation to the animals.
-
Protocol 2: Preparation of this compound-Loaded Liposomes (General Thin-Film Hydration Method)
This is a generalized protocol for encapsulating a hydrophobic drug like this compound into liposomes. Optimization of lipid composition and drug-to-lipid ratio is recommended.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen phospholipids, cholesterol, and this compound in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask (e.g., by gentle swirling or vortexing) to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-15 passes) to ensure a homogenous size distribution.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as size exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
-
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This is a general method for forming an inclusion complex with cyclodextrins. The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of drug to cyclodextrin should be optimized.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Organic solvent (if necessary for initial drug dissolution)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve Cyclodextrin: Dissolve the cyclodextrin in deionized water with stirring. Heating may be required to achieve complete dissolution.
-
Add this compound:
-
If this compound is soluble in an organic solvent miscible with water, dissolve it in a minimal amount of that solvent first.
-
Slowly add the this compound solution (or powder if directly dispersible) to the aqueous cyclodextrin solution under continuous stirring.
-
-
Complexation:
-
Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
-
Isolation of the Complex:
-
Cool the solution (e.g., in an ice bath) to induce precipitation of the complex.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold water or a suitable organic solvent to remove any uncomplexed drug or cyclodextrin.
-
-
Drying:
-
Dry the resulting powder under vacuum.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental workflow for developing and testing this compound formulations.
Troubleshooting logic for precipitation issues with this compound formulations.
References
minimizing light exposure during protohypericin sample preparation and analysis
Welcome to the technical support center for handling and analyzing protohypericin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing light exposure during sample preparation and analysis of the photosensitive compound this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize light exposure when working with this compound?
A1: this compound is a naturally occurring naphthodianthrone that is highly sensitive to light.[1][2] Upon exposure to visible light, it undergoes photoconversion to hypericin.[1][2] This conversion can significantly impact experimental results, as this compound and hypericin may have different biological activities and physicochemical properties. For accurate quantification and analysis of this compound, it is imperative to prevent this light-induced transformation.
Q2: What type of laboratory lighting is recommended for handling this compound?
A2: It is recommended to work under subdued or safe light conditions. Ideal options include:
-
Amber-colored light: Non-phosphor converted amber LEDs with a spectral output above 560 nm are safe for photosensitive applications as they emit negligible blue light.[3]
-
Red light: Similar to darkroom safe lights, red light has lower energy and is less likely to cause photoconversion.[4]
-
Dimmed incandescent lighting: If specialized lighting is unavailable, working under very low-intensity incandescent light is preferable to fluorescent lighting, which emits higher energy wavelengths.
Avoid direct exposure to sunlight and standard fluorescent laboratory lighting, as these can rapidly degrade this compound.[5]
Q3: How should I store this compound samples and stock solutions?
A3: To ensure the stability of this compound, store all samples and solutions in amber vials or containers wrapped in aluminum foil to block out light.[5][6][7][8][9][10][11] For long-term storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months, always protected from light.[12]
Q4: Can I use clear vials if I work quickly?
A4: It is strongly advised against using clear vials, even for short periods. The photoconversion of this compound can be rapid, and even brief exposure to ambient light can lead to significant degradation and the formation of hypericin. Always use amber or light-blocking containers.[5][6][7][8][9][10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no detectable this compound in my sample. | 1. Light Exposure: The sample was likely exposed to light during preparation or analysis, causing conversion to hypericin.[1][2] 2. Suboptimal Extraction: The chosen solvent or extraction method may not be efficient for this compound.[13] 3. Degradation due to pH: Extreme pH values can lead to the degradation of phenolic compounds like this compound.[14][15] | 1. Review your entire workflow for potential light exposure. Ensure all steps are performed under safe light conditions and in light-protected containers. 2. Optimize your extraction protocol. A mixture of methanol and acetone (2:1 v/v) has been shown to be effective for extracting hypericins.[16][17] Ensure a sufficient solvent-to-sample ratio. 3. Maintain a neutral or slightly acidic pH during extraction and in your final sample solution. |
| An unexpected peak appears in my HPLC chromatogram at the retention time of hypericin. | 1. Photoconversion: This is a strong indicator that your this compound has converted to hypericin due to light exposure.[1][2] | 1. Immediately review and improve your light protection measures. Prepare a fresh sample strictly under safe light conditions and re-analyze. |
| I see multiple unexpected peaks in my chromatogram ("ghost peaks"). | 1. Contaminated Solvents or Glassware: Impurities in your solvents or improperly cleaned glassware can introduce contaminants.[18][19] 2. Carryover from Previous Injections: Residuals from a previous analysis may be eluting in the current run.[18] 3. Sample Degradation: The sample may be degrading in the autosampler if it is not temperature-controlled or protected from light. | 1. Use fresh, high-purity HPLC-grade solvents and thoroughly clean all glassware. 2. Implement a robust needle wash protocol in your HPLC method and run blank injections between samples to check for carryover.[18] 3. If possible, use a cooled autosampler. Ensure the autosampler vials are amber or otherwise protected from light. |
| Poor peak shape (tailing or broadening) for this compound. | 1. Secondary Interactions: The analyte may be interacting with active sites on the HPLC column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.[20] 3. Column Overload: Injecting too concentrated a sample can lead to poor peak shape. | 1. Ensure a high-quality, well-maintained HPLC column is used. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Adding a small amount of acid (e.g., 0.1% formic acid) can often improve peak shape for phenolic compounds.[20] 3. Dilute your sample and re-inject. |
Quantitative Data Summary
The photoconversion of this compound to hypericin is a critical factor in quantitative analysis. If a sample is inadvertently exposed to light, the concentration of this compound will decrease while the concentration of hypericin will increase.
| Parameter | Value | Reference |
| Hypericin to this compound Response Factor | The analytical response of hypericin is approximately 2.85 times greater than that of this compound. | [5] |
Note: This response factor is crucial for accurately quantifying total naphthodianthrones if a light exposure step is intentionally used for conversion. However, for measuring this compound itself, this conversion must be avoided.
Experimental Protocols
Protocol 1: Extraction of this compound from Hypericum perforatum under Subdued Light
This protocol describes the extraction of this compound from dried plant material while minimizing light exposure.
Materials:
-
Dried and powdered Hypericum perforatum
-
Dichloromethane
-
Methanol:Acetone (2:1, v/v)
-
Ultrasonic bath
-
Centrifuge
-
Amber centrifuge tubes and vials
-
Nitrogen gas supply
-
HPLC mobile phase for dissolution
Procedure:
-
Work Environment: Perform all steps in a room with amber or red light, or under very dim incandescent light. Avoid all fluorescent and natural light.[3][4]
-
Defatting: a. Weigh the desired amount of powdered plant material into an amber centrifuge tube. b. Add dichloromethane to the tube, vortex thoroughly, and sonicate for 30 minutes.[16] c. Centrifuge the mixture and discard the supernatant which contains chlorophyll and nonpolar compounds.
-
Extraction: a. To the plant residue, add a sufficient volume of methanol:acetone (2:1). A common ratio is 24 mL of solvent per gram of plant material.[16][21] b. Sonicate the mixture for 30 minutes. c. Centrifuge and carefully collect the red supernatant into a clean amber container. d. Repeat the extraction on the plant residue with fresh solvent until the supernatant is colorless or pale.[16][21]
-
Drying and Reconstitution: a. Combine all the supernatant portions. b. Evaporate the solvent to dryness using a gentle stream of nitrogen gas. c. Reconstitute the dried extract in a known volume of HPLC mobile phase, ensuring it is fully dissolved.
-
Storage: Store the final extract at -20°C or -80°C in a sealed amber vial until analysis.[12]
Protocol 2: HPLC Analysis of this compound
This protocol provides a general framework for the HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0) is a good starting point. A typical ratio is 54:36:10 (v/v/v) of acetonitrile:methanol:buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at 590 nm for hypericins.
-
Injection Volume: 20 µL
-
Autosampler: If available, use a cooled autosampler and amber vials.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Under safe light conditions, filter the reconstituted extract through a 0.45 µm syringe filter into an amber HPLC vial.
-
Injection: Place the vial in the autosampler (or inject manually) and start the analysis.
-
Data Analysis: Identify the this compound peak based on its retention time, which should be determined by running a standard if available. Quantify the peak area to determine the concentration.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Light-induced conversion of this compound to hypericin.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amber Illumination Suitable for Photosensitive Materials [bannerengineering.com]
- 4. researchgate.net [researchgate.net]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. camlab.co.uk [camlab.co.uk]
- 7. iltusa.com [iltusa.com]
- 8. pacificvial.com [pacificvial.com]
- 9. othilapak.com [othilapak.com]
- 10. aonux.com [aonux.com]
- 11. apackaginggroup.com [apackaginggroup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of pH on the fluorescence and absorption spectra of hypericin in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. mastelf.com [mastelf.com]
- 19. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 20. researchgate.net [researchgate.net]
- 21. brieflands.com [brieflands.com]
troubleshooting low yields in protohypericin extraction from Hypericum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protohypericin extraction from Hypericum species and overcoming challenges related to low yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is the direct biosynthetic precursor to hypericin, a naphthodianthrone found in plants of the Hypericum genus, most notably St. John's Wort (Hypericum perforatum).[1][2] It is a photosensitive molecule that converts to hypericin upon exposure to visible light.[1][3] Researchers may wish to extract this compound to study the biosynthesis of hypericin, to investigate its own potential biological activities, or to control the conversion to hypericin for specific applications.
Q2: My this compound yield is consistently low. What are the most common causes?
A2: Low this compound yields can stem from several factors. The most critical are:
-
Light Exposure: this compound rapidly converts to hypericin when exposed to light. All extraction and processing steps must be performed in the dark or under red light to prevent this conversion.[1][3]
-
Inappropriate Solvent Selection: The choice of solvent significantly impacts extraction efficiency. Polar solvents are generally required to extract this compound.
-
Suboptimal Extraction Temperature: High temperatures can lead to the degradation of this compound.[4]
-
Incorrect pH: The pH of the extraction solvent can affect both the stability and solubility of this compound.
-
Plant Material Variability: The concentration of this compound can vary significantly depending on the Hypericum species, the developmental stage of the plant (highest during blossoming), and even the specific part of the plant used (flowers and fruits are generally richer).[5]
Q3: How can I minimize the conversion of this compound to hypericin during extraction?
A3: To minimize the photoconversion of this compound to hypericin, it is crucial to protect the sample from light throughout the entire extraction and analysis process. This includes:
-
Working in a dark room or using amber-colored glassware.
-
Wrapping all containers and apparatus with aluminum foil.
-
Performing filtration and other manipulations under minimal light conditions, preferably under a red safety light.
-
Storing extracts and isolated compounds in the dark at low temperatures (-20°C is recommended for long-term storage).[3]
Q4: What are the best solvents for extracting this compound?
A4: Polar solvents are most effective for extracting this compound. Commonly used solvents include:
-
Methanol
-
Ethanol
-
Acetone
-
Mixtures of these solvents with water (e.g., 80% methanol).[6]
The choice of solvent can also affect the co-extraction of other compounds, so the optimal solvent may vary depending on the subsequent purification steps. For instance, a preliminary extraction with a nonpolar solvent like hexane can be used to remove chlorophyll and lipids before extracting the this compound with a polar solvent.[7]
Q5: Can I use water to extract this compound?
A5: While this compound is more soluble in polar organic solvents, aqueous infusions can extract it to some extent, especially when mixed with a co-solvent like ethanol.[8][9] However, for higher yields, organic solvents or hydroalcoholic mixtures are generally recommended.
Troubleshooting Guide for Low this compound Yields
This guide addresses specific issues that can lead to low yields of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in the initial extract. | 1. Photoconversion: The sample was exposed to light during extraction. 2. Inappropriate Solvent: The solvent was not polar enough to efficiently extract this compound. 3. Poor Quality Plant Material: The Hypericum species or plant part used has a naturally low this compound content. 4. Enzymatic Degradation: Endogenous plant enzymes may have degraded the this compound. | 1. Repeat the extraction in complete darkness or under red light.[1][3] 2. Switch to a more polar solvent system such as methanol, ethanol, or a methanol/acetone mixture.[10] 3. Use the flowering tops of Hypericum perforatum harvested during the blossoming stage for the highest yields.[5] 4. Consider flash-freezing the plant material in liquid nitrogen immediately after harvesting to deactivate enzymes. |
| Significant loss of this compound during purification. | 1. Photoconversion: Exposure to light during chromatographic separation or solvent evaporation. 2. Degradation on Stationary Phase: The this compound may be degrading on the chromatography column (e.g., silica gel). 3. Inappropriate Elution Solvents: The elution solvent may be too weak to desorb the this compound from the column, or too strong, causing co-elution with impurities. | 1. Cover the chromatography column and collection tubes with aluminum foil. Evaporate solvents under reduced pressure in the dark. 2. If using silica gel, deactivation by adding a small percentage of water may help. Alternatively, consider using a different stationary phase like Sephadex LH-20.[7] 3. Perform a gradient elution to find the optimal solvent strength for eluting this compound while separating it from other compounds. |
| Presence of interfering compounds in the final extract. | 1. Chlorophyll Co-extraction: Green pigments are often co-extracted with polar solvents. 2. Flavonoid and Phenolic Acid Co-extraction: These compounds are abundant in Hypericum and are often co-extracted. | 1. Perform a pre-extraction of the plant material with a non-polar solvent like n-hexane or dichloromethane to remove chlorophyll before the main extraction.[7][11] 2. Use column chromatography (e.g., silica gel or Sephadex) with a suitable solvent gradient to separate this compound from these polar impurities. Liquid-liquid partitioning can also be effective.[5][7] |
| Inconsistent yields between batches. | 1. Variability in Plant Material: Different batches of plant material can have different this compound content due to genetic and environmental factors. 2. Inconsistent Extraction Conditions: Minor variations in extraction time, temperature, or solvent composition can affect yield. | 1. Standardize the plant material as much as possible (e.g., use the same supplier, harvest at the same time of year). 2. Carefully control and document all extraction parameters for each batch to ensure reproducibility. |
Experimental Protocols
Protocol 1: Small-Scale Extraction of this compound for Analytical Purposes
This protocol is designed for obtaining a crude extract of this compound from dried Hypericum plant material for quantification by HPLC.
Materials:
-
Dried and powdered Hypericum perforatum flowering tops
-
n-Hexane
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Amber vials
Procedure (to be performed in a darkened room or with light-protective covering):
-
Defatting and Chlorophyll Removal:
-
Weigh 1 gram of powdered plant material into a conical flask.
-
Add 20 mL of n-hexane and sonicate for 15 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes and discard the supernatant.
-
Repeat this step twice to ensure complete removal of non-polar compounds.
-
Allow the plant residue to air dry in the dark to remove any remaining hexane.
-
-
This compound Extraction:
-
To the dried plant residue, add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes and carefully collect the supernatant.
-
Repeat the extraction of the plant residue with another 20 mL of methanol to ensure complete extraction.
-
Combine the methanol supernatants.
-
-
Concentration and Storage:
-
Evaporate the combined methanol extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) and transfer to an amber vial.
-
Store the extract at -20°C until HPLC analysis.
-
Protocol 2: HPLC Method for Quantification of this compound and Hypericin
This protocol provides a starting point for the simultaneous quantification of this compound and hypericin. The exact conditions may need to be optimized for your specific HPLC system and column.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 590 nm for both this compound and hypericin.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare standard solutions of hypericin and, if available, this compound in methanol at a range of concentrations to generate a calibration curve.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for this compound and hypericin based on their retention times compared to the standards. This compound will typically elute earlier than hypericin.
-
Quantify the amount of this compound and hypericin in the samples using the calibration curves.
Visualizations
Biosynthetic Pathway of Hypericin
Caption: Proposed biosynthetic pathway of hypericin from primary metabolites.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow to troubleshoot low yields in this compound extraction.
References
- 1. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypericum spp.—An Overview of the Extraction Methods and Analysis of Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Major Constituents of Hypericum perforatum L. Extracts in Syria by Development of a Rapid, Simple, and Reproducible HPLC-ESI-Q-TOF MS Analysis and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. pure.tudelft.nl [pure.tudelft.nl]
methods for stabilization of protohypericin in solution for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the methods for stabilizing protohypericin in solution for long-term storage. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solutions?
A: For long-term stability, this compound stock solutions should be stored at -80°C, where they can be viable for up to 6 months.[1] For shorter periods, storage at -20°C is acceptable for up to one month.[1] It is crucial to protect the solutions from light at all times to prevent degradation.[1][2] The solid form of this compound is more stable and can be stored at -20°C for at least four years.[3]
Q2: What is the expected shelf-life of a this compound stock solution?
A: The shelf-life is highly dependent on the storage temperature. As summarized in the data table below, you can expect a shelf-life of up to 6 months at -80°C and up to 1 month at -20°C.[1] It is recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: My this compound solution changed color. What happened?
A: A color change in your this compound solution, particularly upon exposure to light, is a strong indicator of its photoconversion to hypericin.[1][4] this compound is a labile compound that is efficiently converted into the more phototoxic compound, hypericin, when exposed to visible light.[1][4] This conversion is a key degradation pathway.
Caption: Photoconversion of this compound to hypericin, induced by light.
Q4: What are the main factors that cause this compound degradation?
A: The stability of this compound and related naphthodianthrones is primarily affected by three factors:
-
Light: Exposure to light is the most significant factor, causing rapid conversion to hypericin.[5][6]
-
Temperature: Higher temperatures accelerate the degradation process.[5][6] Long-term storage at room temperature is not recommended.
-
pH: Both acidic and alkaline conditions can lead to the decomposition of related compounds like hypericin and pseudohypericin, and similar sensitivity is expected for this compound.[6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Photocytotoxicity of this compound after photoconversion to hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypericins as Potential Leads for New Therapeutics [mdpi.com]
- 7. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
refining reaction conditions for dimerization of emodinanthrone to protohypericin
Welcome to the technical support center for the synthesis of protohypericin from emodinanthrone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the dimerization of emodinanthrone to this compound?
A1: The primary methods for converting emodinanthrone to this compound involve oxidative dimerization. Historically, this has been achieved using organic solvents and bases, but more recent "green" methods utilize water and inorganic bases with microwave assistance.[1] One established method involves using pyridine as a solvent, with pyridine N-oxide as an oxygen transfer reagent, ferrous sulfate as a redox catalyst, and piperidine as a secondary amine.[2][3][4] Another approach uses iron (III) chloride for the initial dimerization to a bianthrone, followed by oxidation in the presence of an amine base to yield this compound.[5]
Q2: What is the role of each reagent in the pyridine-based synthesis method?
A2: In the widely cited method, each component plays a crucial role:
-
Pyridine N-oxide: Functions as an oxygen transfer reagent.[2][4]
-
Ferrous sulfate: Serves as a conventional redox catalyst.[3][4]
-
Piperidine: A secondary amine that is essential for the reaction to proceed in high yield. The absence of piperidine results in very low or no product formation.[3][4]
Q3: Can this reaction be performed under "green" conditions?
A3: Yes, a highly efficient and environmentally friendly method has been developed.[1] This approach uses water as the solvent and inexpensive, easy-to-handle inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) instead of organic bases.[1] The reaction is facilitated by microwave assistance, which significantly reduces the reaction time and improves the yield.[1]
Q4: My reaction yield is very low. What are the potential causes?
A4: Low yields of this compound can be attributed to several factors:
-
Absence of essential reagents: In the pyridine-based method, the absence of pyridine, piperidine, pyridine N-oxide, or ferrous sulfate can lead to minimal or no product formation.[4]
-
Presence of air: The reaction should be conducted under an inert atmosphere (e.g., argon) as the presence of air can significantly diminish the yield.[4]
-
Incorrect solvent: Using neutral, polar, non-polar, or acidic solvents instead of a tertiary aromatic amine like pyridine can prevent the reaction from occurring.[4]
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, and reagent concentrations are critical and should be optimized.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the dimerization can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2] This allows for the tracking of the consumption of the emodinanthrone starting material and the formation of the this compound product over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No this compound formation | One or more essential reagents are missing (e.g., piperidine, ferrous sulfate in the pyridine method).[4] | Ensure all reagents are added in the correct stoichiometry as per the protocol. |
| Incorrect solvent used.[4] | Use a tertiary aromatic amine solvent like pyridine for the traditional method, or water for the green synthesis method.[1][4] | |
| Reaction conducted in the presence of air.[4] | Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Low yield of this compound | Suboptimal reaction temperature or time. | Optimize the reaction temperature and time. For the pyridine method, refluxing for about 1-3 hours is suggested.[2][3] For the microwave method, 70 minutes at 105°C has been reported.[6] |
| Impure starting material (emodinanthrone). | Purify the emodinanthrone starting material before use. Purity can be checked by techniques like NMR or HPLC. | |
| Degradation of this compound. | This compound can be sensitive to light.[7] Minimize exposure of the reaction mixture and the final product to light. | |
| Formation of side products | Non-specific oxidation or side reactions. | Ensure the reaction is carried out under strictly anaerobic conditions (if required by the protocol). The purity of reagents, especially the solvent, can also influence side product formation. |
| Difficulty in isolating the product | This compound may be difficult to precipitate or purify. | Follow the workup procedure carefully. In the pyridine method, cooling the reaction mixture, filtering through celite, concentrating, and then adding hydrochloric acid helps in isolating the product.[2] Column chromatography can be used for further purification.[6] |
Experimental Protocols
Protocol 1: Dimerization using Pyridine and Ferrous Sulfate
This protocol is based on the method described in several patents and publications.[2][3][4]
Materials:
-
Emodinanthrone
-
Pyridine
-
Piperidine
-
Pyridine N-oxide
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, dissolve emodinanthrone in a solvent mixture of pyridine and piperidine (e.g., 10:1 by volume).
-
Add pyridine N-oxide (5-6 mole equivalents) and a catalytic amount of ferrous sulfate heptahydrate (approximately 0.1 mole equivalent) to the solution.
-
Heat the mixture to reflux (around 100-115°C) under an inert atmosphere for approximately 1-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the dark-colored solution through a pad of celite to remove insoluble solids.
-
Concentrate the filtrate under vacuum to remove the pyridine solvent.
-
Add a mixture of concentrated HCl and water to the residue with stirring to precipitate the product and convert residual pyridine to its water-soluble salt.
-
Filter the precipitate, wash with water, and dry in vacuo to obtain the crude this compound.
Protocol 2: Green Synthesis using Microwave Assistance
This protocol is adapted from a highly efficient and environmentally friendly method.[1][6]
Materials:
-
Emodinanthrone
-
Sodium hydroxide (NaOH)
-
Pyridine N-oxide
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ultrapure water
-
3% Hydrochloric acid
Procedure:
-
In a 10 mL microwave reaction tube, add emodinanthrone (0.5 mmol), pyridine N-oxide (2.5 mmol), FeSO₄·7H₂O (10 mg), and NaOH (40 mg, 1.0 mmol).
-
Dissolve the mixture in 2 mL of ultrapure water.
-
Place the sealed tube in a microwave reactor and heat at 10 W to 105°C under an argon atmosphere for 70 minutes.
-
After the reaction, cool the mixture to room temperature.
-
Acidify the reaction mixture with 3% hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with deionized water, and dry under vacuum.
-
The crude product can be further purified by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Pyridine/FeSO₄ | Method 2: Microwave-Assisted Green Synthesis |
| Solvent | Pyridine/Piperidine[3] | Water[1] |
| Base | Piperidine[3] | Sodium Hydroxide (NaOH)[6] |
| Oxygen Source | Pyridine N-oxide[3] | Pyridine N-oxide[6] |
| Catalyst | Ferrous sulfate (FeSO₄)[3] | Ferrous sulfate (FeSO₄)[6] |
| Temperature | Reflux (approx. 100-115°C)[3] | 105°C[6] |
| Reaction Time | 1-3 hours[2][3] | 70 minutes[6] |
| Atmosphere | Inert (exclusion of air)[4] | Argon[6] |
| Reported Yield | ~70%[3][4] | High (overall yield for hypericin >90%)[1] |
Visualizations
Caption: Workflow for the dimerization of emodinanthrone using the pyridine/FeSO₄ method.
References
- 1. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03732A [pubs.rsc.org]
- 2. WO2011034922A1 - Methods for preparing hypericin - Google Patents [patents.google.com]
- 3. Preparation of hypericin - Patent 0432496 [data.epo.org]
- 4. EP0432496B1 - Preparation of hypericin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Protohypericin vs. Pseudohypericin: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Protohypericin and pseudohypericin are naturally occurring naphthodianthrones, primarily found in plants of the Hypericum genus, most notably St. John's Wort (Hypericum perforatum). While structurally similar, these compounds exhibit distinct biological profiles, particularly in their antiviral and photodynamic activities. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the biological activities of this compound and pseudohypericin.
| Table 1: Antiviral Activity against SARS-CoV-2 | ||
| Compound | Assay | IC50 |
| Pseudohypericin | VSV pseudo-typed virus | 298.4 ng/mL (573 pmol/mL)[1][2] |
| Hypericin (for comparison) | VSV pseudo-typed virus | 18.2 ng/mL (35.9 pmol/mL) |
Note: Data for this compound's direct antiviral activity is limited in the reviewed literature. Its primary role is often considered as a precursor to hypericin.
| Table 2: Photocytotoxicity | ||
| Compound | Cell Line | CC50 (Cytotoxic Concentration 50%) |
| This compound | HeLa (cervical cancer) | 0.21 µM (with light exposure)[3][4] |
| Pseudohypericin | A431 (skin cancer) | Photocytotoxic effect is extensively inhibited by the presence of fetal calf serum (FCS).[5] |
| Hypericin (for comparison) | A431 (skin cancer) | Exhibits significant photocytotoxicity.[5] |
| Table 3: Enzyme Inhibition | ||
| Compound | Enzyme | IC50 |
| Pseudohypericin | Thioredoxin Reductase 1 (TrxR1) | 4.40 µM[6] |
| Thioredoxin Reductase 2 (TrxR2) | 7.45 µM[6] | |
| Hypericin (for comparison) | Thioredoxin Reductase 1 (TrxR1) | 157.08 µM[6] |
| Thioredoxin Reductase 2 (TrxR2) | 43.12 µM[6] |
Comparative Analysis of Biological Activities
Antiviral Activity
Both hypericin and pseudohypericin have demonstrated potent antiviral properties, particularly against enveloped viruses.[6][7][8] Their mechanism is thought to involve direct inactivation of the virus or interference with the shedding, budding, or assembly of viruses at the host cell membrane.[6][7] This mode of action is distinct from nucleoside analogues that target viral polymerases.[6][7]
A recent study highlighted their efficacy against SARS-CoV-2.[9][10] In assays using a pseudo-typed vesicular stomatitis virus (VSV) carrying the SARS-CoV-2 spike protein, both compounds were effective, with hypericin showing greater potency than pseudohypericin.[1] The antiviral activity of the Hypericum perforatum extract was primarily attributed to these two naphtodianthrones.[1][9]
Photodynamic and Anticancer Activity
Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[11][12][13]
This compound itself has low intrinsic photocytotoxicity.[4] However, it is the direct biosynthetic precursor to hypericin and can be efficiently photoconverted to hypericin upon exposure to visible light.[4][14][15] This conversion is a key step in both the natural biosynthesis and chemical synthesis of hypericin.[14][16] Despite its lower intrinsic activity, this compound has shown promise in targeted radiotherapy. When labeled with iodine-131, it demonstrated the ability to target tumor necrosis in a mouse model of non-small cell lung cancer.[3][4]
Pseudohypericin's potential in PDT is hampered by a significant interaction with serum proteins.[5] Its photocytotoxic effect on A431 tumor cells is dramatically reduced in the presence of fetal calf serum or albumin.[5] This is associated with a large decrease in cellular uptake of the compound, suggesting a strong interaction with serum components that prevents it from reaching the target cells.[5] This characteristic may limit its clinical applicability in systemic PDT compared to hypericin.[5]
Enzyme Inhibition
Pseudohypericin has been identified as a significantly more potent inhibitor of cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases compared to hypericin.[6] The IC50 value for pseudohypericin against TrxR1 was approximately 35-fold lower than that of hypericin, indicating a much stronger inhibitory activity.[6] This suggests a potential therapeutic application for pseudohypericin in targeting pathways reliant on thioredoxin reductase activity.
Experimental Protocols
Protocol 1: Evaluation of Antiviral Activity against Pseudo-typed VSV
This protocol is based on the methodology used to assess the efficacy of compounds against SARS-CoV-2 pseudo-typed virus.[2]
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a confluent monolayer.
-
Compound Preparation: this compound and pseudohypericin are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium to achieve the desired final concentrations.
-
Pre-incubation:
-
Virus Pre-treatment: The pseudo-typed VSV (at a specified multiplicity of infection, e.g., MOI = 0.01) is incubated with the diluted compounds or solvent control (DMSO) for 1 hour at room temperature.
-
Cell Pre-treatment: Simultaneously, the Vero E6 cell monolayers are incubated with the same concentrations of compounds or solvent control for 1 hour at 37°C.
-
-
Infection: The medium is removed from the cells, and the pre-incubated virus-compound mixture is added to the pre-treated cells. The plates are incubated for 1 hour to allow for viral entry.
-
Post-infection: After the infection period, the inoculum is removed, and the cells are washed to remove unbound virus and compounds. Fresh culture medium is added.
-
Quantification of Infection: After a suitable incubation period (e.g., 24 hours), the level of infection is quantified. If the pseudo-virus expresses a reporter gene like Green Fluorescent Protein (GFP), the number of GFP-positive cells is counted using fluorescence microscopy or flow cytometry.
-
Data Analysis: The percentage of infected cells in the treated wells is compared to the solvent control wells. The IC50 value is calculated as the compound concentration that inhibits viral infection by 50%.
Protocol 2: Photocytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for determining the light-induced cytotoxicity of photosensitizing agents.
-
Cell Seeding: Cancer cells (e.g., HeLa or A431) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Incubation: The culture medium is replaced with a medium containing various concentrations of this compound or pseudohypericin (e.g., 0.1 µM to 10 µM). Control wells receive medium with the solvent (DMSO) only. The plates are incubated in the dark for a set period (e.g., 4-24 hours) to allow for compound uptake.
-
Irradiation: The medium is removed and replaced with a fresh, phenol red-free medium. One set of plates (the "light" group) is exposed to a light source with a specific wavelength (e.g., 595 nm) and dose. A parallel set of plates (the "dark" group) is kept in the dark to assess cytotoxicity without photoactivation.
-
Post-Irradiation Incubation: Both sets of plates are returned to the incubator for a further 24-48 hours.
-
MTT Assay:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance is read at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The CC50 (or IC50) is determined as the compound concentration that reduces cell viability by 50% under light exposure.
Conclusion
This compound and pseudohypericin, while sharing a common structural backbone, exhibit markedly different biological activity profiles.
-
Pseudohypericin emerges as a potent antiviral agent and a strong inhibitor of thioredoxin reductases. However, its utility in systemic photodynamic therapy is questionable due to its strong affinity for serum proteins, which severely limits its cellular uptake and photocytotoxicity.[5]
-
This compound is primarily significant as the direct, light-sensitive precursor to hypericin, a well-established photosensitizer.[4][14] While its intrinsic photodynamic activity is low, its ability to be converted into a highly active compound and its potential for use in targeted radiotherapy make it a molecule of continued interest in cancer research.[3][4]
For drug development professionals, these differences are critical. Pseudohypericin may be better suited for applications where direct interaction with viral particles or specific enzymes is desired, potentially in topical formulations to avoid systemic serum interactions. This compound's value lies in its role as a stable precursor for the targeted generation of hypericin, offering a potential pro-drug strategy for photodynamic therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photocytotoxic effect of pseudohypericin versus hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudohypericin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. mdpi.com [mdpi.com]
- 12. Biophysical Characterization and Anticancer Activities of Photosensitive Phytoanthraquinones Represented by Hypericin and Its Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, this compound, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intestinal Barrier: A Comparative Look at Protohypericin and Hypericin Absorption in Caco-2 Cells
Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has garnered considerable interest for its diverse pharmacological activities. However, its therapeutic potential is often hampered by its poor aqueous solubility and low oral bioavailability. Understanding its transport across the intestinal epithelium is crucial for developing effective oral formulations.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized intestinal enterocytes that mimic the intestinal barrier. This model is widely used to study the mechanisms of drug absorption, including passive diffusion and active transport.
Performance of Hypericin in Caco-2 Cells: A Summary of Findings
Studies on hypericin's transport across Caco-2 monolayers have consistently highlighted challenges in quantifying its permeability due to its high lipophilicity and poor aqueous solubility. This often leads to significant retention of the compound within the cell monolayer and non-specific binding to the experimental apparatus, making the calculation of a precise apparent permeability coefficient (Papp) difficult.
Key qualitative and quantitative findings from various studies are summarized below:
| Parameter | Observation | Key Findings |
| Apparent Permeability (Papp) | Not consistently reported due to experimental challenges. | The high lipophilicity and low aqueous solubility of hypericin lead to its accumulation in the Caco-2 cell membrane and non-specific binding, making it difficult to obtain reliable Papp values.[1] Negligible amounts of hypericin are typically detected in the basolateral compartment.[1][2] |
| Transport across Monolayer | Low | In studies using cyclodextrins to enhance solubility, a cumulative transport of 3-5% of hypericin from the apical to the basolateral side was observed after 5 hours at 37°C.[3] |
| Cellular Uptake and Accumulation | High | A significant portion of hypericin is found to be bound to or taken up by the Caco-2 cells.[3] Fluorescence microscopy has revealed that hypericin primarily accumulates in the cell membrane.[1] |
| Effect of Formulation | Significant | The use of solubility enhancers like cyclodextrins is necessary to measure any transport.[3] Liposomal formulations, while increasing solubility, did not enhance binding or transport in the Caco-2 model.[3] |
| Influence of Other Compounds | Can be enhanced | The presence of the flavonoid quercitrin has been shown to increase the amount of hypericin transported to the basolateral compartment from 0 to 4%.[4] |
| Transport Mechanism | Presumed Passive Diffusion | The observed transport characteristics are consistent with passive transcellular diffusion, a process driven by the concentration gradient across the cell membrane.[3] |
Future Directions: A Proposed Experimental Protocol for a Comparative Study
To enable a direct and objective comparison of protohypericin and hypericin absorption, a standardized Caco-2 permeability assay should be performed. The following protocol outlines the key steps for such a study.
Experimental Protocol: Caco-2 Permeability Assay
1. Caco-2 Cell Culture:
-
Cell Line: Caco-2 cells (passage number 20-40).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell® Inserts: For transport studies, Caco-2 cells are seeded at a density of 6 x 10^4 cells/cm^2 on polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size, 12 mm diameter).
-
Differentiation: The cells are cultured for 21-25 days to allow for the formation of a differentiated and polarized monolayer. The culture medium should be changed every 2-3 days.
2. Monolayer Integrity Assessment:
-
Transepithelial Electrical Resistance (TEER): The integrity of the Caco-2 cell monolayer must be confirmed before each experiment by measuring the TEER using an epithelial volt-ohm meter. Monolayers with TEER values above 250 Ω·cm^2 are typically considered suitable for transport studies.
-
Lucifer Yellow Permeability: The paracellular permeability of the monolayer should be assessed by measuring the transport of a fluorescent marker with low passive permeability, such as Lucifer Yellow. A Papp value for Lucifer Yellow of less than 1.0 x 10^-6 cm/s indicates a tight monolayer.
3. Transport Experiment:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES at pH 7.4.
-
Test Compound Preparation: Stock solutions of this compound and hypericin should be prepared in a suitable solvent (e.g., DMSO) and then diluted in the transport buffer to the final desired concentration. The final DMSO concentration should be kept below 1% to avoid cytotoxicity. Due to the low aqueous solubility of these compounds, the use of a solubility enhancer such as bovine serum albumin (BSA) in the basolateral chamber may be necessary to maintain sink conditions.
-
Apical to Basolateral (A-to-B) Transport (Absorptive Direction):
-
The culture medium is removed from the apical (donor) and basolateral (receiver) compartments.
-
The monolayers are washed with pre-warmed transport buffer.
-
The transport buffer containing the test compound is added to the apical chamber.
-
Fresh transport buffer (or buffer containing a solubility enhancer) is added to the basolateral chamber.
-
Samples are collected from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes) and replaced with an equal volume of fresh buffer.
-
-
Basolateral to Apical (B-to-A) Transport (Secretory Direction):
-
The procedure is similar to the A-to-B transport, but the test compound is added to the basolateral chamber, and samples are collected from the apical chamber. This is crucial for determining if the compounds are substrates for efflux transporters.
-
4. Sample Analysis:
-
The concentration of this compound and hypericin in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Data Analysis:
-
Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm^2).
-
C0 is the initial concentration of the compound in the donor chamber (µmol/mL).
-
-
-
Efflux Ratio (ER): The ER is calculated to assess the potential for active efflux:
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
-
Mass Balance: The recovery of the compound at the end of the experiment should be calculated to account for any non-specific binding or cellular accumulation.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the Caco-2 cell transport assay.
Caption: Workflow for Caco-2 Cell Permeability Assay.
By employing this standardized protocol, researchers can generate robust and comparable data on the intestinal permeability of this compound and hypericin. This will provide valuable insights into their potential for oral absorption and inform the development of strategies to enhance their bioavailability. The resulting data would fill a critical gap in the understanding of these pharmacologically active natural products.
References
- 1. Permeation Characteristics of Hypericin across Caco-2 Monolayers in the Absence or Presence of Quercitrin - A Mass Balance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeation characteristics of hypericin across Caco-2 monolayers in the presence of single flavonoids, defined flavonoid mixtures or Hypericum extract matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding, uptake, and transport of hypericin by Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Protohypericin and Its Derivatives: Structure, Function, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of protohypericin and its key derivatives, with a focus on their applications in photodynamic therapy (PDT), antimicrobial, and antiviral research. Experimental data is presented to offer an objective analysis of their performance, alongside detailed methodologies for key assays.
Structural and Functional Overview
This compound is the natural precursor to hypericin, a well-studied photosensitizer. The primary structural difference lies in their planarity; this compound has a non-planar structure, which is converted to the more rigid, planar structure of hypericin upon photo-irradiation. This structural variance significantly impacts their physicochemical and biological properties. Other derivatives, such as pseudohypericin (which has an additional hydroxyl group) and halogenated derivatives, have been synthesized to modulate these properties.
Functionally, these compounds are most renowned for their photodynamic activity. Upon activation by light, they generate reactive oxygen species (ROS), primarily singlet oxygen, which can induce cell death in cancerous tissues or inactivate pathogens. Their biological efficacy is influenced by factors such as solubility, cellular uptake, and the quantum yield of singlet oxygen generation.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the photodynamic, anticancer, antimicrobial, and antiviral activities of this compound and its derivatives.
Photodynamic and Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | HeLa | >10 (low photocytotoxicity before conversion) | Low | [1] |
| Hypericin | A431 | ~0.2-1.0 | 0.4 ± 0.03 in DMSO | [2][3] |
| HepG-2 | ~0.2-1.0 | [2] | ||
| MCF-7 | Not sensitive at tested concentrations | [2] | ||
| HeLa | 0.21 (after photoconversion from this compound) | |||
| Iodinated Hypericin Derivatives | - | Enhanced photodynamic activity | Increased spin-orbit coupling suggests higher ΦΔ | [4] |
| Hypericin Derivative 7b | A431, HepG-2 | More potent than hypericin | Not specified | [2] |
| Hypericin Derivatives 7c, 7d | A431, HepG-2 | Less potent than hypericin | Not specified | [2] |
Antimicrobial and Antiviral Activity
| Compound | Microorganism/Virus | MIC (µg/mL) or IC50 | Reference |
| This compound | Influenza virus | Similar to hypericin | [1] |
| Hypericin | Staphylococcus aureus | 15.63 | [5] |
| Methicillin-resistant S. aureus (MRSA) | Synergistic with β-lactams | [6] | |
| Microsporum canis | 0.18 - 46.9 | [7] | |
| Candida albicans | 0.18 - 46.9 | [7] | |
| SARS-CoV-2 | IC50 ≈ 0.35 nM | [8] | |
| HIV-1 | IC50 range 0.19 to 0.94 mM (for various derivatives) | [9] | |
| Pseudohypericin | SARS-CoV-2 | Potent antiviral activity | [10] |
| Hypericin Tetrasulphonic Acid | Spoilage Yeasts | 0.011 - 0.73 | [7] |
| 2,5,9,12-tetra(carboxyethylthiomethyl) hypericin | Sindbis virus, murine cytomegalovirus | Active | [11] |
Experimental Protocols
MTT Assay for Photocytotoxicity
This protocol is adapted for evaluating the cytotoxicity of photosensitizers following light activation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Photosensitizer stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Light source with appropriate wavelength and power density
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Incubation: Treat the cells with various concentrations of the photosensitizer and incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include a vehicle control (solvent only).
-
Irradiation: Aspirate the compound-containing medium and replace it with fresh, phenol red-free medium. Expose the cells to light of a specific wavelength (e.g., 550-600 nm for hypericin) for a defined duration. Keep a set of plates in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Singlet Oxygen Quantum Yield (ΦΔ) Determination using DPBF
This method relies on the chemical quenching of 1,3-diphenylisobenzofuran (DPBF) by singlet oxygen.
Materials:
-
Test photosensitizer
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength
-
Quartz cuvettes
-
Solvent (e.g., DMSO, ethanol)
Procedure:
-
Solution Preparation: Prepare solutions of the test and reference photosensitizers with identical absorbance at the excitation wavelength. Prepare a stock solution of DPBF.
-
Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should be such that its absorbance at the monitoring wavelength (around 415 nm) is approximately 1.
-
Irradiation and Monitoring: Irradiate the solution with the light source while continuously stirring. At regular time intervals, record the decrease in the absorbance of DPBF at its maximum absorption wavelength.
-
Data Analysis: Plot the natural logarithm of the absorbance of DPBF versus the irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.
-
Quantum Yield Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ_ref is the quantum yield of the reference, k is the rate of DPBF bleaching, and I_abs is the rate of light absorption by the photosensitizer.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Photosensitizer stock solution
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Spectrophotometer or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the photosensitizer in the broth medium in the wells of the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria). For photosensitizers, a parallel plate should be exposed to light for a defined period before or during incubation.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hypericin-Induced Apoptosis in Cancer Cells
Caption: Signaling cascade initiated by hypericin-mediated photodynamic therapy leading to apoptosis.
Experimental Workflow for Evaluating Photodynamic Activity
Caption: A typical experimental workflow for assessing the photodynamic efficacy of a photosensitizer.
Structure-Activity Relationship
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure:
-
Planarity: The conversion of non-planar this compound to planar hypericin is crucial for its photodynamic activity. The extended π-conjugation in the planar structure of hypericin is responsible for its strong absorption in the visible region and efficient intersystem crossing to the triplet state, which is a prerequisite for singlet oxygen generation.
-
Solubility: The poor water solubility of hypericin can limit its bioavailability. Derivatives with improved solubility, such as hypericin tetrasulphonic acid, have been synthesized to enhance their efficacy in aqueous environments.
-
Halogenation: The introduction of heavy atoms like iodine into the hypericin scaffold has been shown to enhance the spin-orbit coupling.[4] This theoretical enhancement is expected to increase the rate of intersystem crossing and, consequently, the quantum yield of singlet oxygen, leading to improved photodynamic efficiency.
-
Peripheral Substituents: Modification of the peripheral groups of the hypericin core can influence its lipophilicity, cellular uptake, and subcellular localization, thereby modulating its biological activity. For instance, the increased potency of derivative 7b in the study by Zhang et al. (2018) might be attributed to such modifications.[2]
Conclusion
This compound and its derivatives, particularly hypericin, represent a promising class of compounds for photodynamic therapy and other biomedical applications. Their efficacy is closely tied to their structural properties, which can be rationally modified to enhance their therapeutic potential. This guide provides a foundational understanding for researchers to compare and select appropriate compounds for their studies and to guide the design of novel, more effective derivatives. Further research focusing on a systematic comparison of a wider range of derivatives under standardized conditions is warranted to fully elucidate their structure-activity relationships and clinical potential.
References
- 1. Biophysical Characterization and Anticancer Activities of Photosensitive Phytoanthraquinones Represented by Hypericin and Its Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. On the origin of photodynamic activity of hypericin and its iodine‐containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypericin enhances β-lactam antibiotics activity by inhibiting sarA expression in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal properties of hypericin, hypericin tetrasulphonic acid and fagopyrin on pathogenic fungi and spoilage yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral activity of a derivative of the photosensitive compound Hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative evaluation of different protohypericin synthesis pathways
For Researchers, Scientists, and Drug Development Professionals
Protohypericin, a key precursor to the medicinally significant compound hypericin, is the subject of extensive research due to its own biological activities and its role in hypericin-based therapies. The synthesis of this compound is a critical step in obtaining hypericin for clinical and research purposes. This guide provides a comparative evaluation of the primary synthesis pathways for this compound: biosynthetic routes and various chemical synthesis methodologies. We present quantitative data, detailed experimental protocols, and visual representations of the synthesis and relevant signaling pathways to aid researchers in selecting the most suitable approach for their objectives.
Comparative Analysis of Synthesis Pathways
The synthesis of this compound can be broadly categorized into two main approaches: biosynthesis, which occurs naturally in plants of the Hypericum genus, and chemical synthesis, which offers greater control and scalability. Chemical synthesis methods can be further divided into traditional and modern techniques, such as microwave-assisted synthesis.
Quantitative Data Summary
The efficiency and practicality of different this compound synthesis methods can be compared based on key metrics such as yield, purity, and reaction time. The following table summarizes these parameters for the most common synthesis pathways.
| Synthesis Pathway | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Traditional Chemical Synthesis | Emodin | KOH, Hydroquinone, Water | 25 - 72 | Variable | 7 - 20 days | Readily available starting material. | Extremely long reaction time, low to moderate yield, purification can be challenging.[1] |
| Traditional Chemical Synthesis | Emodin Anthrone | Piperidine or Potassium t-butoxide, Pyridine or DMF | 70 - 78 | >95 (with purification) | Hours | Shorter reaction time than emodin-based method, moderate to good yield.[1] | Use of toxic organic solvents.[1] |
| Microwave-Assisted Chemical Synthesis | Emodin Anthrone | NaOH, FeSO₄·7H₂O, Pyridine-N-oxide, Water | Up to 96 | >98 | 70 minutes | High yield, high purity, significantly reduced reaction time, environmentally friendly solvent (water).[1] | Requires specialized microwave reactor equipment. |
| Biosynthesis | Acetyl-CoA and Malonyl-CoA | Polyketide synthase (PKS), Hyp-1 enzyme | Not Applicable | High (in planta) | Days to weeks | Natural, sustainable process. | Not easily scalable, complex purification from plant extracts, pathway not fully elucidated.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthesis pathways. Below are representative protocols for the key chemical synthesis methods.
Protocol 1: Traditional Synthesis of this compound from Emodin
This method relies on the oxidative dimerization of emodin.
Materials:
-
Emodin
-
Potassium hydroxide (KOH)
-
Hydroquinone
-
Deionized water
Procedure:
-
Dissolve emodin and a catalytic amount of hydroquinone in an aqueous solution of potassium hydroxide.
-
Stir the reaction mixture at room temperature in the dark for 7 to 20 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the crude this compound.
-
Filter the precipitate, wash with deionized water, and dry under vacuum.
-
Purify the crude product using column chromatography (e.g., silica gel) to obtain pure this compound.[1]
Protocol 2: Traditional Synthesis of this compound from Emodin Anthrone
This pathway involves the dimerization of emodin anthrone, which is typically prepared by the reduction of emodin.
Materials:
-
Emodin anthrone
-
Piperidine
-
Pyridine
-
Oxygen
Procedure:
-
Dissolve emodin anthrone in pyridine.
-
Add piperidine to the solution.
-
Bubble oxygen through the reaction mixture while stirring at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography.[4]
Protocol 3: Microwave-Assisted Synthesis of this compound from Emodin Anthrone
This modern approach significantly accelerates the synthesis process.
Materials:
-
Emodin anthrone
-
Sodium hydroxide (NaOH)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Pyridine-N-oxide
-
Ultrapure water
Procedure:
-
In a 10 mL microwave reactor tube, combine emodin anthrone (0.5 mmol), pyridine-N-oxide (2.5 mmol), FeSO₄·7H₂O (36 µmol), and NaOH (1.0 mmol) in 2 mL of ultrapure water.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at 10 W and 105 °C for 70 minutes under an argon atmosphere.
-
After cooling to room temperature, acidify the reaction mixture with 3% hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum to yield this compound.[1]
Visualizing the Pathways
Diagrams of the synthesis routes and the biological signaling pathways affected by this compound's successor, hypericin, provide a clearer understanding of the chemical transformations and their biological implications.
Synthesis Pathways
Caption: Comparative schematic of this compound synthesis pathways.
Biological Signaling Pathways of Hypericin
This compound is readily converted to hypericin, which is responsible for many of the observed biological effects. Hypericin is known to modulate several key signaling pathways, including those involved in apoptosis, protein kinase C (PKC) activity, and the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Hypericin-Induced Apoptosis
Hypericin, particularly upon photoactivation, is a potent inducer of apoptosis in cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03732A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011034922A1 - Methods for preparing hypericin - Google Patents [patents.google.com]
The Crucial Role of Protohypericin in Hypericin Biosynthesis: An Experimental Validation Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data validating protohypericin as a key intermediate in the biosynthesis of hypericin. We delve into the primary biosynthetic pathway, alternative theories, and the experimental methodologies used to elucidate these complex processes.
Hypericin, a naphthodianthrone found in Hypericum species (St. John's Wort), has garnered significant interest for its diverse pharmacological activities, including antidepressant, antiviral, and anticancer properties. Understanding its biosynthetic pathway is crucial for optimizing its production and developing novel therapeutic applications. Central to this pathway is the role of this compound, the immediate precursor to hypericin. This guide synthesizes the existing experimental evidence to validate this relationship and explores alternative biosynthetic routes.
The Polyketide Pathway: this compound as the Penultimate Step
The biosynthesis of hypericin is widely believed to follow the polyketide pathway.[1][2] This intricate process begins with the condensation of one acetyl-CoA molecule and seven malonyl-CoA molecules to form an octaketide chain.[1] Subsequent cyclizations and decarboxylation lead to the formation of emodin anthrone, a critical precursor.[1]
From emodin anthrone, the pathway proceeds through a series of oxidation and condensation reactions to yield this compound.[1][3] The final and pivotal step in hypericin formation is the light-induced conversion of this compound to hypericin.[1][4][5] This photochemical reaction underscores the importance of light in the accumulation of hypericin in Hypericum species.[1][5]
While this compound itself exhibits low photocytotoxicity, its efficient conversion to the highly phototoxic hypericin upon exposure to visible light is a key characteristic of this biosynthetic step.[6][7]
Alternative Biosynthetic Routes and Unresolved Questions
While the this compound-mediated pathway is the most accepted model, research has revealed alternative possibilities and areas that require further investigation.
One area of debate has been the precise enzymatic control of the final steps. An enzyme known as Hyp-1 was initially proposed to catalyze the conversion of emodin to hypericin.[1][8] However, subsequent studies have shown that Hyp-1 expression does not always correlate with hypericin content, suggesting it may not be the sole or limiting factor in the biosynthesis.[3]
More recently, an alternative pathway involving skyrin as a key intermediate has been proposed.[9] Studies using MALDI-high resolution mass spectrometry imaging have shown a similar spatial distribution of skyrin and hypericin in the leaves of Hypericum species, suggesting a potential precursor-product relationship.[9] This finding opens up new avenues for research into the complete biosynthetic network of hypericin.
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental studies, providing a comparative overview of the efficiency of different steps in hypericin biosynthesis and analysis.
Table 1: In Vitro Conversion of Emodin to Hypericin
| Organism/System | Conversion Efficiency | Reference |
| Escherichia coli expressing Hyp-1 | 84.6% | [8] |
Table 2: Photoconversion of Proto-naphthodianthrones to Naphthodianthrones
| Proto-compound | Resulting Naphthodianthrone | Response Factor Increase | Reference |
| Protopseudohypericin | Pseudohypericin | 2.65 times | [10] |
| This compound | Hypericin | 2.85 times | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the validation of the hypericin biosynthetic pathway.
Protocol 1: In Vitro Conversion of Emodin to Hypericin using Recombinant Hyp-1
Objective: To determine the enzymatic activity of Hyp-1 in converting the precursor emodin to hypericin.
Methodology:
-
Gene Cloning and Expression: The full-length cDNA of the Hyp-1 gene from Hypericum perforatum cell cultures is cloned into an expression vector. The construct is then transformed into a suitable host, such as Escherichia coli.
-
Protein Expression and Purification: The recombinant Hyp-1 protein is overexpressed in the host cells and purified using standard chromatographic techniques.
-
Enzymatic Assay: The purified Hyp-1 enzyme is incubated with the substrate emodin in a suitable reaction buffer.
-
Product Analysis: The reaction mixture is analyzed using High-Performance Liquid Chromatography (HPLC) to detect and quantify the formation of hypericin. The conversion efficiency is calculated based on the amount of hypericin produced relative to the initial amount of emodin.[8]
Protocol 2: Analysis of this compound to Hypericin Photoconversion
Objective: To quantify the light-induced conversion of this compound to hypericin.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetone).
-
Light Exposure: The solution is irradiated with a light source of a specific wavelength (e.g., 575 nm monochromatic lamps) for a defined period.[11]
-
Spectroscopic Analysis: The UV-Vis absorption spectra of the solution are recorded before and after irradiation to monitor the change in the spectral profile, which is indicative of the conversion of this compound to hypericin.[11]
-
Chromatographic Analysis: HPLC is used to separate and quantify the amounts of this compound and hypericin in the solution before and after light exposure. This allows for the calculation of the photoconversion rate.[10] A time-resolved thermal lens technique can also be used for highly sensitive measurement of the photoreaction rate.[4]
Visualizing the Biosynthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed.
Caption: The proposed biosynthetic pathway of hypericin, highlighting the central role of this compound.
Caption: Experimental workflows for validating the enzymatic and photochemical steps in hypericin biosynthesis.
References
- 1. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypericin biosynthesis in Hypericum hookerianum Wight and Arn: investigation on biochemical pathways using metabolite inhibitors and suppression subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From this compound to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photocytotoxicity of this compound after photoconversion to hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, this compound, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photocytotoxicity of Protohypericin and Hypericin in HeLa Cells
For researchers and professionals in drug development, understanding the nuanced differences between photosensitizing agents is critical for advancing photodynamic therapy (PDT). This guide provides a detailed comparison of the photocytotoxic effects of two related naphthodianthrones, protohypericin and its photo-activated product, hypericin, specifically within the context of human cervical cancer (HeLa) cells. This analysis is supported by experimental data from key scientific studies, offering a clear perspective on their relative efficacy and mechanisms of action.
Quantitative Analysis: CC50 Values
The photocytotoxic potential of a compound is often quantified by its half-maximal cytotoxic concentration (CC50), representing the concentration at which 50% of the cells are killed upon photoactivation. A lower CC50 value indicates higher potency.
| Compound | Cell Line | CC50 / IC50 (µM) | Incubation Time | Irradiation Conditions | Reference |
| This compound | HeLa | 0.21 | 24 hours | 15 minutes | [1] |
| Hypericin | HeLa | 0.32 ± 0.05 | Not Specified | 4 J/cm² | Vandenbogaerde et al., 1997 |
Note: The CC50 and IC50 (half-maximal inhibitory concentration) are used here to denote the concentration required to achieve 50% cell death or inhibition of proliferation, respectively, and are considered comparable metrics in this context of photocytotoxicity. It is important to note that the experimental conditions for the determination of these values were from different studies and are not directly comparable.
A direct comparative study by Delaey et al. (1999) provides crucial context to these values. The research demonstrates that this compound inherently possesses significantly lower photoactivity than hypericin[2]. The observed photocytotoxicity of this compound is primarily attributed to its efficient photoconversion into the highly phototoxic hypericin upon exposure to light. The study found that the difference in photocytotoxicity between the two compounds was most pronounced with shorter irradiation times[2]. As irradiation time increases, more this compound is converted to hypericin, leading to a convergence of their cytotoxic effects.
Experimental Protocols
The following are detailed methodologies derived from the cited literature for assessing the photocytotoxicity of photosensitizers in HeLa cells.
Cell Culture and Incubation
HeLa cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density that allows for logarithmic growth during the experiment.
Preparation of Photosensitizer Stock Solutions
This compound and hypericin are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the experiment. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Photodynamic Treatment
-
Incubation: The culture medium is replaced with medium containing the desired concentrations of either this compound or hypericin. The cells are then incubated for a specific period (e.g., 24 hours) in the dark to allow for cellular uptake of the photosensitizer.
-
Irradiation: Following incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer and fresh culture medium is added. The cells are then exposed to a light source with a wavelength appropriate for the absorption spectrum of the photosensitizers (typically in the visible light range). The light dose is controlled by adjusting the intensity and duration of the exposure.
Assessment of Cytotoxicity (Neutral Red Assay)
The neutral red assay is a common method to assess cell viability after photodynamic treatment.
-
Post-Irradiation Incubation: After irradiation, the cells are returned to the incubator for a further 24 to 48 hours to allow for the manifestation of cytotoxic effects.
-
Neutral Red Staining: The culture medium is replaced with a medium containing neutral red dye. Viable cells take up and incorporate the dye into their lysosomes.
-
Extraction: After a few hours of incubation with the dye, the cells are washed, and the incorporated dye is extracted from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
Quantification: The amount of extracted dye is quantified by measuring the absorbance at a specific wavelength (around 540 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The CC50/IC50 value is then calculated from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical photocytotoxicity experiment.
Caption: A flowchart of the experimental procedure for determining photocytotoxicity.
Signaling Pathways in Photodynamic Therapy-Induced Apoptosis
Upon photoactivation, both hypericin and this compound (via its conversion to hypericin) generate reactive oxygen species (ROS), which are the primary mediators of cytotoxicity. In HeLa cells, PDT-induced cell death predominantly occurs through apoptosis. The signaling cascade is initiated by ROS-induced cellular damage, particularly to the mitochondria.
Caption: The intrinsic pathway of apoptosis initiated by PDT in HeLa cells.
The generated ROS lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. Caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
References
A Comparative Analysis of Protohypericin and Hypericin Uptake in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular uptake of protohypericin and its derivative, hypericin, in tumor cells. Understanding the differential uptake and subsequent biological activity of these photosensitizers is crucial for their development as effective agents in photodynamic therapy (PDT).
Executive Summary
Hypericin, a potent photosensitizer, and its precursor, this compound, are both under investigation for their anticancer properties. While structurally similar, their distinct physicochemical characteristics may influence their cellular uptake and therapeutic efficacy. This guide synthesizes available experimental data to compare their performance in tumor cell models. Although direct quantitative comparisons are limited, existing evidence suggests that this compound exhibits comparable in vitro absorption characteristics to hypericin.[1] Hypericin has been shown to be readily taken up by various cancer cell lines, with uptake being a dose- and time-dependent process.
Data Presentation: Quantitative Uptake of Hypericin in Tumor Cells
| Cell Line | Compound | Concentration | Incubation Time | Uptake Measurement | Key Findings | Reference |
| SCC-25 (Squamous Cell Carcinoma) | Hypericin | 1 µM | 30 min, 1h, 2h | Flow Cytometry | Enhanced cellular uptake compared to normal keratinocytes. Fluorescence intensity was highest among the tested cell lines. | [2] |
| MUG-Mel2 (Melanoma) | Hypericin | 1 µM | 30 min, 1h, 2h | Flow Cytometry | Increased cellular uptake over time compared to normal keratinocytes. | [2] |
| Jurkat (T-cell leukemia) | Hypericin | Not specified | Up to 24h | Flow Cytometry | Uptake increased significantly in the first 6 hours and then plateaued. | [3] |
| HT-29 (Colon Adenocarcinoma) | Hypericin | 2 µM | 24h | Fluorescence Microscopy | Significant intracellular accumulation observed. | [3] |
| A549 (Lung Carcinoma) | Hypericin | 0.1, 0.5, 1, 5 µM | 16h | Flow Cytometry | Dose-dependent accumulation; hypoxia did not significantly affect uptake. | [4] |
| A2780 (Ovarian Carcinoma) | Hypericin | 0.1, 0.5, 1, 5 µM | 16h | Flow Cytometry | Dose-dependent accumulation; hypoxia moderately reduced uptake at 0.5 and 1 µM. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of hypericin and this compound uptake.
Cellular Uptake Assay via Flow Cytometry
This protocol is adapted from studies measuring hypericin uptake in various cancer cell lines.[2][4]
Objective: To quantify the intracellular accumulation of this compound and hypericin.
Materials:
-
Tumor cell lines (e.g., SCC-25, MUG-Mel2, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and hypericin stock solutions (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the tumor cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound or hypericin. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 16h, 24h) at 37°C in a humidified atmosphere with 5% CO2. Protect the plates from light to prevent photodegradation of the compounds.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove extracellular compounds.
-
Detachment: Detach the cells using trypsin-EDTA.
-
Resuspension: Resuspend the cells in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The intracellular fluorescence of this compound and hypericin can be detected in the appropriate channel (e.g., PE or FITC channel, depending on the instrument and compound's fluorescence spectrum).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of intracellular compound.
Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol is based on methods used to visualize the subcellular localization of hypericin.[3]
Objective: To visualize the intracellular distribution of this compound and hypericin.
Materials:
-
Tumor cell lines grown on glass coverslips
-
This compound and hypericin
-
Fluorescent dyes for specific organelles (e.g., Hoechst 33342 for nucleus, MitoTracker for mitochondria)
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Treatment: Treat the cells with this compound or hypericin as described in the flow cytometry protocol.
-
Staining (Optional): In the last 30 minutes of incubation, add fluorescent dyes for specific organelles to the culture medium.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the compounds and any co-stains.
Signaling Pathways
Hypericin is known to influence multiple signaling pathways within tumor cells, primarily upon photoactivation, leading to apoptosis and necrosis. The mechanisms of cellular uptake for hypericin are suggested to be temperature-dependent diffusion, partitioning, pinocytosis, or endocytosis.[5]
Upon entering the cell, hypericin's photodynamic action triggers a cascade of events. Key signaling pathways affected by hypericin include:
-
Induction of Apoptosis: Hypericin-PDT can induce apoptosis through both the intrinsic and extrinsic pathways. This involves the release of cytochrome c from the mitochondria and the activation of caspases.[6]
-
MAPK Pathway Activation: Photodynamic therapy with hypericin leads to the sustained activation of the JNK and p38 MAPK pathways. These pathways can have dual roles, either promoting cell survival or contributing to cell death depending on the cellular context.[7]
-
Inhibition of Pro-survival Pathways: Hypericin can also inhibit growth-promoting signaling pathways, further tipping the balance towards cell death.[7]
Information regarding the specific signaling pathways modulated by this compound is limited. Given its structural similarity to hypericin and its role as a precursor, it is plausible that it may influence similar pathways, particularly after its conversion to hypericin. However, further research is needed to elucidate the distinct signaling effects of this compound.
Mandatory Visualizations
Caption: Experimental workflow for comparing this compound and hypericin uptake in tumor cells.
Caption: Signaling pathways potentially activated by hypericin and this compound leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New findings on the action of hypericin in hypoxic cancer cells with a focus on the modulation of side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypericin in the Light and in the Dark: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypericin in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Protohypericin and Other Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of protohypericin, the immediate precursor to hypericin, and other notable photosensitizers used in Photodynamic Therapy (PDT). The information presented is curated from experimental data to assist in the evaluation and selection of photosensitizers for research and therapeutic development.
Executive Summary
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death in pathological tissues. The efficacy of PDT is critically dependent on the choice of photosensitizer. This compound, and its more stable form hypericin, have emerged as promising natural photosensitizers due to their favorable photophysical properties, including a high singlet oxygen quantum yield and selective accumulation in tumor tissues. This guide compares key performance metrics of this compound/hypericin with other widely used photosensitizers such as Photofrin®, 5-aminolevulinic acid (5-ALA)-induced Protoporphyrin IX (PpIX), Methylene Blue, and Chlorin e6.
Data Presentation
Table 1: Comparative Singlet Oxygen Quantum Yields (ΦΔ) of Various Photosensitizers
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing cytotoxic singlet oxygen upon photoactivation. A higher ΦΔ generally indicates a more potent photosensitizer.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| Hypericin | 0.43 ± 0.09 | DMPC Liposomes | [1] |
| 0.37 | Methanol | [2] | |
| 0.36 | Ethanol | [2] | |
| Photofrin® | 0.89 | Phosphate buffer with Triton X-100 | [3] |
| Protoporphyrin IX (from 5-ALA) | ~0.6 | - | [4] |
| Methylene Blue | ~0.5 | Aqueous solution | [5] |
| Chlorin e6 | 0.77 | Phosphate buffer | [6] |
| 0.81 (biotin conjugate) | - | [7] |
Note: Singlet oxygen quantum yields can vary significantly depending on the solvent, aggregation state of the photosensitizer, and the measurement technique.
Table 2: Comparative In Vitro Phototoxicity of Hypericin and Other Photosensitizers
Phototoxicity is a critical measure of a photosensitizer's ability to kill cancer cells upon light activation. It is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer required to inhibit cell growth by 50%.
| Photosensitizer | Cell Line | IC50 (µg/mL) | Light Dose (J/cm²) | Reference |
| Hypericin | HEp-2 | 0.07 ± 0.01 | 16.2 | [6] |
| Vero | 0.3 ± 0.1 | 16.2 | [6] | |
| Photogem® (Hematoporphyrin derivative) | HEp-2 | 9 ± 1 | 16.2 | [6] |
| Vero | 11 ± 1 | 16.2 | [6] | |
| Photodithazine® (Chlorin derivative) | HEp-2 | 1.0 ± 0.2 | 16.2 | [6] |
| Vero | 1.6 ± 0.2 | 16.2 | [6] |
Experimental Protocols
In Vitro Phototoxicity Assessment using MTT Assay
This protocol outlines a standardized method for comparing the phototoxicity of different photosensitizers.
a. Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate complete medium.
-
Harvest cells during the exponential growth phase and determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8][9]
b. Photosensitizer Incubation:
-
Prepare stock solutions of each photosensitizer in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in complete cell culture medium.
-
Remove the medium from the 96-well plates and add 100 µL of the photosensitizer-containing medium to the respective wells. Include a "no drug" control.
-
Incubate the plates for a predetermined period (e.g., 4, 12, or 24 hours) in the dark at 37°C in a humidified incubator with 5% CO2.
c. Irradiation:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Add 100 µL of fresh, drug-free medium to each well.
-
Irradiate the plates with a light source of the appropriate wavelength for each photosensitizer (e.g., broadband visible light or a laser with a specific wavelength). The light dose (fluence) should be calibrated and consistent across experiments. Keep a set of plates in the dark as a "dark toxicity" control.
d. MTT Assay:
-
Following irradiation (or the equivalent time in the dark for controls), incubate the plates for a further 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against photosensitizer concentration and determine the IC50 value using non-linear regression analysis.
Cellular Uptake Analysis using Flow Cytometry
This protocol details a method to quantify and compare the cellular uptake of fluorescent photosensitizers.
a. Cell Preparation and Incubation:
-
Culture and seed cells in 6-well plates as described in the phototoxicity protocol.
-
Incubate the cells with different concentrations of the fluorescent photosensitizers for various time points (e.g., 1, 4, 8, 24 hours) in the dark.
b. Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove unbound photosensitizer.
-
Harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., PBS with 2% fetal bovine serum).
-
If necessary, stain the cells with a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
c. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the specific photosensitizer.
-
Acquire data for a sufficient number of events (e.g., 10,000 cells) for each sample.
-
Gate on the live cell population based on forward and side scatter properties and the viability dye staining.
-
Measure the mean fluorescence intensity (MFI) of the photosensitizer within the live cell population.
d. Data Analysis:
-
Compare the MFI values between different photosensitizers and at different concentrations and time points to determine the relative cellular uptake.
-
For a more quantitative comparison, a calibration curve can be generated using beads with a known number of fluorescent molecules to convert MFI to the number of photosensitizer molecules per cell.[3]
Mandatory Visualization
Signaling Pathways in Hypericin-Mediated PDT
Photodynamic therapy with hypericin can induce cell death through two primary pathways: apoptosis and necrosis. The dominant pathway is often dependent on the dose of hypericin and the light fluence.
Caption: Signaling pathways of apoptosis and necrosis induced by hypericin-PDT.
Experimental Workflow for Comparative Photosensitizer Analysis
The following diagram illustrates a typical workflow for the in vitro comparison of different photosensitizers.
Caption: In vitro workflow for comparing photosensitizer efficacy.
References
- 1. Kinetics and yield of singlet oxygen photosensitized by hypericin in organic and biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcp.edpsciences.org [jcp.edpsciences.org]
- 3. Pharmaceuticals | Free Full-Text | Singlet Oxygen in Photodynamic Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Protohypericin
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and operational safety are paramount. Protohypericin, a potent naphthodianthrone with significant applications in cancer research due to its photocytotoxic properties, demands meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1][2] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible research.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for cytotoxic and photosensitive compounds.
Understanding the Hazards
This compound is recognized for its anticancer activities and its ability to induce photocytotoxicity in the presence of light.[1][2] Its classification as a cytotoxic agent necessitates that it be handled with extreme caution.[3][4] Furthermore, its photosensitive nature means that exposure to light can convert it to hypericin, a compound with even higher phototoxicity.[2] Therefore, all materials that come into contact with this compound must be treated as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₈O₈ | [1] |
| Molecular Weight | 506.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Sparingly soluble in DMSO and Methanol (1-10 mg/ml) | [1] |
| Storage Temperature | -20°C or -80°C for long-term storage, protected from light | [2] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the necessary steps for the safe segregation, decontamination, and disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Safety goggles or a face shield
-
A respirator, if handling the powdered form or creating aerosols
2. Waste Segregation at the Point of Generation:
Proper segregation is critical to prevent cross-contamination and ensure compliant disposal.[5]
-
Sharps Waste: All needles, syringes, pipette tips, and other sharps contaminated with this compound must be placed directly into a designated, puncture-proof sharps container with a cytotoxic waste label (often red or purple-lidded).[4][5]
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and vials should be placed in a clearly labeled, leak-proof cytotoxic waste container (e.g., a yellow or red bin lined with a designated cytotoxic waste bag).[5][6]
-
Liquid Waste: Unused or expired this compound solutions should not be poured down the drain. They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., glass for organic solvents).[3]
3. Decontamination of Work Surfaces:
All surfaces and equipment that may have come into contact with this compound must be decontaminated.
-
Initial Cleaning: Use a detergent solution to wipe down the work area.
-
Rinsing: Follow with a rinse using sterile water.
-
Final Decontamination: Wipe the area with a 70% isopropyl alcohol solution.
-
Disposal of Cleaning Materials: All wipes and absorbent pads used for decontamination must be disposed of as cytotoxic solid waste.[7]
4. Packaging and Labeling for Disposal:
-
Ensure all waste containers are securely sealed when three-quarters full to prevent spills.[7]
-
Label each container clearly with "Cytotoxic Waste" and any other institutional or regulatory required information.[4]
5. Final Disposal:
-
Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]
-
The standard final disposal method for cytotoxic waste is high-temperature incineration.[5][8]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
